Temporin-GHc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H112N18O16 |
|---|---|
Molecular Weight |
1509.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C74H112N18O16/c1-13-41(8)59(91-72(105)61(43(10)15-3)90-68(101)54(32-48-34-77-37-80-48)86-65(98)51(26-27-57(76)94)83-66(99)52(28-39(4)5)85-64(97)50(75)30-46-22-18-16-19-23-46)70(103)79-36-58(95)82-44(11)63(96)84-53(29-40(6)7)67(100)92-62(45(12)93)73(106)87-55(33-49-35-78-38-81-49)69(102)89-60(42(9)14-2)71(104)88-56(74(107)108)31-47-24-20-17-21-25-47/h16-25,34-35,37-45,50-56,59-62,93H,13-15,26-33,36,75H2,1-12H3,(H2,76,94)(H,77,80)(H,78,81)(H,79,103)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,98)(H,87,106)(H,88,104)(H,89,102)(H,90,101)(H,91,105)(H,92,100)(H,107,108)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-/m0/s1 |
InChI Key |
UCISLTKZVWMBPM-FKQTUPNNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
Temporin-GHc: A Promising Antimicrobial Peptide from the Skin of Hylarana guentheri
A Technical Guide on its Discovery, Characterization, and Mechanism of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
November 21, 2025
Abstract
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Amphibian skin secretions are a rich source of antimicrobial peptides (AMPs), which are key components of their innate immune system. This document provides a comprehensive technical overview of Temporin-GHc, a short, cationic antimicrobial peptide discovered in the skin of the Guenther's frog, Hylarana guentheri. Initially identified through molecular cloning, this compound has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action involves rapid membrane disruption, leading to the leakage of intracellular components. Furthermore, it exhibits potent antibacterial and antibiofilm efficacy against the cariogenic bacterium Streptococcus mutans. With low cytotoxicity against human cells at effective concentrations, this compound presents a promising scaffold for the development of new therapeutics to combat microbial infections. This guide details its discovery, physicochemical properties, biological activities, and the experimental protocols used for its characterization.
Discovery and Physicochemical Characterization
This compound was first identified by Dong et al. (2017) through the analysis of a cDNA library constructed from the skin of the frog Hylarana guentheri[1]. The precursor protein's cDNA sequence was cloned and found to encode a 13-amino acid mature peptide. The peptide was subsequently synthesized to confirm its biological activity[1][2].
The physicochemical properties of this compound are summarized in the table below. It is a small, cationic peptide, features common to many temporin family members which are known for their alpha-helical structure in membrane-mimetic environments[1][2][3]. This amphipathic structure is crucial for its interaction with and disruption of microbial cell membranes[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Origin | Hylarana guentheri (Guenther's Frog) | [1] |
| GenBank Accession No. | KU518308 | [2] |
| Amino Acid Sequence | FLQHIIGALTHIF | [4] |
| Molecular Weight | 1489.8 Da | [1] |
| Net Charge (at pH 7) | +1 (from Histidine) | [1][2] |
| Secondary Structure | Random coil in aqueous solution, α-helical in membrane-mimetic environments (e.g., SDS, TFE) | [2] |
Biological Activity and Efficacy
This compound exhibits a broad spectrum of antimicrobial activity. The initial investigation revealed its efficacy against various pathogenic microbes[1]. Subsequent studies have focused on its potent effects against specific pathogens like the dental caries-causing bacterium, Streptococcus mutans[2].
Broad-Spectrum Antimicrobial Activity
The initial screening of synthetic this compound demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Staphylococcus aureus was found to be particularly sensitive[1].
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Microorganisms
| Microorganism | Strain | Type | MIC (μM) | Reference |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 12.9 | [1] |
| Methicillin-resistant S. aureus (MRSA) | - | Gram-positive | 26.4 | [1] |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 25.1 | [1] |
| Escherichia coli | ATCC 25922 | Gram-negative | 50.3 | [1] |
| Pseudomonas aeruginosa | ATCC 15442 | Gram-negative | 100.6 | [1] |
| Vibrio alginolyticus | - | Gram-negative | 50.3 | [1] |
| Candida albicans | ATCC 10231 | Fungus | 100.6 | [1] |
Activity Against Streptococcus mutans
This compound shows significant activity against S. mutans, a key agent in dental caries. It not only inhibits planktonic growth but also prevents biofilm formation and helps eradicate established biofilms[2].
Table 3: Activity of this compound Against Streptococcus mutans
| Activity Metric | Value (μM) | Description | Reference |
| Minimum Inhibitory Concentration (MIC) | 12.5 | Lowest concentration to inhibit visible growth. | [2] |
| Minimum Bactericidal Concentration (MBC) | >50 | Lowest concentration to kill 99.9% of bacteria. | [2][5] |
| Min. Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | Concentration to inhibit biofilm formation by 50%. | [2][5] |
| Min. Biofilm Reduction Concentration (MBRC₅₀) | 25.0 | Concentration to reduce a 12-hour pre-formed biofilm by 50%. | [2][5] |
Hemolytic and Cytotoxic Activity
A critical aspect of drug development is selectivity. This compound demonstrates favorable selectivity for bacterial cells over mammalian cells. It exhibited no significant cytotoxicity towards Human Oral Epithelial Cells (HOECs) at concentrations up to 200 μM and showed low hemolytic activity against human red blood cells[2].
Table 4: Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Type | Result | Reference |
| Cytotoxicity | Human Oral Epithelial Cells (HOECs) | No significant toxicity observed up to 200 μM | [2] |
| Hemolytic Activity (HC₅₀) | Human Red Blood Cells (hRBCs) | >200 μM | [2] |
Mechanism of Action
The primary mechanism of action for this compound is the rapid permeabilization and disruption of the microbial cell membrane[2]. This interaction is facilitated by the peptide's cationic nature and its ability to form an amphipathic α-helix upon contacting the anionic components of bacterial membranes[2]. This leads to membrane depolarization, leakage of intracellular contents such as nucleic acids, and ultimately, cell death[2][6]. Scanning electron microscopy has visually confirmed that bacteria treated with temporin peptides, including GHc, show a rough and shriveled cell surface, indicative of membrane damage[1]. In addition to membrane disruption, evidence suggests that after permeating the membrane, this compound can bind to intracellular molecules like genomic DNA, further contributing to its bactericidal effect[7].
Visualized Workflows and Pathways
Discovery and Identification Workflow
The following diagram illustrates the key steps taken to discover and characterize this compound, from sample collection to sequence identification.
Caption: Workflow for the discovery of this compound.
Proposed Mechanism of Antimicrobial Action
This diagram outlines the proposed multi-step mechanism by which this compound exerts its bactericidal effects on a target pathogen.
Caption: Proposed mechanism of action for this compound.
Detailed Experimental Protocols
The following sections provide methodologies for key experiments used in the characterization of this compound, synthesized from published literature[1][2].
Peptide Discovery: cDNA Library Synthesis and Cloning
-
RNA Extraction: Total RNA is extracted from the skin tissue of Hylarana guentheri using a suitable reagent like TRIzol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using a SMARTer™ RACE cDNA Amplification Kit.
-
RACE-PCR: 3'-RACE and 5'-RACE (Rapid Amplification of cDNA Ends) PCR are performed using specific primers to amplify the full-length cDNA encoding the peptide precursor.
-
Cloning and Sequencing: The purified PCR products are ligated into a cloning vector (e.g., pMD19-T vector) and transformed into competent E. coli cells. Positive clones are selected and sequenced to determine the nucleotide sequence of the precursor cDNA.
Peptide Synthesis and Purification
-
Synthesis: The mature this compound peptide is chemically synthesized using an automated solid-phase peptide synthesizer employing Fmoc chemistry.
-
Purification: The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: The purity and molecular mass of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF MS). Purified fractions with >95% purity are lyophilized and stored.
Antimicrobial Susceptibility Testing (MIC/MBC)
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Brain Heart Infusion for S. mutans).
-
Inoculation: Microbial cultures in their logarithmic growth phase are diluted to a final concentration of approximately 1 x 10⁶ CFU/mL and added to the wells containing the peptide dilutions.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours, anaerobically for S. mutans).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that results in no visible growth, determined by measuring absorbance at 600 nm[2].
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells showing no visible growth (at and above the MIC) are plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum[2].
Hemolysis Assay
-
Cell Preparation: Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS, pH 7.2) via centrifugation until the supernatant is clear. The washed cells are then resuspended in PBS to a final concentration of 2 x 10⁸ cells/mL[2][5].
-
Incubation: Equal volumes of the hRBC suspension and serially diluted this compound are mixed in a 96-well plate. Final peptide concentrations typically range from ~50 to 200 μM[2][5].
-
Controls: PBS is used as a negative control (0% hemolysis) and 0.1% Triton X-100 is used as a positive control (100% hemolysis).
-
Analysis: The mixture is incubated at 37°C for 60 minutes. After incubation, the plates are centrifuged to pellet intact cells. The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at 450 nm[2][5].
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ is the peptide concentration causing 50% hemolysis.
Cytotoxicity Assay (CCK-8)
-
Cell Seeding: Human cells (e.g., Human Oral Epithelial Cells) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and cultured for 24 hours at 37°C[2].
-
Peptide Treatment: The culture medium is removed, and the cells are treated with various concentrations of this compound (e.g., 6.3 to 200 μM) in fresh medium for a defined period (e.g., 60 minutes)[2].
-
Incubation: The peptide-containing medium is removed, replaced with fresh medium supplemented with 10% FBS, and the cells are incubated for another 24 hours[2].
-
Viability Assessment: A cell viability reagent (e.g., 10 μL of CCK-8 solution) is added to each well, and the plate is incubated for 3 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells[2].
Conclusion and Future Outlook
This compound, a peptide isolated from the skin of Hylarana guentheri, represents a promising candidate in the search for new antimicrobial agents. Its broad-spectrum activity, potent action against the cariogenic pathogen S. mutans, and favorable safety profile with low hemolytic and cytotoxic effects highlight its therapeutic potential[1][2]. The mechanism, centered on rapid membrane disruption, is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways[6]. Further research should focus on optimizing its stability, exploring its efficacy in in vivo infection models, and investigating its potential synergistic effects with other antimicrobial agents. The structure of this compound serves as an excellent template for the design of novel synthetic analogues with enhanced potency and selectivity.
References
- 1. Molecular cloning and characterization of antimicrobial peptides from skin of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Amphipathic α-Helical Propensity of Temporin-GHc: A Guide to its Secondary Structure Prediction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Secondary Structure of Temporins
The secondary structure of temporins is highly dependent on the solvent environment. In aqueous solutions, they typically exist in a disordered, random coil conformation. However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, they undergo a conformational transition to an α-helical structure. This amphipathic α-helix is critical for their antimicrobial function.
While specific percentages of α-helix, β-sheet, and random coil for Temporin-GHc have not been published, the qualitative change is well-documented.[1][2] For comparative purposes, the table below includes quantitative data for another member of the temporin family, Temporin-SHa.
| Peptide | Solvent/Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) | Data Analysis Method |
| This compound | PBS (aqueous) | - | - | - | Predominantly Random Coil | Qualitative CD Spectroscopy |
| This compound | 50% TFE (membrane-mimetic) | - | - | - | Predominantly α-Helical | Qualitative CD Spectroscopy |
| This compound | 30 mM SDS (membrane-mimetic) | - | - | - | Predominantly α-Helical | Qualitative CD Spectroscopy |
| Temporin-SHa | Not Specified | 49.5 | - | - | - | Bestsel software from CD data[3] |
Experimental and Computational Protocols
The determination of the secondary structure of peptides like this compound involves a combination of experimental techniques and computational predictions.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a primary experimental method for assessing the secondary structure of peptides in solution.
Objective: To determine the conformational state of this compound in aqueous and membrane-mimetic environments.
Materials:
-
Synthesized and purified this compound peptide (purity >95%)
-
Phosphate-buffered saline (PBS), pH 7.2
-
2,2,2-Trifluoroethanol (TFE)
-
Sodium dodecyl sulfate (SDS)
-
Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare the following solutions for analysis:
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and the nitrogen gas flow to purge the instrument.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Data pitch: 0.5 nm
-
Number of accumulations: 3-5
-
Temperature: 25°C
-
-
-
Data Acquisition:
-
Record a baseline spectrum for each solvent condition (PBS, 50% TFE, 30 mM SDS) using the quartz cuvette.
-
Measure the CD spectrum of each this compound sample.
-
Subtract the baseline spectrum from the corresponding sample spectrum to obtain the final CD spectrum of the peptide.
-
-
Data Analysis:
-
The CD spectra are typically expressed as mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Qualitative analysis involves observing the characteristic spectral features:
-
For quantitative analysis, the CD spectra can be deconvoluted using algorithms such as those available on the DichroWeb server.[4]
-
Computational Protocol: Secondary Structure Prediction and Visualization
Computational methods provide valuable insights into the predicted secondary structure and spatial arrangement of the peptide.
Objective: To predict the secondary structure of this compound from its amino acid sequence and visualize its properties.
Tools:
-
Secondary Structure Prediction Servers: PSIPRED, JPRED
-
Helical Wheel Projection: HeliQuest
-
3D Structure Visualization: PyMOL
Procedure:
-
Sequence Input: Obtain the amino acid sequence of this compound.
-
Secondary Structure Prediction:
-
Submit the amino acid sequence to a secondary structure prediction server (e.g., PSIPRED).
-
The server will output a prediction of whether each amino acid residue is part of an α-helix, β-sheet, or random coil.
-
-
Helical Wheel Projection:
-
Input the amino acid sequence into a helical wheel projection tool (e.g., HeliQuest).
-
This will generate a two-dimensional representation of the α-helix, viewed down its axis.
-
The projection is used to visualize the amphipathic nature of the helix, with hydrophobic and hydrophilic residues segregated on opposite faces.
-
-
Homology Modeling and 3D Visualization:
-
Use homology modeling or ab initio modeling to generate a three-dimensional structure of this compound.
-
The resulting PDB file can be visualized using molecular graphics software like PyMOL to examine the spatial arrangement of the atoms and the overall fold of the peptide.
-
Mandatory Visualization
The following diagrams illustrate the workflow for determining the secondary structure of this compound and the logic of its conformational change.
References
The Disruptive Force: A Technical Guide to Temporin-GHc and its Impact on Microbial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin-GHc, a member of the temporin family of short, cationic antimicrobial peptides (AMPs), has emerged as a promising candidate in the fight against microbial resistance. Isolated from the skin secretions of the frog Hylarana guentheri, this peptide exhibits broad-spectrum antibacterial and antibiofilm activities.[1][2] Its primary mechanism of action involves the direct targeting and disruption of microbial cell membranes, leading to a loss of membrane integrity and subsequent cell death.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on microbial membranes, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action and associated research workflows.
Mechanism of Action: A Multi-Step Assault on the Microbial Membrane
This compound is a positively charged, amphipathic peptide that adopts an α-helical conformation in membrane-mimicking environments.[1][2][3] This structure is crucial for its interaction with and disruption of the negatively charged components of microbial membranes. The proposed mechanism involves a series of sequential steps:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Permeabilization: Following the initial binding, the amphipathic α-helix inserts into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to the formation of transient pores or channels.[4][5][6]
-
Loss of Membrane Integrity: The formation of these pores leads to the leakage of intracellular components, including ions, metabolites, and nucleic acids.[1][3] This uncontrolled efflux disrupts the electrochemical gradients across the membrane, ultimately leading to cell death.[1][3]
The following diagram illustrates the proposed mechanism of this compound's action on the microbial membrane.
Caption: Proposed mechanism of this compound action on the microbial membrane.
Quantitative Analysis of Antimicrobial Activity
The efficacy of this compound has been quantified against various microbial strains. The following table summarizes key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |
| Streptococcus mutans | ATCC 25175 | 12.5 | >50 | [1] |
| Staphylococcus aureus | ATCC 25923 | - | - | [5] |
| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | - | - | [5] |
Note: Data for some strains were not explicitly available for this compound in the reviewed literature, but related temporins have shown activity.
Experimental Protocols for Assessing Membrane Integrity
Several experimental techniques are employed to elucidate the membrane-disrupting effects of this compound.
Nucleic Acid Leakage Assay
This assay quantifies the release of nucleic acids from the cytoplasm, indicating significant membrane damage.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with a suitable buffer (e.g., 0.9% NaCl), and resuspend to a final concentration of approximately 2 x 10⁸ CFU/mL.[1]
-
Peptide Treatment: Add this compound to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC).[1] Use a buffer-only control as a negative control.
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 60 minutes).[1]
-
Sample Collection: At specific time points, collect aliquots and centrifuge to pellet the bacterial cells.
-
Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer to quantify the amount of leaked nucleic acids.[1]
Caption: Experimental workflow for the nucleic acid leakage assay.
Membrane Permeabilization Assays
These assays utilize fluorescent probes to visualize and quantify the extent of membrane permeabilization.
This assay uses two nucleic acid stains, SYTO 9 and propidium iodide (PI), to differentiate between live cells with intact membranes and dead cells with compromised membranes.
Protocol:
-
Bacterial Culture and Preparation: Prepare bacterial cells as described in the nucleic acid leakage assay.
-
Peptide Treatment: Treat the bacterial suspension with this compound at desired concentrations for a specified time (e.g., 60 minutes).[1] Include positive (e.g., isopropyl alcohol) and negative (buffer) controls.[1]
-
Staining: Add the LIVE/DEAD BacLight™ staining mixture to each sample according to the manufacturer's instructions.
-
Incubation: Incubate the samples in the dark for approximately 15 minutes.
-
Microscopy: Visualize the stained cells using a fluorescence microscope with appropriate filters for SYTO 9 (green fluorescence, live cells) and propidium iodide (red fluorescence, dead cells).
This in vitro assay assesses the peptide's ability to permeabilize model lipid vesicles (liposomes) by measuring the release of a fluorescent dye, calcein.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein. The lipid composition can be varied to mimic bacterial or mammalian membranes.
-
Peptide Incubation: Add this compound at increasing concentrations to a suspension of the calcein-loaded LUVs.[7]
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer. The leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence.
-
Data Analysis: Calculate the percentage of calcein leakage relative to the maximum leakage induced by a detergent (e.g., Triton X-100).[8]
Caption: Workflows for membrane permeabilization assays.
Zeta Potential Measurement
Zeta potential measurements determine the surface charge of bacterial cells and can indicate the binding of cationic peptides like this compound.
Protocol:
-
Bacterial Culture and Preparation: Prepare bacterial cells as previously described, resuspending them in a low ionic strength buffer.
-
Peptide Treatment: Incubate the bacterial suspension with various concentrations of this compound.
-
Measurement: Determine the zeta potential of the bacterial cells using a Zetasizer or a similar instrument based on electrophoretic light scattering.
-
Data Analysis: A shift in the zeta potential towards a less negative or a positive value indicates the binding of the cationic peptide to the bacterial surface.
Conclusion and Future Directions
This compound exerts its potent antimicrobial activity primarily by disrupting the integrity of the microbial membrane. This multi-step process, initiated by electrostatic attraction and culminating in pore formation and leakage of cellular contents, offers a robust mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other membrane-active AMPs.
Future research should focus on high-resolution imaging techniques to visualize the peptide-membrane interactions in real-time and further elucidate the precise nature of the pores formed. Moreover, a deeper understanding of the selectivity of this compound for microbial over mammalian membranes will be crucial for its development as a safe and effective therapeutic agent. The continued exploration of this and other temporins holds significant promise for addressing the growing challenge of antimicrobial resistance.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Temporin-GHc: A Multifaceted Antimicrobial Peptide Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog, Hylarana guentheri.[1][2] As a member of the temporin family of peptides, it is characterized by a relatively short amino acid sequence and a net positive charge, which are key determinants of its biological activity.[1][3] The emergence of multidrug-resistant pathogens has spurred significant interest in AMPs like this compound as potential therapeutic agents. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antimicrobial and antibiofilm activities, mechanism of action, and cytotoxicity. Detailed experimental protocols and visual representations of its functional pathways are included to support further research and development.
Antimicrobial and Antibiofilm Properties
This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy is particularly notable against the cariogenic bacterium Streptococcus mutans.[1][2]
Antimicrobial Spectrum
The antimicrobial activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.[4]
| Microorganism | Strain | MIC (μM) | Reference |
| Streptococcus mutans | ATCC 25175 | 12.6 | [1] |
| Gram-positive bacteria | Various | Broad activity reported | [1][2] |
| Gram-negative bacteria | Various | Broad activity reported | [1][2] |
| Fungi | Various | Broad activity reported | [1][2] |
Antibiofilm Activity
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. This compound has demonstrated significant activity in both preventing the formation of and disrupting established biofilms of S. mutans.[1][2] It effectively impedes the initial attachment of bacteria, a critical step in biofilm formation, and can also dismantle pre-formed biofilms.[1][2]
| Biofilm Parameter | Value (μM) | Reference |
| Minimum Biofilm Inhibitory Concentration (MBIC50) against S. mutans | 6.3 | [2] |
| Minimum Biofilm Eradication Concentration (MBEC50) against S. mutans | 25 | [2] |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the microbial cell membrane, a hallmark of many cationic antimicrobial peptides.[1][2] This interaction is largely driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope.[1]
Upon reaching the bacterial cell surface, this compound undergoes a conformational change, adopting an α-helical structure in the membrane-mimetic environment.[1][2] This amphipathic helix inserts into the lipid bilayer, leading to increased membrane permeability and the formation of pores or channels.[1][2] The compromised membrane integrity results in the leakage of intracellular contents, such as nucleic acids, and ultimately leads to cell death.[1] Furthermore, evidence suggests that this compound can translocate across the damaged membrane and interact with intracellular targets, including genomic DNA.[1][2]
Caption: Mechanism of this compound action.
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the selectivity of a compound for microbial cells over host cells. This compound has shown a favorable toxicity profile, exhibiting low cytotoxicity towards human oral epithelial cells and low hemolytic activity against human red blood cells at concentrations effective against bacteria.[1][2] No significant cytotoxicity was observed at concentrations up to 200 μM.[1][2]
| Cell Type | Assay | Result | Reference |
| Human Oral Epithelial Cells | Cytotoxicity (CCK-8) | No significant toxicity up to 200 μM | [1] |
| Human Red Blood Cells | Hemolysis | Low hemolytic activity | [1][2] |
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by this compound in host cells are limited, research on related temporin peptides provides some insights. For instance, Temporin-GHaK, a derivative of a closely related peptide, has been shown to exhibit antineoplastic activity by inhibiting the Wnt signaling pathway in human lung adenocarcinoma cells.[5] This occurs through the upregulation of specific microRNAs, such as miR-4516, which in turn downregulate key components of the Wnt pathway.[5]
Caption: Potential Wnt pathway inhibition.
Disclaimer: This pathway is based on studies of Temporin-GHaK and represents a potential mechanism that may be relevant for this compound. Further research is required to confirm the direct effects of this compound on this or other host cell signaling pathways.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method.[2]
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
The target microorganism is cultured to the exponential growth phase and diluted to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in a suitable broth medium.
-
An equal volume of the microbial suspension is added to each well of the microtiter plate containing the serially diluted peptide.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Hemolysis Assay
The hemolytic activity of this compound against human red blood cells (hRBCs) is assessed as follows.[1]
-
Fresh hRBCs are washed and resuspended in phosphate-buffered saline (PBS) to a concentration of 2 x 10^8 cells/mL.[1]
-
Equal volumes of the hRBC suspension and serially diluted this compound are mixed in a 96-well plate.
-
The mixture is incubated at 37°C for 60 minutes.
-
The plate is then centrifuged to pellet the intact cells.
-
The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at 450 nm.
-
A negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis) are included.
Cytotoxicity Assay (CCK-8)
The cytotoxicity of this compound against a mammalian cell line, such as human oral epithelial cells (HOECs), can be determined using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
HOECs are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and cultured for 24 hours.[1]
-
The culture medium is removed, and the cells are treated with various concentrations of this compound for 60 minutes.
-
The peptide solution is then removed, and fresh medium is added for a further 24-hour incubation.
-
CCK-8 solution is added to each well, and the plate is incubated for 3 hours.
-
The absorbance is measured at 450 nm to determine cell viability.
Membrane Permeabilization Assay
The ability of this compound to permeabilize the bacterial membrane can be assessed by monitoring the leakage of nucleic acids.[1]
-
Bacteria in the exponential growth phase are harvested, washed, and resuspended in saline.
-
The bacterial suspension is treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
At different time points, aliquots are taken, and the cells are pelleted by centrifugation.
-
The supernatant, containing any leaked nucleic acids, is collected, and its absorbance is measured at 260 nm.
-
An increase in absorbance at 260 nm over time indicates membrane permeabilization.
Caption: Workflow for this compound analysis.
Conclusion
This compound is a promising antimicrobial peptide with potent activity against a broad range of pathogens, including the dental caries-associated bacterium S. mutans. Its multifaceted mechanism of action, involving rapid membrane disruption and potential interaction with intracellular targets, makes it an attractive candidate for the development of novel anti-infective therapies. Furthermore, its favorable safety profile, characterized by low cytotoxicity and hemolytic activity, underscores its therapeutic potential. Further research is warranted to fully elucidate its antimicrobial spectrum with specific MIC values against a wider array of clinically relevant pathogens and to investigate its direct effects on host cell signaling pathways. The detailed methodologies provided in this guide offer a solid foundation for advancing the study of this compound and harnessing its potential in the fight against infectious diseases.
References
- 1. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of the Frog Skin Peptide Temporin G and Its Effect on Candida albicans Virulence Factors [mdpi.com]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Antimicrobial Spectrum of Temporin-GHc Against Gram-Positive Bacteria: A Technical Guide
Abstract
Temporin-GHc, a 13-residue antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its efficacy against various Gram-positive pathogens. This document summarizes key quantitative data, outlines experimental methodologies for assessing antimicrobial activity, and presents a visual representation of its mechanism of action. The information herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional resistance pathways. Temporins are a family of small, cationic, and amphipathic peptides that primarily exhibit activity against Gram-positive bacteria. This compound (GHc) is a member of this family and has been the subject of research to evaluate its potential as a novel antibacterial agent. This guide focuses on the documented antimicrobial spectrum and mechanistic insights of this compound against Gram-positive bacteria.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analog Temporin-GHd has been quantified against the cariogenic bacterium Streptococcus mutans. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to measure the antimicrobial potency of a compound.
| Peptide | Bacterial Strain | MIC (μM) | MBC (μM) | Reference |
| This compound | Streptococcus mutans | 12.9 | Not Reported | [1] |
| Temporin-GHd | Streptococcus mutans | 12.7 | Not Reported | [1] |
This compound and its related peptides have also shown activity against other Gram-positive bacteria, including strains of Staphylococcus aureus. Analogs of the related Temporin-GHa have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives also exhibiting antifungal properties[2].
Mechanism of Action
Temporin peptides, including this compound, are known to exert their antimicrobial effects primarily by targeting and disrupting the bacterial cell membrane. The proposed mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall, followed by insertion into and disruption of the cell membrane's integrity.
Membrane Permeabilization and Disruption
This compound adopts a random coil conformation in aqueous solutions and transitions to an α-helical structure in membrane-mimetic environments[3]. This amphipathic α-helix facilitates the peptide's interaction with the bacterial membrane, leading to increased permeability and eventual disruption[4]. This disruption allows for the leakage of intracellular contents, ultimately leading to bacterial cell death. The ability of this compound and its analogs to permeabilize the cytoplasmic membranes of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated in various studies[5].
Inhibition of Biofilm Formation
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. This compound and its derivatives have been shown to be effective not only against planktonic bacteria but also in inhibiting biofilm formation and eradicating mature biofilms. For instance, this compound and GHd have been shown to completely impede the initial attachment of S. mutans required for biofilm formation and can also disrupt pre-formed biofilms[3][4]. This anti-biofilm activity is crucial for a potential therapeutic agent.
Figure 1. Proposed mechanism of action of this compound against Gram-positive bacteria.
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
-
Bacterial Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL[6].
-
Peptide Preparation: The peptide is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria, often measured by optical density at 600 nm[3][5].
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.
Figure 2. Experimental workflow for MIC and MBC determination.
Biofilm Inhibition and Eradication Assays
The ability of this compound to inhibit biofilm formation and eradicate established biofilms is assessed using crystal violet staining or metabolic assays like the MTT assay.
-
Biofilm Inhibition: A bacterial suspension (e.g., 1 x 106 CFU/mL) is added to the wells of a 96-well plate along with various concentrations of the peptide. The plate is incubated for 24 hours to allow for biofilm formation[5].
-
Biofilm Eradication: Bacteria are first allowed to form a mature biofilm in a 96-well plate (typically for 24 hours). The planktonic cells are then removed, and fresh medium containing different concentrations of the peptide is added to the wells. The plate is incubated for another 24 hours.
-
Quantification: The wells are washed to remove non-adherent cells. The remaining biofilm is stained with crystal violet or treated with MTT. The absorbance is measured to quantify the biofilm biomass or metabolic activity, respectively.
Membrane Permeability Assay
The effect of this compound on bacterial membrane integrity can be assessed using fluorescent dyes such as propidium iodide (PI).
-
A bacterial suspension is treated with different concentrations of the peptide.
-
The fluorescent dye PI, which can only enter cells with compromised membranes, is added to the suspension.
-
The increase in fluorescence, corresponding to the uptake of PI by membrane-damaged cells, is measured over time using a fluorescence spectrophotometer[5].
Conclusion
This compound exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant species such as Streptococcus mutans and Staphylococcus aureus. Its primary mechanism of action involves the disruption of the bacterial cell membrane, which is a target less prone to the development of resistance compared to conventional antibiotic targets. Furthermore, its ability to inhibit and eradicate biofilms makes it an attractive candidate for further investigation and development as a novel therapeutic agent. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other antimicrobial peptides.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antibiofilm Activity of Temporin-GHc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Temporin-GHc, a 13-residue antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated significant potential as an agent against bacterial biofilms.[1][2] This technical guide provides an in-depth overview of its antibiofilm activities, compiling available quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The primary focus of the cited research is on the cariogenic bacterium Streptococcus mutans.
Quantitative Assessment of Antibiofilm Efficacy
The antibiofilm activity of this compound against Streptococcus mutans has been quantified through various standard assays. The key metrics, including Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Reduction Concentration (MBRC), are summarized below.
| Parameter | Bacterium | Value (μM) | Reference |
| MIC | Streptococcus mutans | Not explicitly stated, but used as a reference for other assays | [1] |
| MBIC₅₀ | Streptococcus mutans | 6.3 | [1][3] |
| MBRC₅₀ (12h biofilm) | Streptococcus mutans | 25 | [1][3] |
Table 1: Minimum Inhibitory and Biofilm-Related Concentrations of this compound against Streptococcus mutans
The inhibitory and disruptive effects of this compound on S. mutans biofilms at different concentrations and biofilm maturation stages are detailed in the following table.
| Assay Type | Biofilm Age | This compound Concentration | Inhibition/Reduction Rate | Reference |
| Biofilm Inhibition (Initial Attachment) | 0 hours | 0.5 x MIC | 50-60% | [1][3] |
| Biofilm Reduction | 12 hours | 1 x MIC | ~38% | [1][3] |
| Biofilm Reduction | 12 hours | 2 x MIC | 60-65% | [1][3] |
| Biofilm Disruption | 24 hours | 1 x MIC | 10-18% | [1][3] |
Table 2: Efficacy of this compound in Inhibiting and Disrupting Streptococcus mutans Biofilms
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the antibiofilm activity of this compound.
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound against planktonic S. mutans is a foundational assay. While the exact MIC value is not stated in the provided search results, the protocol is based on standard broth microdilution methods.
-
Bacterial Culture: S. mutans is cultured to the exponential phase and then diluted.
-
Peptide Preparation: this compound is prepared in a two-fold serial dilution in phosphate-buffered saline (PBS).
-
Incubation: Equal volumes of the bacterial suspension and the peptide dilutions are mixed in microplates and incubated under anaerobic conditions at 37°C.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent the initial attachment of bacteria and subsequent biofilm formation.
-
Bacterial Inoculum: An exponential phase culture of S. mutans is adjusted to a final density of 2 x 10⁶ CFU/ml in Brain Heart Infusion (BHI) medium supplemented with 3% sucrose.[1]
-
Treatment: 200 µl of the bacterial suspension is added to the wells of a 24-well plate containing various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC).[1]
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.[1]
-
Staining: The supernatant is removed, and the wells are washed with PBS. The remaining biofilm is stained with 0.5% crystal violet (CV) for 15 minutes.[1]
-
Quantification: The CV is solubilized, and the absorbance is measured to determine the extent of biofilm inhibition.
Biofilm Disruption Assay
This protocol assesses the efficacy of this compound in eradicating pre-formed, mature biofilms.
-
Biofilm Formation: S. mutans biofilms are allowed to form in 24-well plates containing glass slides for 12 or 24 hours.[1]
-
Treatment: The culture medium is removed, and the biofilms are washed with PBS. Fresh medium containing different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) is then added.[1]
-
Incubation: The treated biofilms are incubated for an additional 24 hours.[1]
-
Analysis: The biofilms are washed and stained with 0.5% crystal violet for quantification, similar to the inhibition assay.[1]
Visualization of Biofilm Architecture
Microscopy techniques are employed to visually assess the structural changes in S. mutans biofilms upon treatment with this compound.
-
Light Microscopy: Biofilms are grown on glass slides in 24-well plates, treated with this compound, and stained with crystal violet. The stained biofilms are then observed under a light microscope.[1]
-
Scanning Electron Microscopy (SEM): To observe detailed morphological changes of the bacterial cells within the biofilm, S. mutans is treated with this compound at various concentrations (e.g., 1x, 5x, and 20x MIC) for 60 minutes.[4] The samples are then prepared for SEM imaging.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antibiofilm Activity Assessment
Caption: Workflow for assessing the inhibition and disruption of biofilms by this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action for this compound's antibiofilm activity.
The primary mechanism of this compound against S. mutans involves direct interaction with the bacterial cell membrane. Its amphipathic, α-helical structure allows it to permeate and disrupt the membrane, leading to leakage of cellular contents and ultimately, cell death.[2][4] This membrane disruption is a key factor in its bactericidal activity against planktonic cells, which is a prerequisite for preventing biofilm formation.
Furthermore, this compound has been shown to interfere with the integrity of the biofilm matrix by downregulating the expression of genes responsible for the biosynthesis of exopolysaccharides (EPS).[2] EPS is a critical component of the S. mutans biofilm matrix, facilitating cell adhesion and providing structural stability. By reducing EPS production, this compound hinders both the initial formation and the structural integrity of mature biofilms.[2]
Safety and Selectivity
An important consideration for any potential therapeutic agent is its safety profile. Studies have shown that this compound exhibits selectivity for bacterial cells over mammalian cells. No significant cytotoxicity was observed towards human oral epithelial cells at a concentration of 200 μM.[2][4] This selectivity is a promising characteristic for its potential development as an anti-caries agent.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Temporin-GHc's role in innate immune defense of amphibians
Temporin-GHc: A Key Effector in Amphibian Innate Immunity
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The global challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system across diverse species, represent a promising frontier. This document provides a detailed examination of this compound, an AMP isolated from the frog Hylarana guentheri.[1] this compound demonstrates potent, broad-spectrum antimicrobial and antibiofilm capabilities, particularly against pathogenic bacteria.[1][2] Its mechanism of action involves direct interaction with and disruption of microbial membranes, leading to rapid cell death.[1][3] Crucially, it exhibits high selectivity for microbial targets with minimal cytotoxicity to host cells, highlighting its therapeutic potential.[1][3] This guide synthesizes the current quantitative data, details key experimental methodologies for its study, and visualizes its mechanism and relevant workflows to serve as a comprehensive resource for the scientific community.
Introduction to this compound
Amphibians thrive in pathogen-rich environments, largely due to a highly effective innate immune system. A cornerstone of this defense is the secretion of a vast arsenal of AMPs from granular glands in their skin.[4][5] These peptides provide a rapid, non-specific first line of defense against a wide range of microorganisms.[6][7]
The temporin family of peptides, first isolated from the European red frog Rana temporaria, are among the shortest known naturally occurring AMPs, typically 8-17 amino acids in length.[4][8] They are characterized by their cationic nature and amphipathic structure, which are crucial for their antimicrobial function.[9] this compound is a 13-residue AMP identified from the skin secretions of the frog Hylarana guentheri.[1] Like other temporins, it plays a vital role in the innate immune defense of its host by providing immediate protection against pathogenic threats.
Molecular Profile and Mechanism of Action
This compound (GenBank accession No: KU518308) is a cationic peptide that adopts a random coil conformation in aqueous solutions.[1] However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, it undergoes a conformational change to form an α-helix.[1][2][3] This amphipathic α-helical structure, with polar and nonpolar amino acid residues segregated on opposite faces, is fundamental to its activity.[1][3]
The primary mechanism of action for this compound is the direct disruption of microbial cell membranes. The process is as follows:
-
Electrostatic Attraction : The positively charged peptide is attracted to the net negative charge of bacterial membranes (rich in phosphatidylserine and other anionic lipids).[10]
-
Membrane Insertion and Permeabilization : The amphipathic helix inserts into the lipid bilayer, disrupting its integrity.[1][3] This leads to the formation of transient pores or channels.
-
Cell Lysis : The disruption of the membrane potential and the leakage of essential intracellular contents, such as nucleic acids and ions, result in rapid cell death.[1][3]
This direct, physical mechanism of killing is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.
Quantitative Antimicrobial & Antibiofilm Activity
This compound has demonstrated significant activity against both planktonic bacteria and structured biofilm communities. The following tables summarize its efficacy, primarily against the cariogenic bacterium Streptococcus mutans.
Table 1: Planktonic Antimicrobial Activity of this compound against S. mutans
| Parameter | Value (μM) | Description |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 12.5 | Lowest concentration to inhibit visible growth. |
| Minimum Bactericidal Concentration (MBC) | >50 | Lowest concentration to kill 99.9% of bacteria.[1] |
Table 2: Antibiofilm Activity of this compound against S. mutans
| Parameter | Value (μM) | Description |
|---|---|---|
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | Concentration to inhibit 50% of biofilm formation.[1] |
| Minimum Biofilm Reduction Concentration (MBRC₅₀) | 25 | Concentration to eradicate 50% of a 12h pre-formed biofilm.[1] |
Furthermore, at a concentration of 0.5x MIC, this compound inhibits the initial attachment stage of biofilm formation by 50-60%.[1] This activity is linked to its ability to downregulate the expression of genes responsible for producing glucosyltransferases, key enzymes in the synthesis of the extracellular polysaccharide (EPS) matrix of the biofilm.[1][2][3]
Cytotoxicity and Therapeutic Index
A critical attribute of any potential antimicrobial agent is its selectivity for pathogens over host cells. This compound has been shown to have a favorable safety profile in this regard.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Result | Concentration (μM) |
|---|---|---|---|
| Human Oral Epithelial Cells (HOECs) | CCK-8 | No significant cytotoxicity observed. | Up to 200[1][2][11] |
| Human Erythrocytes | Hemolysis Assay | High selectivity toward S. mutans in the presence of erythrocytes. | Not specified[1][3] |
The low cytotoxicity is attributed to the differences in membrane composition between bacterial and mammalian cells. Mammalian cell membranes are typically zwitterionic (neutral charge) and rich in cholesterol, which makes them less susceptible to insertion and disruption by cationic AMPs like this compound.
Visualized Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and the standard experimental workflows used for its characterization.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of Temporin Family Peptides against the Chytrid Fungus (Batrachochytrium dendrobatidis) Associated with Global Amphibian Declines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.rowan.edu [primo.rowan.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Immediate Release
This technical guide provides an in-depth overview of the discovery, characterization, and antimicrobial properties of Temporin-GHc, an antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel anti-infective agent.
Discovery and Origin
This compound was first identified and characterized by Dong et al. in 2017 through the molecular cloning of antimicrobial peptide-encoding cDNAs from the skin of Hylarana guentheri[1]. This research identified this compound as one of several novel temporin peptides from this frog species. The temporin family of AMPs are typically short, cationic, and adopt an α-helical structure, characteristics that are associated with their antimicrobial function[1].
dot
Caption: Discovery and characterization workflow.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi[1]. Its efficacy is most pronounced against Gram-positive bacteria[1].
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (μM) | Reference |
| Staphylococcus aureus | ATCC 25923 | 6.8 - 12.9 | [1] |
| Bacillus subtilis | ATCC 6633 | 12.9 - 25.8 | [1] |
| Escherichia coli | ATCC 25922 | 51.7 - 103.4 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | >103.4 | [1] |
| Candida albicans | ATCC 20091 | 51.7 - 103.4 | [1] |
| Streptococcus mutans | UA159 | 12.6 | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | 12.7 - 51.7 | [1] |
Activity Against Streptococcus mutans
A significant body of research has focused on the activity of this compound against the cariogenic bacterium Streptococcus mutans.
Table 2: Antibacterial and Antibiofilm Activity of this compound against S. mutans
| Parameter | Value (μM) | Reference |
| Minimum Inhibitory Concentration (MIC) | 12.6 | [2] |
| Minimum Bactericidal Concentration (MBC) | >50 | [2] |
| 50% Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | [2] |
| 50% Biofilm Eradication Concentration (MBRC₅₀) | 25 | [2] |
Hemolytic and Cytotoxic Activity
An essential aspect of developing antimicrobial peptides for therapeutic use is evaluating their toxicity towards host cells.
Table 3: Hemolytic and Cytotoxic Profile of this compound
| Assay | Cell Type | Result | Concentration (μM) | Reference |
| Hemolytic Activity | Human Red Blood Cells | Low Hemolysis | Up to 200 | [2] |
| Cytotoxicity | Human Oral Epithelial Cells | No significant cytotoxicity | Up to 200 | [2] |
Mechanism of Action
This compound, like many other temporins, exerts its antimicrobial effect by targeting and disrupting the bacterial cell membrane. Circular dichroism studies have shown that this compound adopts a random coil structure in aqueous solutions but transitions to an α-helical conformation in membrane-mimicking environments[3]. This amphipathic α-helical structure is crucial for its interaction with and subsequent permeabilization of the microbial cell membrane, leading to the leakage of intracellular contents and cell death[3].
dot
Caption: Proposed mechanism of action.
Experimental Protocols
Peptide Synthesis
This compound is chemically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesized peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its molecular mass is confirmed by mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. Briefly, two-fold serial dilutions of the peptide are prepared in a suitable broth medium in 96-well plates. A standardized bacterial suspension is added to each well. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth[2].
Minimum Bactericidal Concentration (MBC) Assay
To determine the MBC, aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates. The plates are incubated, and the MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum[2].
Hemolytic Assay
The hemolytic activity of this compound is assessed using fresh human red blood cells (hRBCs). A suspension of hRBCs is incubated with various concentrations of the peptide. After incubation, the samples are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically at 450 nm. A positive control (e.g., Triton X-100) and a negative control (PBS) are included to determine 100% and 0% hemolysis, respectively[2].
Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cells, such as human oral epithelial cells, is evaluated using assays like the Cell Counting Kit-8 (CCK-8). Cells are seeded in 96-well plates and incubated with different concentrations of the peptide. After a defined exposure time, the peptide solution is removed, and cell viability is assessed according to the manufacturer's protocol. The absorbance is measured to quantify the number of viable cells[2].
dot
Caption: In vitro activity assessment workflow.
Conclusion
This compound is a promising antimicrobial peptide with potent activity against a range of pathogens, including the dental caries-causing bacterium S. mutans. Its broad-spectrum activity, coupled with low hemolytic and cytotoxic effects at therapeutic concentrations, makes it an attractive candidate for further investigation and development as a novel antimicrobial agent. The detailed characterization of its activity and mechanism of action provides a solid foundation for future preclinical and clinical studies.
References
- 1. Molecular cloning and characterization of antimicrobial peptides from skin of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Temporin Family of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of the Temporin family of antimicrobial peptides (AMPs), covering their core characteristics, mechanisms of action, and therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction to the Temporin Family
The Temporins are a family of small, cationic, and predominantly hydrophobic antimicrobial peptides first isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] Comprising some of the smallest known naturally occurring AMPs, their sequences typically range from 10 to 14 amino acids in length.[1][3] A common structural feature of many Temporins is a C-terminal amidation, a post-translational modification that enhances their biological activity.[3]
Initially recognized for their potent activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains, further research has revealed their efficacy against some Gram-negative bacteria, fungi, and even parasites like Leishmania.[2][4][5][6] Their small size and relatively simple structure make them attractive templates for the design and synthesis of new antimicrobial drugs.[2][7] Over 150 members of the Temporin family have been identified from various frog species, each with unique activity profiles.[2]
Mechanism of Action
The primary target of Temporin peptides is the microbial cell membrane.[1] Unlike conventional antibiotics that often have specific intracellular targets, Temporins exert their antimicrobial effect through direct physical disruption of the membrane, a mechanism that is less likely to induce microbial resistance.[4] The proposed mechanism involves a multi-step process that can be broadly categorized as follows:
-
Electrostatic Attraction and Membrane Binding: The net positive charge of Temporin peptides facilitates their initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]
-
Hydrophobic Insertion and Conformational Change: Upon binding to the membrane surface, Temporins undergo a conformational change, typically folding into an amphipathic α-helical structure.[1][3] This structure allows the hydrophobic residues of the peptide to insert into the lipid bilayer.
-
Membrane Permeabilization and Disruption: The accumulation of peptides on and within the membrane leads to its permeabilization and eventual disruption. Several models have been proposed to explain this process, including the "carpet-like" mechanism, the formation of "toroidal pores," or a "barrel-stave" model.[1][4] The specific mechanism can depend on the peptide's concentration, sequence, and the lipid composition of the target membrane.[4] At high concentrations, some Temporins can exert a detergent-like effect, leading to the complete disintegration of the membrane.[4] Molecular dynamics simulations suggest that some Temporins, like B and L, can induce tubule-like protrusions on the membrane surface.[8]
The following diagram illustrates the general mechanism of action of Temporin peptides.
Caption: Generalized mechanism of action for Temporin antimicrobial peptides.
Quantitative Data on Temporin Activity
The antimicrobial and hemolytic activities of several key Temporin peptides are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic activity (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Temporins against Bacteria and Fungi (in µM)
| Peptide | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Temporin A | 3-12.5 | >100 | >100 | 12.5 | [1],[9] |
| Temporin B | 3-6.25 | >100 | >100 | 25 | [9] |
| Temporin G | 6.25 | >100 | >100 | 50 | [10] |
| Temporin L | 1.5-3 | 6.25-12.5 | 6.25 | 3 | [5],[6] |
| Temporin-SHa | 1.56 | 12.5 | 25 | 6.25 | [4] |
| [K³]SHa | 0.78 | 6.25 | 12.5 | 3.12 | [4] |
Table 2: Hemolytic and Cytotoxic Activity of Selected Temporins
| Peptide | Hemolytic Activity (HC50, µM) | Cytotoxicity against Human Cells | Reference |
| Temporin A | ~150 | Low | [1] |
| Temporin B | >200 | Low | [2] |
| Temporin G | >150 | Low | [11] |
| Temporin L | ~10-25 | High | [12],[5],[6] |
| Temporin-SHa | >150 | Not specified | [4] |
| [K³]SHa | ~100 | Not specified | [4] |
Structure-Activity Relationships
The biological activity of Temporins is intricately linked to their physicochemical properties, such as cationicity, hydrophobicity, and their propensity to form an α-helical structure.[12]
-
Cationicity: The net positive charge is crucial for the initial interaction with negatively charged microbial membranes. Increasing the positive charge can enhance antimicrobial activity, but an optimal balance is necessary to maintain selectivity for microbial over host cells.[3]
-
Hydrophobicity: The hydrophobic residues drive the insertion of the peptide into the lipid bilayer. However, excessive hydrophobicity is often correlated with increased hemolytic activity and cytotoxicity towards mammalian cells.[12]
-
α-Helicity: The formation of an amphipathic α-helix upon membrane interaction is a hallmark of many Temporins. The degree of helicity has been shown to be directly correlated with hemolytic activity, but not necessarily with antimicrobial potency.[12] This suggests that different mechanisms may underlie their antibacterial and hemolytic effects.[1]
-
Sequence-Specific Effects: Single amino acid substitutions can dramatically alter the activity and selectivity of Temporin peptides. For instance, the introduction of proline can disrupt the helical structure and modulate activity.[13] The design of analogs often involves substituting amino acids to optimize the balance between antimicrobial efficacy and toxicity.[3][14]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize Temporin peptides.
A. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Bacterial/Fungal Culture: Prepare a mid-logarithmic phase culture of the target microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Peptide Preparation: Dissolve the synthetic Temporin peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and prepare a series of two-fold serial dilutions in the appropriate broth.
-
Inoculation: Inoculate a 96-well microtiter plate with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Add the serially diluted peptide solutions to the wells. Include positive (microorganism only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
B. Hemolytic Assay
-
Erythrocyte Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: Add serially diluted peptide solutions to the hRBC suspension in a 96-well plate.
-
Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.
C. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed human cell lines (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the Temporin peptide.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
The following diagram outlines a typical workflow for the evaluation of a novel Temporin analog.
Caption: A standard experimental workflow for Temporin peptide evaluation.
Conclusion and Future Perspectives
The Temporin family of antimicrobial peptides represents a promising class of natural compounds with significant potential for development into novel anti-infective agents. Their small size, potent activity, and membrane-disruptive mechanism of action make them attractive candidates to combat the growing threat of antibiotic resistance. While some native Temporins, such as Temporin L, exhibit high toxicity, structure-activity relationship studies have provided a rational basis for the design of synthetic analogs with improved therapeutic indices.[12][15] Future research will likely focus on further optimizing the selectivity of these peptides, exploring novel delivery systems to enhance their stability and bioavailability, and evaluating their efficacy in preclinical and clinical settings. The continued exploration of the vast natural diversity of Temporins and the rational design of their synthetic counterparts will undoubtedly contribute to the development of the next generation of antimicrobial therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. mdpi.com [mdpi.com]
- 9. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temporin G, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Temporin-GHc: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase synthesis of Temporin-GHc, an antimicrobial peptide with the sequence Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-NH2. The methodology is based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. Detailed procedures for resin preparation, iterative cycles of deprotection and coupling, peptide cleavage from the solid support, and final purification are presented. This guide is intended to enable researchers to successfully synthesize this compound for applications in antimicrobial research and drug development.
Introduction
Temporins are a family of short, cationic antimicrobial peptides first isolated from the skin of the European red frog, Rana temporaria.[1] this compound, derived from the skin secretions of the frog Hylarana guentheri, has demonstrated broad-spectrum antibacterial activity.[2] Like other temporins, it is characterized by a C-terminal amidation, a feature crucial for its biological function.[1] The chemical synthesis of such peptides is essential for structure-activity relationship studies, mechanism of action investigations, and preclinical development. Fmoc-based solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining high-purity synthetic peptides like this compound.[3]
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Rink Amide MBHA Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Phe-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Leu-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Gln(Trt)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-His(Trt)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Ile-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Gly-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Ala-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Thr(tBu)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) | Synthesis Grade | Sigma-Aldrich |
| N-Hydroxybenzotriazole (HOAt) | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | Fisher Scientific |
Experimental Protocols
Resin Preparation and Swelling
The synthesis of this compound, a C-terminally amidated peptide, is performed on Rink Amide resin.[4][5]
-
Weigh the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF from the reaction vessel.
Fmoc-Deprotection
The removal of the N-terminal Fmoc protecting group is a critical step in each cycle of peptide synthesis.[6]
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-20 minutes at room temperature. For sterically hindered amino acids, a second treatment may be necessary.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[3]
Amino Acid Coupling
The coupling of the next Fmoc-protected amino acid is achieved by activating its carboxyl group.[7]
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.[3]
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.[8]
Table 1: this compound Amino Acid Sequence and Coupling Order
| Step | Amino Acid to Couple | Side Chain Protection |
| 1 | Fmoc-Phe-OH | None |
| 2 | Fmoc-Ile-OH | None |
| 3 | Fmoc-His(Trt)-OH | Trityl (Trt) |
| 4 | Fmoc-Thr(tBu)-OH | tert-Butyl (tBu) |
| 5 | Fmoc-Leu-OH | None |
| 6 | Fmoc-Ala-OH | None |
| 7 | Fmoc-Gly-OH | None |
| 8 | Fmoc-Ile-OH | None |
| 9 | Fmoc-Ile-OH | None |
| 10 | Fmoc-His(Trt)-OH | Trityl (Trt) |
| 11 | Fmoc-Gln(Trt)-OH | Trityl (Trt) |
| 12 | Fmoc-Leu-OH | None |
| 13 | Fmoc-Phe-OH | None |
Peptide Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[9]
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF, followed by dichloromethane (DCM).
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The triisopropylsilane (TIS) acts as a scavenger to prevent side reactions.[10]
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Table 2: Representative HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min |
| Flow Rate | 15 mL/min |
| Detection | 220 nm, 280 nm |
Visual Protocols
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance of the amino acid; Peptide aggregation. | Double couple (repeat the coupling step); Use a stronger coupling reagent like HATU; Increase coupling time. |
| Low Yield After Cleavage | Incomplete cleavage; Premature chain termination. | Extend cleavage time; Ensure efficient coupling at each step. |
| Multiple Peaks in HPLC | Deletion sequences; Side-product formation. | Optimize coupling and deprotection times; Use appropriate scavengers during cleavage. |
Conclusion
This application note provides a detailed and robust protocol for the solid-phase synthesis of the antimicrobial peptide this compound using Fmoc chemistry. By following these procedures, researchers can reliably produce this peptide for further biological evaluation and potential therapeutic development. The provided workflows and troubleshooting guide aim to facilitate a smooth and successful synthesis process.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Cleavage. [bio-protocol.org]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antimicrobial Potency of Temporin-GHc Against Staphylococcus aureus
Application Notes & Protocols for Researchers
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial peptides (AMPs) as potential therapeutic agents against bacterial pathogens.
Introduction: Temporin-GHc is a member of the temporin family of antimicrobial peptides, which are naturally occurring defense molecules found in the skin secretions of frogs. These peptides represent a promising class of potential anti-infective agents due to their broad-spectrum activity and unique mechanism of action, which often involves disruption of the bacterial cell membrane. Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus, a key initial step in assessing its potential as a therapeutic candidate.
Data Presentation
The antimicrobial activity of this compound and its parent or related peptides against Staphylococcus aureus is summarized in the table below. This quantitative data is essential for comparing the potency of different peptides and for selecting promising candidates for further development.
| Peptide | Bacterial Strain | MIC (μM) | Reference |
| This compound | S. aureus | 12.9 | [1] |
| Temporin-GHa | S. aureus | 6.8 | [1] |
| Temporin-GHb | S. aureus | 6.8 | [1] |
| Temporin-GHd | S. aureus | 12.7 | [1] |
| GHaR6R | Methicillin-resistant S. aureus (MRSA) | Not specified in μM | [2] |
| GHaR7R | Methicillin-resistant S. aureus (MRSA) | Not specified in μM | [2] |
| GHaR8R | Methicillin-resistant S. aureus (MRSA) | Not specified in μM | [2] |
| GHaR9W | Methicillin-resistant S. aureus (MRSA) | Not specified in μM | [2] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.
Materials:
-
This compound peptide (lyophilized)
-
Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile, high-quality water (e.g., cell culture grade)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)
-
Spectrophotometer or microplate reader
-
Sterile tubes and pipettes
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve the lyophilized this compound peptide in sterile water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in a sterile solution of 0.01% acetic acid with 0.2% BSA to prevent the peptide from adhering to plastic surfaces. This will be your working stock for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of S. aureus.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically 2-6 hours), corresponding to a turbidity of 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm (OD₆₀₀), which should be approximately 0.08-0.13.
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Broth Microdilution Assay:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well polypropylene microtiter plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of peptide concentrations. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will further dilute the peptide concentrations by half.
-
Include a positive control well containing only the bacterial inoculum in CAMHB (no peptide) and a negative control well containing only sterile CAMHB (no bacteria or peptide).
-
-
Incubation and MIC Determination:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
Alternatively, the OD₆₀₀ of each well can be measured using a microplate reader.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the visible growth of S. aureus.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in this document.
Caption: Workflow for MIC Determination.
References
- 1. Antimicrobial Activities and Influential Factors of Temporin Family Antimicrobial Peptides Derived from <i>Hylarana guentheri</i> of Hainan [hndk.hainanu.edu.cn]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protocol for Temporin-GHc Minimum Bactericidal Concentration (MBC) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporin-GHc is a short, cationic antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri.[1] Like many AMPs, it represents a promising candidate for the development of new therapeutics against pathogenic bacteria, including antibiotic-resistant strains. To evaluate the efficacy of such an agent, it is crucial to distinguish between bacteriostatic activity (inhibition of growth) and bactericidal activity (killing of bacteria).
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] While the MIC indicates the potency of growth inhibition, the Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[3][4] Determining the MBC is a critical step in preclinical development, providing essential data on the lethal activity of the antimicrobial agent.
This document provides a detailed protocol for determining the MBC of this compound, following a standard broth microdilution MIC assay.
Proposed Mechanism of Action
This compound, like other temporins, is believed to exert its antimicrobial effect primarily through interaction with and disruption of the bacterial cell membrane.[1][5] As a cationic and amphipathic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, it is thought to adopt an α-helical structure, allowing it to insert into the lipid bilayer.[5] This insertion perturbs the membrane's integrity, leading to pore formation, increased permeability, and the subsequent leakage of essential ions and cytoplasmic contents, ultimately resulting in cell death.[1][5]
Caption: Proposed mechanism of action for this compound.
Detailed Experimental Protocol
This protocol is divided into two phases: first, the determination of the MIC using the broth microdilution method, followed by the MBC assay. For cationic peptides like this compound, it is crucial to use low-binding materials, such as polypropylene plates, to prevent loss of the peptide due to adsorption.[6]
Materials and Reagents
-
This compound (lyophilized powder)
-
Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[4]
-
Mueller-Hinton Agar (MHA)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free water
-
Peptide solvent (e.g., 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA))[6]
-
Sterile 96-well polypropylene microtiter plates (U-bottom or flat-bottom)[6]
-
Sterile petri dishes (100 mm)
-
Spectrophotometer
-
Incubator (35 ± 2°C)[7]
-
Micropipettes and sterile, low-retention tips
Phase 1: Minimum Inhibitory Concentration (MIC) Assay
Preparation of Bacterial Inoculum
a. From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.1). d. Dilute this standardized suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[7] For example, a 1:200 dilution of a 1 x 10⁸ CFU/mL culture.
Preparation of this compound Dilutions
a. Prepare a stock solution of this compound (e.g., 1280 µg/mL) in the recommended peptide solvent (0.01% acetic acid, 0.2% BSA) to prevent non-specific binding.[6] b. In a 96-well polypropylene plate, add 100 µL of MHB to wells 2 through 11 of a designated row. Well 12 will be the sterility control. c. Add 200 µL of the this compound stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. e. Wells 1-10 now contain 100 µL of peptide at concentrations from 1280 down to 2.5 µg/mL. After adding the bacterial inoculum, the final volume will be 200 µL and the peptide concentrations will be halved (640 to 1.25 µg/mL). f. Well 11 serves as the growth control (no peptide). Well 12 serves as the sterility control (no bacteria).
Inoculation and Incubation
a. Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. b. Add 100 µL of sterile MHB to well 12. c. The final volume in each well is 200 µL. d. Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[7]
MIC Determination
a. After incubation, examine the plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4]
Phase 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed immediately after the MIC results are read.[7]
Subculturing from MIC Wells
a. From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[7] b. Spot-plate the 10 µL aliquot onto a labeled MHA plate. Each plate can accommodate several spots. c. It is also essential to plate the initial inoculum to determine the starting CFU/mL. Prepare a serial dilution (e.g., 10⁻⁴) of the standardized inoculum used in the MIC assay and plate 100 µL to calculate the initial bacterial count.
Incubation
a. Allow the spots on the MHA plates to dry completely. b. Incubate the plates at 37°C for 18-24 hours.[8]
MBC Determination
a. After incubation, count the number of colonies (CFU) on each spot. b. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3][4][7] c. Calculation: A ≥99.9% kill corresponds to a 3-log₁₀ reduction. For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If plating 10 µL, this corresponds to ≤5 colonies per spot.
Experimental Workflow
Caption: Workflow for the determination of MIC and MBC.
Data Presentation and Interpretation
Results should be recorded systematically. The relationship between the MIC and MBC is an important indicator of the antimicrobial's mode of action.
Table 1: Sample Data Summary for this compound Assay
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | 64 | 2 | Bactericidal |
| Pseudomonas aeruginosa PAO1 | 64 | >256 | >4 | Tolerant |
| Growth Control | Growth | N/A | N/A | Valid |
| Sterility Control | No Growth | N/A | N/A | Valid |
N/A: Not Applicable
Interpretation of Results
-
Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[3]
-
Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the agent is considered primarily bacteriostatic.
-
Tolerance: Bacteria are considered "tolerant" if they are inhibited but not killed by an antibiotic (i.e., a low MIC but a very high MBC, often MBC/MIC ≥ 32).[3]
The MBC provides a definitive measure of the killing activity of this compound and is a crucial parameter for its evaluation as a potential therapeutic agent.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Kinetics Assay of Temporin-GHc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the antibacterial activity of Temporin-GHc, an antimicrobial peptide. This assay is crucial for understanding the bactericidal or bacteriostatic effects of an antimicrobial agent over time.
Introduction
This compound is a 13-residue antimicrobial peptide (AMP) originally identified in the frog Hylarana guentheri.[1][2] Like many AMPs, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The time-kill kinetics assay is a fundamental method to characterize the pharmacodynamics of an antimicrobial agent. It provides insights into the concentration- and time-dependent killing of bacteria, which is essential for the development of new therapeutic agents.[3][4] The primary mechanism of action for this compound involves targeting the bacterial membrane, leading to increased permeability, disruption, and eventual cell death.[2][5]
Core Concepts
The time-kill kinetics assay involves exposing a standardized bacterial inoculum to various concentrations of the antimicrobial agent and quantifying the number of viable bacteria at different time points. The results are typically plotted as the logarithm of colony-forming units per milliliter (log CFU/mL) against time.
-
Bactericidal Activity: Generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[6]
-
Bacteriostatic Activity: Inhibition of bacterial growth where the CFU/mL count remains relatively constant and does not show a significant reduction.[6]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting a time-kill kinetics assay with this compound.
Materials
-
This compound peptide (synthetic or purified)
-
Target bacterial strain (e.g., Streptococcus mutans, Methicillin-resistant Staphylococcus aureus (MRSA))[1][3]
-
Appropriate bacterial culture medium (e.g., Brain Heart Infusion (BHI) for S. mutans, Tryptic Soy Broth (TSB) for S. aureus)[1][7]
-
Solid agar plates corresponding to the liquid medium
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator (aerobic or anaerobic, depending on the bacterial strain)
-
Sterile centrifuge tubes and pipettes
-
Vortex mixer
-
Colony counter
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Prior to the time-kill assay, the MIC and MBC of this compound against the target bacterium must be determined to select appropriate testing concentrations.
-
MIC Determination: A two-fold serial dilution of this compound is prepared in a 96-well plate with the appropriate broth.[1][3] A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) is added to each well.[1][3] The plate is incubated for 16-24 hours at 37°C.[1][3] The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[3]
-
MBC Determination: An aliquot from the wells showing no visible growth in the MIC assay is plated onto solid agar.[1] The plates are incubated for 18-24 hours at 37°C. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[1]
Time-Kill Kinetics Assay Protocol
-
Bacterial Culture Preparation: Inoculate the target bacterium into the appropriate broth and incubate at 37°C until it reaches the logarithmic growth phase.[4]
-
Inoculum Standardization: Dilute the logarithmic phase culture in fresh broth to a final concentration of approximately 2 x 10^6 CFU/mL.[4]
-
Peptide Preparation: Prepare serial dilutions of this compound in sterile PBS or the appropriate broth at concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, and 2x MIC).[4]
-
Incubation: Mix equal volumes of the standardized bacterial suspension and the peptide solutions in sterile tubes.[4] A control tube containing the bacterial suspension without the peptide should also be included.[4] Incubate the mixtures at 37°C under appropriate atmospheric conditions (e.g., anaerobic for S. mutans).[4]
-
Sampling and Plating: At specified time intervals (e.g., 0, 30, 60, 90, 120, and 180 minutes), withdraw an aliquot from each tube.[4][7]
-
Serial Dilution and Plating: Perform a serial 10-fold dilution of each aliquot in sterile PBS. Plate a specific volume (e.g., 20 µL) of the appropriate dilutions onto agar plates.[5]
-
Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours.[5][7] Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the control.
Data Presentation
The following tables summarize the antibacterial activity of this compound and a related peptide, Temporin-GHd, against Streptococcus mutans.
| Peptide | MIC (µM) | MBC (µM) | Reference |
| This compound | 12.6 | >50 | [4] |
| Temporin-GHd | 13.1 | 26 | [4] |
Table 1: MIC and MBC of Temporin Peptides against S. mutans
| Time (min) | Control (log CFU/mL) | This compound (0.5x MIC) (log CFU/mL) | This compound (1x MIC) (log CFU/mL) | This compound (2x MIC) (log CFU/mL) |
| 0 | ~6.3 | ~6.3 | ~6.3 | ~6.3 |
| 30 | ~6.4 | ~6.2 | ~6.0 | ~5.5 |
| 60 | ~6.6 | ~6.1 | ~5.8 | ~4.8 |
| 90 | ~6.8 | ~6.0 | ~5.5 | ~4.0 |
| 120 | ~7.0 | ~5.9 | ~5.2 | <3.0 (No growth) |
| 180 | ~7.2 | ~5.8 | ~4.8 | <3.0 (No growth) |
Table 2: Time-Kill Kinetics of this compound against S. mutans (Data are approximate values based on graphical representations in the cited literature[4][5])
Visualizations
Caption: Experimental workflow for the time-kill kinetics assay.
Caption: Proposed mechanism of action for this compound.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Biofilm Inhibition by Temporin-GHc (MBIC Assay)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a member of the temporin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin of frogs.[1][2] These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity. A critical aspect of their efficacy is their ability to combat bacterial biofilms—structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.
This compound has demonstrated potent activity against both the formation of new biofilms and the integrity of pre-existing ones.[1][2] Its mechanism of action involves permeabilizing the bacterial cell membrane and down-regulating the expression of genes responsible for producing the extracellular polysaccharide (EPS) matrix, a key structural component of biofilms.[1][2]
This document provides a detailed protocol for determining the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound. The MBIC is defined as the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm by at least 50% (MBIC50).[1][2] This assay is a crucial tool for evaluating the antibiofilm efficacy of this compound and other antimicrobial compounds. The protocol described here is based on the widely used crystal violet staining method, which quantifies the total biofilm biomass.
Data Presentation: Quantitative Biofilm Inhibition Data for Temporin Peptides
The following table summarizes the known quantitative data for the biofilm inhibitory activity of this compound. While extensive data for this compound against a wide range of bacterial species is still emerging, the available information highlights its potent antibiofilm properties.
| Peptide | Bacterial Strain | Assay | Value | Reference |
| This compound | Streptococcus mutans | MBIC50 | 6.3 µM | [1][2] |
| Temporin-GHd | Streptococcus mutans | MBIC50 | 6.6 µM | [1][2] |
Note: The broader temporin family of peptides has shown activity against biofilms of other clinically relevant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. However, specific MBIC values for this compound against these strains are not yet widely published.
Experimental Protocols
Determining the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
This protocol outlines the steps to determine the MBIC of this compound against a bacterial strain of interest using the crystal violet assay in a 96-well microtiter plate format.
Materials:
-
This compound (lyophilized powder)
-
Bacterial strain of interest (e.g., Streptococcus mutans ATCC 25175)
-
Appropriate bacterial growth medium (e.g., Brain Heart Infusion (BHI) broth for S. mutans)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader capable of measuring absorbance at 570-595 nm
-
Sterile pipette tips and multichannel pipette
-
Incubator (set to the optimal growth temperature for the chosen bacterial strain)
Protocol:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of appropriate growth medium. b. Incubate overnight at the optimal temperature with shaking (if required for the species). c. The following day, dilute the overnight culture in fresh growth medium to achieve a starting optical density (OD600) of approximately 0.05-0.1, which typically corresponds to a cell density of 1 x 106 to 1 x 107 CFU/mL.
-
Preparation of this compound Serial Dilutions: a. Reconstitute the lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. b. Perform a series of two-fold serial dilutions of the this compound stock solution in the appropriate growth medium directly in a 96-well plate. The final concentrations should span a range that is expected to include the MBIC.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate already containing 100 µL of the serially diluted this compound solutions. This will bring the total volume in each well to 200 µL. b. Controls:
- Positive Control (Biofilm Growth): 100 µL of bacterial inoculum + 100 µL of sterile growth medium (no peptide).
- Negative Control (Sterility): 200 µL of sterile growth medium only. c. Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
Crystal Violet Staining: a. After incubation, carefully discard the planktonic (free-floating) bacteria from each well by inverting the plate and gently tapping it on a paper towel. b. Wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be gentle to avoid dislodging the biofilm. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. d. Discard the crystal violet solution and wash the plate three times with 200 µL of sterile PBS.
-
Solubilization and Quantification: a. After the final wash, air-dry the plate completely. b. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. c. Incubate the plate at room temperature for 15-20 minutes to ensure complete solubilization. d. Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the negative control (sterile medium) from all other readings to correct for background absorbance. b. Calculate the percentage of biofilm inhibition for each this compound concentration using the following formula:
% Biofilm Inhibition = [ (ODPositive Control - ODTest) / ODPositive Control ] x 100
c. The MBIC50 is the concentration of this compound that results in a 50% or greater reduction in biofilm formation compared to the positive control.
Visualizations
Experimental Workflow for MBIC Assay
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Proposed Mechanism of this compound Biofilm Inhibition
Caption: Mechanism of this compound action against bacterial biofilms.
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystal Violet Assay for Determining Temporin-GHc's Effect on Biofilm Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm therapeutics is a critical area of research. Temporin-GHc, an antimicrobial peptide, has demonstrated promising activity against biofilm-forming bacteria.[1][2][3] This document provides detailed protocols for utilizing the crystal violet assay to quantify the inhibitory effect of this compound on bacterial biofilm formation.
The crystal violet assay is a simple, reliable, and widely used method for quantifying biofilm formation.[4][5] It is based on the ability of crystal violet, a basic dye, to bind to the negatively charged components of the extracellular polymeric substance (EPS) matrix of the biofilm and bacterial cells. The amount of bound dye is proportional to the total biofilm biomass.
Key Experimental Protocols
This section details the step-by-step procedures for assessing the anti-biofilm activity of this compound.
I. Protocol for Biofilm Inhibition Assay
This assay determines the ability of this compound to prevent the initial attachment and formation of biofilms.
Materials:
-
96-well flat-bottom sterile polystyrene plates
-
Bacterial strain of interest (e.g., Streptococcus mutans, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))[2]
-
This compound stock solution of known concentration
-
Phosphate Buffered Saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water or 95% Ethanol
-
Plate reader capable of measuring absorbance at 570-590 nm[4]
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate the selected bacterial strain into the appropriate growth medium and incubate overnight at 37°C. The following day, dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.[6]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of varying concentrations of this compound to the wells. It is recommended to test a range of concentrations, including sub-MIC (Minimum Inhibitory Concentration) levels (e.g., 0.5x, 1x, and 2x MIC).[1][2]
-
Include a positive control (bacteria with no this compound) and a negative control (sterile medium only).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[7]
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[2]
-
After the final wash, remove the excess liquid by tapping the inverted plate on a paper towel.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[4]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Ensure all unbound crystal violet is removed.
-
-
Solubilization:
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-590 nm using a microplate reader.[4]
-
II. Protocol for Disruption of Pre-formed Biofilms
This assay evaluates the efficacy of this compound in disrupting established biofilms.
Procedure:
-
Biofilm Formation: Follow steps 1 and 2 from the Biofilm Inhibition Assay protocol, but without the addition of this compound. Incubate the plate for 24 hours at 37°C to allow for mature biofilm formation.[6]
-
Washing: After incubation, carefully remove the planktonic bacteria and wash the wells twice with sterile PBS as described previously.
-
Treatment: Add 200 µL of various concentrations of this compound (e.g., 1x, 2x, 4x MIC) to the wells containing the pre-formed biofilms. Include a control group with fresh medium only.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Proceed with the staining, washing, solubilization, and quantification steps as outlined in the Biofilm Inhibition Assay protocol (steps 5-8).
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on biofilm formation by Streptococcus mutans.
| Treatment Concentration | Biofilm Inhibition (%) | Reference |
| 0.5 x MIC | 50-60% | [1][2] |
| MBIC₅₀ | 6.3 µM | [1][2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%) is the concentration of an antimicrobial agent that inhibits 50% of biofilm formation.
Visualizations
Experimental Workflow
Caption: Workflow of the Crystal Violet Assay for Biofilm Quantification.
Mechanism of Action
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
Application Notes and Protocols: Cytotoxicity Assessment of Temporin-GHc on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of the antimicrobial peptide Temporin-GHc on various human cell lines. The information is intended to guide researchers in evaluating the therapeutic potential and safety profile of this peptide.
Introduction
This compound is a member of the temporin family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the frog Hylarana guentheri.[1] Like other AMPs, temporins exhibit broad-spectrum activity against bacteria and fungi.[1][2] Emerging evidence suggests that some temporins also possess selective cytotoxicity against cancer cells, making them promising candidates for novel anticancer therapies.[3][4][5][6] This document outlines key in vitro assays to characterize the cytotoxic profile of this compound.
Overview of Cytotoxicity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive cytotoxic evaluation of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Data Presentation: Summary of Temporin Cytotoxicity
The following tables summarize reported cytotoxic and hemolytic activities of this compound and related temporin peptides against various human cell lines.
Table 1: Cytotoxicity of Temporin Peptides on Human Cancer Cell Lines
| Peptide | Cell Line | Cell Type | Assay | IC50 / Effect | Reference |
| This compound | Human Oral Epithelial Cells | Normal | CCK-8 | No cytotoxicity up to 200 µM | [2] |
| Temporin-A | A549, Calu-3 | Non-small cell lung cancer | CellTox Green | Selectively cytotoxic at 50 µM | [4][5] |
| Temporin-GHb | MDA-MB-231 | Breast cancer | MTT | IC50: 46.6-68.6 µg/mL | [3] |
| Temporin-GHb | HeLa, HepG2, HCT116 | Cervical, Liver, Colon cancer | MTT | Time- and dose-dependent cytotoxicity | [3] |
| [G10a]-SHa | MCF-7 | Breast cancer | MTT | IC50: 20.36 ± 5.64 µM | [6] |
| [G10a]-SHa | Various Cancer Lines | Lung, Cervical, Colorectal | MTT | IC50 range: 13.04 - 31.63 µM | [6] |
| Temporin-GHaK | A549, PC-9 | Lung adenocarcinoma | CCK-8 | IC50: 7.8 µM (A549), 10.1 µM (PC-9) | [7] |
Table 2: Hemolytic Activity of Temporin Peptides on Human Erythrocytes
| Peptide | Concentration | Hemolysis (%) | Reference |
| This compound | 50 - 200 µM | Not specified, but selective for bacteria over hRBCs | [8] |
| Temporin-A | 50 µM | 0.874% | [4][5] |
| GHa-derived peptides | Not specified | Low hemolytic toxicity (except GHaR7R) | [1] |
Experimental Protocols
Hemolysis Assay
This assay determines the peptide's lytic activity against red blood cells (RBCs), a key indicator of its potential systemic toxicity.
Principle: The release of hemoglobin from lysed erythrocytes upon exposure to the peptide is measured spectrophotometrically.
Protocol:
-
Prepare Human RBCs:
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,700 x g for 5 minutes and discard the supernatant and buffy coat.[9]
-
Wash the erythrocyte pellet three to five times with phosphate-buffered saline (PBS), pH 7.2-7.4, until the supernatant is clear.[8][10][11]
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[9][11]
-
-
Peptide Treatment:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.[10]
-
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Peptide Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[15]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[16][17]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[16]
Protocol:
-
Cell Seeding and Treatment:
-
Sample Collection:
-
LDH Reaction:
-
Measurement and Calculation:
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[24]
Protocol:
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Potential Signaling Pathways
Based on studies of related temporin peptides, this compound may induce cytotoxicity through several signaling pathways.
Mitochondrial (Intrinsic) Apoptosis Pathway
Temporin-GHb has been shown to induce apoptosis via the mitochondrial pathway in breast cancer cells.[3][28] This pathway involves mitochondrial membrane depolarization, a decrease in ATP synthesis, and an increase in reactive oxygen species (ROS).[3]
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
- 10. thno.org [thno.org]
- 11. mdpi.com [mdpi.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemolysis Assay [protocols.io]
- 14. journals.plos.org [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. static.igem.org [static.igem.org]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. protocols.io [protocols.io]
- 28. Temporin-GHb of induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemolytic Assay for Evaluating Temporin-GHc Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic antimicrobial peptides (AMPs) isolated from amphibian skin, which represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity.[1] Temporin-GHc, derived from the frog Hylarana guentheri, has demonstrated notable antibacterial and antibiofilm efficacy.[2][3][4][5] However, a critical aspect of preclinical assessment for any AMP is the evaluation of its potential toxicity to host cells. Hemolytic assays are a fundamental, rapid, and cost-effective in vitro method to determine the lytic activity of a compound against red blood cells (RBCs), serving as a primary screen for cytotoxicity.[6][7][8] This document provides a detailed protocol for conducting a hemolytic assay to evaluate the toxicity of this compound.
Data Presentation
The hemolytic activity of various temporin peptides is summarized below. HC50 represents the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and thus lower toxicity to erythrocytes.
| Peptide | Sequence | Net Charge | HC50 (µM) | Source Organism | Reference |
| This compound | Not specified | +1 (His) | >200 | Hylarana guentheri | [3][4] |
| Temporin-GHd | Not specified | +1 (His) | >200 | Hylarana guentheri | [3][4] |
| Temporin-L | FVQWFSKFLGRIL-NH2 | +2 | ~50 | Rana temporaria | [9][10] |
| Temporin-A | FLPLIGRVLSGIL-NH2 | +2 | >100 | Rana temporaria | [11] |
| Temporin-1CEb | Not specified | +1 | 112 | Rana chensinensis | [12] |
| Temporin-1CEa | Not specified | Not specified | 99 | Rana chensinensis | [12] |
| Temporin-1CEh | Not specified | Not specified | 152.6 | Rana chensinensis | [12] |
Note: The exact amino acid sequence for this compound and some other peptides are not detailed in the provided search results, but their general characteristics are noted.
Experimental Protocols
This protocol outlines the steps for determining the hemolytic activity of this compound against human red blood cells.
Materials
-
This compound peptide (lyophilized)
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (0.1% or 0.2% in PBS)
-
Sterile, V-bottom or U-bottom 96-well microtiter plates
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm or 577 nm.[13][14]
Procedure
-
Preparation of Red Blood Cells:
-
Obtain fresh human red blood cells in an anticoagulant-containing tube.
-
Centrifuge the blood at 1000 x g for 5-10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant and the buffy coat.
-
Resuspend the RBC pellet in 5-10 volumes of cold PBS (pH 7.4).
-
Wash the RBCs by repeating the centrifugation and resuspension steps three times.[13]
-
After the final wash, resuspend the RBC pellet in PBS to achieve a final working concentration (e.g., 1-4% hematocrit).[15]
-
-
Preparation of Peptide Solutions:
-
Prepare a stock solution of this compound in PBS.
-
Perform serial two-fold dilutions of the this compound stock solution in PBS to create a range of desired concentrations for testing (e.g., from 4 to 512 µg/ml).[13]
-
-
Hemolytic Assay:
-
Add 100 µL of the RBC suspension to each well of a 96-well plate.
-
Add 100 µL of the different this compound dilutions to the respective wells.
-
Negative Control: Add 100 µL of PBS to wells containing the RBC suspension (0% hemolysis).[13]
-
Positive Control: Add 100 µL of 0.1% or 0.2% Triton X-100 to wells containing the RBC suspension (100% hemolysis).[13]
-
Mix gently by pipetting or tapping the plate.
-
-
Measurement of Hemolysis:
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula:[13][14]
% Hemolysis = [(Asample - Anegative control) / (Apositive control - Anegative control)] x 100
Where:
-
Asample is the absorbance of the sample treated with this compound.
-
Anegative control is the absorbance of the sample treated with PBS.
-
Apositive control is the absorbance of the sample treated with Triton X-100.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro hemolytic assay.
Proposed Mechanism of Temporin-Induced Hemolysis
Temporins, like many other antimicrobial peptides, are thought to exert their lytic activity through direct interaction with and disruption of the cell membrane. The amphipathic nature of these peptides, with distinct hydrophobic and cationic regions, facilitates this process.[2][3][4] While a specific signaling cascade is not typically involved in this direct membrane disruption, the following diagram illustrates the generally accepted mechanism.
Caption: General mechanism of peptide-induced hemolysis.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenitscience.com [zenitscience.com]
- 8. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. thno.org [thno.org]
- 15. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Temporin-GHc Structure using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a member of the temporin family of antimicrobial peptides (AMPs), which are of significant interest in the development of new therapeutics against multidrug-resistant pathogens.[1] Understanding the structural characteristics of this compound, particularly its conformational changes upon interacting with bacterial membranes, is crucial for elucidating its mechanism of action and for rational drug design. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[2] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation.[2]
These application notes provide a comprehensive guide to using CD spectroscopy for the structural analysis of this compound. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and structural transitions.
Principle of Circular Dichroism for Peptide Structure Analysis
CD spectroscopy is an ideal tool for monitoring the conformational changes of peptides like this compound. In aqueous environments, many AMPs, including this compound, adopt a disordered or random coil structure.[1] However, in the presence of a membrane-mimetic environment, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, they often fold into a more defined secondary structure, typically an α-helix.[1] This induced folding is a key aspect of their biological activity.
The characteristic CD spectra for different secondary structures are as follows:
-
α-helix: Negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.[1]
-
β-sheet: A negative band around 218 nm and a positive band near 195 nm.
-
Random coil: A strong negative band near 200 nm.[1]
By analyzing the CD spectrum of this compound under different solvent conditions, researchers can gain insights into its structure-function relationship.
Data Presentation: Secondary Structure of Temporin Peptides
| Environment | Regular α-helix (%) | Distorted α-helix (%) | Regular β-strand (%) | Distorted β-strand (%) | Unordered (%) |
| Water | ~0 | ~0 | ~0 | ~0 | ~100 |
| 20 mM SDS (micelles) | ~58 | ~24 | ~0 | ~0 | ~18 |
| 20 mM DPC (micelles) | ~69 | ~21 | ~0 | ~0 | ~10 |
Data is representative and based on studies of a cyclic Temporin L analog. SDS (sodium dodecyl sulfate) and DPC (dodecylphosphocholine) micelles are used to mimic bacterial and mammalian membranes, respectively.
Experimental Protocols
This section provides a detailed protocol for analyzing the secondary structure of this compound using CD spectroscopy.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality CD data.
-
Peptide Purity: this compound should be of high purity (>95%), typically achieved by high-performance liquid chromatography (HPLC).
-
Peptide Concentration: The final concentration of this compound for CD analysis is typically in the micromolar range. A concentration of 150 µM has been successfully used.[1] The precise concentration should be determined accurately, for example, by UV-Vis spectrophotometry if the peptide contains aromatic residues, or by weighing a lyophilized powder of known purity.
-
Solvents and Buffers:
-
Procedure:
-
Prepare a stock solution of this compound in ultrapure water.
-
Determine the concentration of the stock solution.
-
For each experimental condition, dilute the stock solution to the final desired concentration (e.g., 150 µM) in the appropriate solvent (PBS, 50% TFE, or 30 mM SDS).
-
Prepare a blank sample for each solvent used.
-
Instrumentation and Data Acquisition
-
Instrument: A CD spectropolarimeter equipped with a temperature controller.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is recommended for far-UV CD measurements to minimize solvent absorbance.
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50-100 nm/min.
-
Response Time: 1-4 seconds.
-
Data Pitch: 0.1-1.0 nm.
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
Temperature: 25°C.
-
-
Data Acquisition Procedure:
-
Turn on the CD spectropolarimeter and the nitrogen purge at least 30 minutes before use.
-
Set the desired experimental parameters.
-
Record a baseline spectrum of the corresponding solvent (blank).
-
Record the CD spectrum of the this compound sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
Data Analysis
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to mean residue ellipticity ([θ]) using the following formula:
[θ] = (θ * 100 * M) / (c * l * N)
where:
-
θ is the observed ellipticity in degrees.
-
M is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
N is the number of amino acid residues.
-
-
Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil can be estimated from the CD spectra using deconvolution software such as DichroWeb, BeStSel, or CONTINLL.
Visualizations
Experimental Workflow
Caption: Experimental workflow for CD analysis of this compound.
Structural Transition of this compound
Caption: Conformational transition of this compound.
Conclusion
Circular dichroism spectroscopy is an invaluable technique for characterizing the secondary structure of this compound and its environmentally induced conformational changes. The protocols and data presented here provide a solid foundation for researchers to investigate the structure-activity relationships of this and other antimicrobial peptides, ultimately aiding in the development of novel anti-infective agents.
References
Application of Temporin-GHc in the Development of Novel Anti-Caries Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dental caries remains a significant global health issue, primarily initiated by the cariogenic bacterium Streptococcus mutans (S. mutans). This bacterium's ability to form robust biofilms (dental plaque) on tooth surfaces and produce acids from dietary sugars leads to enamel demineralization and cavity formation. The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Temporin-GHc, a peptide originally isolated from the frog Hylarana guentheri, has demonstrated potent antibacterial and antibiofilm activities against S. mutans, positioning it as a promising candidate for the development of new anti-caries therapies.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy as an anti-caries agent.
Mechanism of Action
This compound exhibits a multifaceted mechanism of action against S. mutans. As an amphipathic, positively charged peptide, it preferentially interacts with the negatively charged bacterial cell membrane.[1][2][3] This interaction leads to increased membrane permeability and disruption, ultimately causing leakage of intracellular contents and bacterial cell death.[1][2][3]
Beyond direct bactericidal activity, this compound effectively inhibits biofilm formation by impeding the initial attachment of S. mutans to surfaces.[1][2] Furthermore, it can disrupt pre-formed biofilms.[1][2] A key aspect of its anti-biofilm activity is the downregulation of genes responsible for exopolysaccharide (EPS) synthesis.[1][2][3] EPS is a critical component of the biofilm matrix, contributing to its structural integrity and adherence to tooth enamel. By reducing EPS production, this compound weakens the biofilm, making the embedded bacteria more susceptible to antimicrobial agents and mechanical removal.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound against S. mutans.
| Parameter | This compound | Temporin-GHd | Reference |
| Minimum Inhibitory Concentration (MIC) | Not explicitly stated, but MBIC50 is 6.3 µM | Not explicitly stated, but MBIC50 is 6.6 µM | [1] |
| Minimum Biofilm Inhibition Concentration (MBIC50) | 6.3 µM | 6.6 µM | [1] |
| Minimum Biofilm Reduction Concentration (MBRC50) on 12-hour biofilm | 25 µM | 26 µM | [1] |
| Condition | Inhibition of Water-Soluble EPS | Inhibition of Water-Insoluble EPS | Reference |
| 0.25x MIC | ~39% | ~11% | [1] |
| 0.5x MIC | ~52% | ~19% | [1] |
| Cell Line | Concentration | Result | Reference |
| Human Oral Epithelial Cells (HOECs) | 200 µM | No cytotoxicity observed | [1][2][3] |
| Human Erythrocytes | 200 µM | Selective towards S. mutans | [1][2][3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-caries potential of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. mutans (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).
Materials:
-
This compound
-
S. mutans strain (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth
-
96-well microtiter plates
-
BHI agar plates
-
Spectrophotometer
Protocol:
-
Culture S. mutans in BHI broth to the exponential growth phase.
-
Adjust the bacterial suspension to a concentration of 2 x 10^6 CFU/mL in fresh BHI broth.[1]
-
Prepare serial two-fold dilutions of this compound in sterile water in a 96-well plate.
-
Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted peptide, resulting in a final bacterial concentration of 1 x 10^6 CFU/mL.[1]
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-24 hours under anaerobic conditions.[1]
-
Determine the MIC by visual inspection; the MIC is the lowest concentration of the peptide that shows no visible turbidity.
-
For MBC determination, plate 100 µL from the wells with concentrations at and above the MIC onto BHI agar plates.[1]
-
Incubate the agar plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.[1]
Biofilm Inhibition and Disruption Assays
Objective: To assess the ability of this compound to prevent the formation of S. mutans biofilms and to disrupt pre-formed biofilms.
Materials:
-
This compound
-
S. mutans
-
BHI broth supplemented with 3% sucrose
-
96-well or 24-well plates (with circular glass slides for microscopy)
-
Crystal Violet (CV) solution (0.5%)
-
Anhydrous methanol
-
Light microscope
Protocol for Biofilm Inhibition:
-
Prepare a S. mutans suspension of 2 x 10^6 CFU/mL in BHI with 3% sucrose.[1]
-
In a 96-well plate, add 100 µL of the bacterial suspension to 100 µL of various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC).[1]
-
Incubate at 37°C for 24 hours.[1]
-
Gently discard the culture medium and wash the wells three times with PBS to remove non-adherent bacteria.
-
Fix the biofilm with 200 µL of anhydrous methanol for 15 minutes.
-
Stain with 200 µL of 0.5% Crystal Violet for 15 minutes.
-
Wash away excess stain with PBS and add 200 µL of anhydrous methanol to dissolve the bound CV.
-
Quantify the biofilm biomass by measuring the absorbance at 560 nm.
Protocol for Biofilm Disruption:
-
Grow S. mutans biofilms in a 96-well plate for 12 or 24 hours as described above, without the peptide.[1]
-
Gently remove the culture medium and wash the pre-formed biofilms with PBS.
-
Add 200 µL of fresh BHI with 3% sucrose containing various concentrations of this compound to the wells.[1]
-
Incubate for an additional 24 hours at 37°C.[1]
-
Quantify the remaining biofilm using the Crystal Violet staining method described above.
Exopolysaccharide (EPS) Production Assay
Objective: To quantify the effect of this compound on the production of water-soluble and water-insoluble EPS by S. mutans.
Materials:
-
This compound
-
S. mutans
-
BHI broth with 3% sucrose
-
Phenol-sulfuric acid method reagents
Protocol:
-
Culture S. mutans in BHI with 3% sucrose in the presence of sub-inhibitory concentrations of this compound (e.g., 0.25x and 0.5x MIC) for 24 hours.[1]
-
Separate the supernatant (containing water-soluble EPS) from the bacterial pellet (containing water-insoluble EPS) by centrifugation.
-
Precipitate the water-soluble EPS from the supernatant using cold ethanol.
-
Wash the bacterial pellet to remove any remaining soluble EPS.
-
Extract the water-insoluble EPS from the pellet using NaOH.
-
Quantify the amount of EPS in both fractions using the phenol-sulfuric acid method by measuring the absorbance at 490 nm.
Cytotoxicity Assay on Human Oral Epithelial Cells (HOECs)
Objective: To evaluate the potential toxicity of this compound against human oral cells.
Materials:
-
This compound
-
Human Oral Epithelial Cells (HOECs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay kit
Protocol:
-
Seed HOECs (1 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Remove the culture medium and add 200 µL of DMEM containing various concentrations of this compound (e.g., 6.3 to 200 µM).[1]
-
Incubate for 60 minutes.[1]
-
Remove the peptide solution and add 200 µL of fresh DMEM with 10% FBS.
-
Incubate for an additional 24 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 3 hours.[1]
-
Measure the absorbance at 450 nm to determine cell viability.[1]
Conclusion
This compound demonstrates significant potential as a novel anti-caries agent due to its potent bactericidal and antibiofilm activities against S. mutans. Its ability to disrupt the bacterial membrane, inhibit biofilm formation, and reduce EPS production, coupled with its low cytotoxicity to human oral cells, makes it an attractive candidate for further development in oral healthcare products. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and other similar peptides as next-generation anti-caries therapeutics.
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Temporin-GHc as a Potential Therapeutic Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics. The urgent need for novel antimicrobial agents has led to increased interest in antimicrobial peptides (AMPs) as potential therapeutics. Temporins are a family of small, cationic peptides isolated from frog skin, known for their potent antimicrobial properties. Temporin-GHc, derived from the frog Hylarana guentheri, and its related analogs have demonstrated significant antimicrobial and antibiofilm activity against a range of pathogens. These application notes provide a summary of the available data on temporin peptides, particularly Temporin-GHa derivatives which are structurally similar to this compound, and offer detailed protocols for evaluating their efficacy against MRSA. While much of the detailed data presented here is on Temporin-GHa derivatives, it serves as a strong foundation and guide for the investigation of this compound as a potential anti-MRSA agent.
Mechanism of Action
Temporin-derived peptides exert their antimicrobial effects primarily through direct interaction with the bacterial cell membrane. Their cationic nature facilitates binding to the negatively charged components of the MRSA cell envelope. Upon binding, the peptides are thought to adopt an α-helical conformation, allowing them to insert into and disrupt the cytoplasmic membrane.[1][2][3] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[4][5]
Beyond direct membrane disruption, temporin derivatives have been shown to interfere with MRSA's ability to form biofilms, which are critical for its virulence and antibiotic resistance.[1][6] This is achieved, in part, by downregulating the expression of genes in the icaADBC operon.[1][2] The ica operon is essential for the synthesis of polysaccharide intercellular adhesin (PIA), a key component of the MRSA biofilm matrix.[1][7] By inhibiting PIA production, this compound and its analogs can prevent biofilm formation and potentially disrupt established biofilms.
Caption: Proposed mechanism of action of this compound against MRSA.
Quantitative Data Summary
The following tables summarize the antimicrobial and antibiofilm activities of various Temporin-GHa derivatives against MRSA, as well as their hemolytic activity. This data can be used as a benchmark for evaluating this compound.
Table 1: Antimicrobial Activity of Temporin-GHa Derivatives against MRSA
| Peptide | MRSA Strain | MIC (μM) | MBC (μM) | Reference |
| GHa4R | ATCC 43300 | 6.2 | 6.2 | [4] |
| GHa4R | Clinical Isolate 1 | 6.2 | 12.5 | [4] |
| GHa4R | Clinical Isolate 2 | 6.2 | 12.5 | [4] |
| GHa4R | Clinical Isolate 3 | 12.5 | 25 | [4] |
| GHaR6R | ATCC 43300 | - | - | [1][2] |
| GHaR7R | ATCC 43300 | - | - | [1][2] |
| GHaR8R | ATCC 43300 | - | - | [1][2] |
| GHaR9W | ATCC 43300 | - | - | [1][2] |
Note: Specific MIC/MBC values for GHaR6R, GHaR7R, GHaR8R, and GHaR9W against MRSA were not explicitly provided in the search results, but their potent activity was noted.
Table 2: Antibiofilm Activity of Temporin-GHa Derivatives against MRSA
| Peptide | Activity | Concentration (μM) | Effect | Reference |
| GHa4R | Biofilm Inhibition | 4 x MIC | - | [4] |
| GHa4R | Biofilm Eradication | 16 x MIC | - | [4] |
| GHaR7R | Biofilm Inhibition | 1.6 - 6.2 | Dose-dependent inhibition | [1] |
| GHaR8R | Biofilm Inhibition | 1.6 - 6.2 | Dose-dependent inhibition | [1] |
| GHaR7R | Biofilm Eradication | 6.2 - 25 | >50% eradication at 25 µM | [1] |
| GHaR8R | Biofilm Eradication | 6.2 - 25 | >50% eradication at 25 µM | [1] |
Table 3: Hemolytic Activity of Temporin Derivatives
| Peptide | Concentration (μM) | Hemolysis (%) | Cell Type | Reference |
| GHaR6R | - | Low | Human Erythrocytes | [1][2] |
| GHaR7R | - | High | Human Erythrocytes | [1][2] |
| GHaR8R | - | Low | Human Erythrocytes | [1][2] |
| GHaR9W | - | Low | Human Erythrocytes | [1][2] |
| GHc | 200 | No cytotoxicity | Human Oral Epithelial Cells | [8][9] |
| GHd | 200 | No cytotoxicity | Human Oral Epithelial Cells | [8][9] |
Experimental Workflow
The evaluation of this compound as a potential therapeutic against MRSA can follow a structured workflow, from initial screening to more detailed characterization of its mechanism of action.
Caption: A general workflow for the in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Materials:
-
This compound peptide stock solution
-
MRSA strain (e.g., ATCC 43300)
-
Mueller-Hinton Broth (MHB)[10]
-
Sterile 96-well microtiter plates[10]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[11]
-
Sterile phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Peptide Preparation: Prepare a series of two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA in a 96-well plate. The final volume in each well should be 50 µL.[4]
-
Bacterial Inoculum Preparation: Culture MRSA in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Inoculation: Add 50 µL of the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. This will bring the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
MBC Determination: From the wells showing no visible growth, plate 100 µL of the suspension onto TSA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in no colony formation.[10]
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent the formation of MRSA biofilms.[13][14]
Materials:
-
This compound peptide
-
MRSA strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
PBS
Procedure:
-
Inoculation: In a 96-well plate, add 100 µL of MRSA suspension (1 x 10^6 CFU/mL in TSB with 1% glucose) to each well.
-
Treatment: Add 100 µL of various concentrations of this compound to the wells. Include a no-peptide control.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Gently discard the planktonic bacteria and wash the wells twice with 200 µL of PBS.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[13]
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the wash solution is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the no-peptide control.[15]
Protocol 3: Biofilm Eradication Assay (MTT Method)
This protocol assesses the ability of this compound to disrupt pre-formed MRSA biofilms.[1][4]
Materials:
-
This compound peptide
-
MRSA strain
-
TSB with 1% glucose
-
Sterile 96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)[16]
-
Dimethyl sulfoxide (DMSO)
-
PBS
Procedure:
-
Biofilm Formation: Add 200 µL of MRSA suspension (1 x 10^6 CFU/mL in TSB with 1% glucose) to each well of a 96-well plate and incubate at 37°C for 24 hours to allow for mature biofilm formation.[1]
-
Washing: Discard the supernatant and wash the wells with PBS to remove planktonic cells.
-
Treatment: Add 200 µL of various concentrations of this compound to the wells with established biofilms and incubate for another 24 hours at 37°C.[1]
-
MTT Staining: Remove the peptide solution and add 100 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C in the dark.[16]
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Quantification: Measure the absorbance at 570 nm. A decrease in absorbance compared to the untreated control indicates biofilm eradication.
Protocol 4: Hemolytic Activity Assay
This assay determines the cytotoxicity of this compound against red blood cells.[17][18]
Materials:
-
This compound peptide
-
Fresh human red blood cells (hRBCs)
-
PBS (pH 7.4)
-
0.1% Triton X-100 (positive control)
Procedure:
-
hRBC Preparation: Wash fresh hRBCs three times with PBS by centrifugation (1000 x g for 10 minutes). Resuspend the pelleted hRBCs to a 2% (v/v) solution in PBS.[19]
-
Assay Setup: In a 96-well plate, add 100 µL of serially diluted this compound to the wells.
-
Incubation: Add 100 µL of the 2% hRBC suspension to each well. Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.
-
Quantification: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance at 450 nm, which corresponds to hemoglobin release.
-
Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[18]
Protocol 5: Real-Time Quantitative PCR (RT-qPCR) for icaA and icaD Gene Expression
This protocol measures the effect of this compound on the expression of key biofilm-associated genes in MRSA.[7][20]
Materials:
-
This compound peptide
-
MRSA strain
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for icaA, icaD, and a housekeeping gene (e.g., 16S rRNA)
Procedure:
-
Bacterial Culture and Treatment: Grow MRSA to mid-log phase and treat with a sub-inhibitory concentration of this compound for a defined period (e.g., 4-6 hours).
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using primers specific for icaA, icaD, and the housekeeping gene. The reaction should be performed in a real-time PCR system.
-
Data Analysis: Analyze the gene expression data using the 2^-ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.[20]
Conclusion
This compound and its analogs represent a promising class of antimicrobial peptides with the potential to combat MRSA infections. Their dual action of direct bacterial killing and biofilm disruption makes them attractive candidates for further development. The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound, enabling researchers to systematically assess its therapeutic potential. Further studies, including in vivo efficacy and detailed toxicological profiling, will be crucial in advancing these promising peptides towards clinical application.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of icaA and icaD Genes Involved in Biofilm Formation in Staphylococcus aureus Isolates from Clinical Sources Using Reverse Transcriptase PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. scielo.br [scielo.br]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
In Vivo Efficacy of Temporin-GHc: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the antimicrobial peptide Temporin-GHc, with a focus on its potential in vivo efficacy. While direct in vivo studies on this compound are not yet published, this document compiles essential in vitro data, protocols from studies on closely related temporin derivatives, and the proposed mechanism of action to guide future preclinical research.
Introduction
This compound is a short, cationic antimicrobial peptide originally identified from the skin secretions of the frog Hylarana guentheri.[1][2] Like other members of the temporin family, it exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] Its efficacy against the primary cariogenic bacterium, Streptococcus mutans, has positioned it as a promising candidate for the development of novel anti-caries agents.[1][2][4] This document outlines the available data and provides detailed protocols to facilitate the evaluation of this compound in animal models.
Data Presentation: In Vitro Antimicrobial and Antibiofilm Activity of this compound
The following tables summarize the quantitative data from in vitro studies of this compound against Streptococcus mutans. This data provides the foundational evidence for its potential in vivo application.
Table 1: Antimicrobial Activity of this compound against Streptococcus mutans [1][5]
| Parameter | Value (μM) | Description |
| Minimum Inhibitory Concentration (MIC) | 12.6 | The lowest concentration of the peptide that visibly inhibits the growth of S. mutans. |
| Minimum Bactericidal Concentration (MBC) | >50 | The lowest concentration of the peptide that results in a 99.9% kill of the initial bacterial inoculum. |
Table 2: Antibiofilm Activity of this compound against Streptococcus mutans [1]
| Parameter | Value (μM) | Description |
| Minimum Biofilm Inhibitory Concentration 50 (MBIC₅₀) | 6.3 | The concentration of the peptide that inhibits the formation of S. mutans biofilm by 50%. |
| Minimum Biofilm Eradication Concentration 50 (MBRC₅₀) | 25 | The concentration of the peptide required to eradicate 50% of a pre-formed S. mutans biofilm. |
Experimental Protocols
While specific in vivo protocols for this compound have not been published, the following detailed methodology for a rat model of dental caries is based on studies of closely related temporin derivatives (GHa and GHb) conducted by the same research group.[6][7] This protocol can serve as a robust template for assessing the in vivo efficacy of this compound.
Animal Model: Rat Model of Dental Caries
Objective: To evaluate the efficacy of this compound in preventing the development of dental caries in a rat model.
Materials:
-
Specific pathogen-free (SPF) Sprague-Dawley or Wistar rats (21 days old)
-
Cariogenic diet (e.g., Keyes 2000)
-
Streptococcus mutans (e.g., ATCC 25175) culture
-
This compound solution (various concentrations)
-
Phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
-
Oral swabs
-
Micro-computed tomography (micro-CT) scanner
-
Histological processing reagents (formalin, decalcifying solution, ethanol series, paraffin)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Acclimatization: House the rats in a controlled environment for one week with a standard diet and water ad libitum.
-
Infection: Inoculate the rats orally with a fresh culture of S. mutans for three consecutive days to establish a cariogenic oral flora.
-
Diet: Switch the diet to a high-sucrose, cariogenic diet to induce caries formation.
-
Treatment Groups: Divide the rats into several groups:
-
Negative control (vehicle, e.g., PBS)
-
Positive control (e.g., chlorhexidine)
-
Experimental groups (different concentrations of this compound)
-
-
Treatment Administration: Apply the respective treatments topically to the molars of the rats twice daily for a period of 4-5 weeks.
-
Monitoring: Monitor the body weight and general health of the rats throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the mandibles and maxillae for analysis.
-
Caries Scoring: Score the severity of carious lesions on the molars using a standardized method (e.g., Keyes' method).
-
Micro-CT Analysis: Scan the jaws using micro-CT to quantify enamel and dentin loss.
-
Histological Analysis: Decalcify, section, and stain the jaw tissues with H&E to assess any potential soft tissue toxicity.[7]
-
Visualization of Pathways and Workflows
Proposed Mechanism of Action of this compound
The primary antimicrobial mechanism of temporins is the disruption of the bacterial cell membrane.[8]
Caption: Proposed mechanism of this compound via membrane disruption.
Experimental Workflow for the Rat Caries Model
The following diagram illustrates the key steps in the in vivo evaluation of this compound using a rat model of dental caries.
Caption: Workflow for the in vivo evaluation of this compound.
Signaling Pathways
The current body of literature suggests that the primary mechanism of action for temporins, including this compound, against bacteria is direct membrane disruption rather than modulation of specific intracellular signaling pathways.[8] While some other antimicrobial peptides have been shown to have immunomodulatory effects by interacting with host cell signaling pathways, such data is not yet available for this compound.[9] Research into potential intracellular targets or immunomodulatory functions of this compound represents an area for future investigation.
Conclusion
This compound demonstrates significant in vitro activity against the key cariogenic pathogen S. mutans. While direct in vivo efficacy data is pending, the established rat model for dental caries provides a clear path for its preclinical evaluation. The protocols and data presented herein offer a valuable resource for researchers aiming to investigate the therapeutic potential of this compound in preventing dental caries. Future studies should focus on confirming its in vivo efficacy, elucidating any potential immunomodulatory effects, and further exploring its safety profile.
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Temporin-Derived Peptides Disrupt the Exopolysaccharide Matrix of Streptococcus mutans to Prevent Related Dental Caries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporin L-derived peptide as a regulator of the acute inflammatory response in zymosan-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Temporin-GHc in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Temporin-GHc in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other therapeutic peptides, can be influenced by several factors:
-
pH: The pH of the solution can impact the peptide's charge state and conformation, potentially leading to degradation or aggregation.[1] this compound, however, has demonstrated stability across a broad pH range of 2 to 10.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways such as oxidation and deamidation.[1] Studies have shown that this compound retains its antibacterial activity after being pretreated at temperatures ranging from 40-100°C for 30 minutes.[2]
-
Proteases: The presence of proteases, either from contamination or in biological assays, can lead to enzymatic degradation of the peptide.[1] Strategies like amino acid substitution (e.g., using D-amino acids) can increase resistance to proteolysis.[3][4]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.[5] The choice of buffer and the exclusion of air can help mitigate this.[5][6]
-
Aggregation: Peptides can self-assemble into aggregates, leading to insolubility and loss of biological activity.[1] For temporins, aggregation can be influenced by the peptide sequence and the environment.[7][8]
Q2: My this compound solution is showing signs of precipitation. What could be the cause and how can I prevent it?
A2: Precipitation is likely due to peptide aggregation. Temporins can be prone to aggregation, which may be influenced by factors such as peptide concentration, pH, and ionic strength of the solution.[7]
-
Troubleshooting Steps:
-
Review Peptide Concentration: High concentrations of the peptide can promote self-assembly and aggregation. Consider working with lower concentrations if your experimental design allows.
-
Optimize pH and Buffer: While this compound is stable across a wide pH range, the optimal pH for solubility might be narrower.[2] Ensure the pH of your buffer is appropriate. Using a buffer system between pH 3-5 can diminish deamidation and oxidation.[5]
-
Consider Solubilizing Agents: For highly hydrophobic peptides, the addition of organic co-solvents (e.g., acetonitrile, DMSO) in small amounts during initial solubilization can be beneficial. However, ensure the co-solvent is compatible with your downstream application.
-
Sonication: Gentle sonication can sometimes help to break up small aggregates and redissolve the peptide.
-
Q3: How can I enhance the long-term stability of my stock solutions of this compound?
A3: For long-term storage, it is crucial to minimize chemical and physical degradation.
-
Recommended Storage Practices:
-
Lyophilized Form: Store the peptide in its lyophilized form at -20°C or -80°C.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable buffer and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Choice of Solvent/Buffer: For initial solubilization, use sterile, nuclease-free water or a buffer recommended by the supplier. The choice of buffer can significantly impact stability.[5]
-
Excipients: The addition of stabilizing agents such as sugars or polyols can sometimes improve long-term stability in solution.[1]
-
Troubleshooting Guides
Issue 1: Loss of Antimicrobial Activity
Possible Causes:
-
Degradation: The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions.
-
Aggregation: The formation of aggregates can reduce the concentration of active, monomeric peptide.[7]
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plasticware or glassware, reducing the effective concentration in solution.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for your experiments.
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to surface adsorption.
-
Confirm Peptide Integrity: If you suspect degradation, you can use techniques like RP-HPLC to check the purity of your peptide solution.
Issue 2: Inconsistent Results in Biological Assays
Possible Causes:
-
Variable Peptide Concentration: Inaccurate pipetting or loss of peptide due to adsorption can lead to variations in the actual peptide concentration used in assays.
-
Interaction with Media Components: Components of your cell culture or assay media (e.g., salts, serum proteins) could potentially interfere with the activity of this compound. However, studies indicate this compound is stable in various NaCl concentrations.[2]
-
Conformational Changes: The peptide's conformation can change depending on the solvent environment, which might affect its activity.[2][9] this compound adopts a random coil structure in aqueous solutions and an α-helical conformation in membrane-mimetic environments.[2][9]
Solutions:
-
Consistent Handling: Ensure consistent and careful handling of the peptide solutions, including proper mixing before use.
-
Control Experiments: Include appropriate positive and negative controls in your assays to monitor for inconsistencies.
-
Characterize in Relevant Media: If possible, characterize the behavior of this compound in your specific assay buffer or media to understand any potential interactions.
Data Presentation
Table 1: Summary of Reported Stability of this compound
| Parameter | Condition | Outcome | Reference |
| Temperature | 40-100°C for 30 min | Retained antibacterial activity | [2] |
| pH | pH 2 to 10 (incubated at 25°C for 3 h) | Retained antibacterial activity | [2] |
| NaCl Concentration | 0.15, 0.2, 0.3, 0.4 M (incubated at 25°C for 3 h) | Retained antibacterial activity | [2] |
| UV Irradiation | Not specified | Retained antibacterial activity | [2] |
Experimental Protocols
Protocol 1: General Peptide Stability Assay
This protocol is a general guideline for assessing the stability of this compound under different conditions.
-
Peptide Preparation:
-
Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 10 mM Tris-HCl, pH 7.4) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Verify the concentration using a spectrophotometer at 280 nm if the peptide contains Trp or Tyr residues, or by a colorimetric assay like the BCA assay.
-
-
Incubation under Stress Conditions:
-
Temperature Stability: Aliquot the peptide solution and incubate at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 100°C) for various time points (e.g., 1h, 6h, 24h, 48h).
-
pH Stability: Adjust the pH of the peptide solution using dilute HCl or NaOH to a range of pH values (e.g., 2, 4, 7, 10). Incubate at a constant temperature (e.g., 25°C) for a set time (e.g., 3h).
-
Salt Stability: Add NaCl to the peptide solution to final concentrations of interest (e.g., 0.15 M, 0.3 M). Incubate at a constant temperature for a set time.
-
-
Analysis of Remaining Activity:
-
After incubation, neutralize the pH of the pH-stressed samples.
-
Perform a biological activity assay, such as a Minimum Inhibitory Concentration (MIC) assay against a susceptible bacterial strain (e.g., Streptococcus mutans), to determine the remaining antibacterial activity.[2]
-
Compare the activity of the stressed samples to a control sample stored at -20°C.
-
-
Analysis of Physical Stability (Optional):
-
Visually inspect the samples for any signs of precipitation.
-
Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.
-
Analyze the peptide's purity and for any degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Visualizations
Diagram 1: General Peptide Degradation and Stabilization Workflow
Caption: Workflow of peptide degradation and stabilization.
Diagram 2: Troubleshooting Logic for Loss of Peptide Activity
Caption: Troubleshooting guide for loss of peptide activity.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction of a lysine residue promotes aggregation of temporin L in lipopolysaccharides and augmentation of its antiendotoxin property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Effect of pH and temperature on Temporin-GHc activity
Technical Support Center: Temporin Peptides
Disclaimer: Specific experimental data for a peptide designated "Temporin-GHc" is not available in the current scientific literature. The following information is based on studies of other members of the temporin family, particularly Temporin-GHa and its derivatives, which are likely relevant to your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for temporin peptides?
Temporins are a family of short, cationic antimicrobial peptides.[1][2] Their primary mechanism of action involves direct interaction with and disruption of microbial cell membranes.[3][4] Upon encountering a bacterial membrane, these peptides, which are typically unstructured in aqueous solution, adopt an alpha-helical conformation.[4][5] This structure allows them to insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately cell death.[3][6] This process can occur through various models, such as the "carpet-like" mechanism or the formation of toroidal pores.[3]
Q2: How do pH and temperature generally affect the activity and stability of temporin peptides?
The activity and stability of temporin peptides can be influenced by environmental factors like pH and temperature. For instance, the peptide GHa4R, a derivative of Temporin-GHa, has been shown to be stable at a pH of 5 and 7.4.[7] It also maintains its activity after being treated at 40°C for 30 minutes.[7] However, extreme pH or temperature conditions can affect the peptide's structure, solubility, and its ability to interact with microbial membranes, potentially altering its antimicrobial efficacy. Temperature can influence membrane fluidity of the target organism, which may also impact peptide activity.[8][9][10]
Q3: What is the spectrum of activity for temporin peptides?
Temporins generally exhibit a broad spectrum of activity, particularly against Gram-positive bacteria.[4] Some temporins, like Temporin L, are also effective against Gram-negative bacteria and fungi.[1][2] Additionally, various temporins have demonstrated activity against parasites, viruses, and cancer cells.[3][4][5] For example, Temporin-GHa has shown efficacy against Streptococcus mutans.[11]
Q4: What is the hemolytic activity of temporin peptides and why is it a concern?
Hemolytic activity, the lysis of red blood cells, is a critical parameter for the therapeutic potential of antimicrobial peptides.[12] Some temporins can have significant hemolytic activity at their antimicrobial concentrations, which limits their systemic applications.[13] For example, Temporin-1CEh has a calculated HC50 (the concentration causing 50% hemolysis) of 152.6 μM.[13] Researchers often aim to design peptide analogs with reduced hemolytic activity while retaining potent antimicrobial effects.[12]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Q: My MIC values for a temporin peptide vary significantly between experiments. What could be the cause?
-
A1: Peptide Stability: Ensure the peptide stock solution is properly stored, typically at -20°C or -80°C, and subjected to minimal freeze-thaw cycles.[7] Confirm the stability of the peptide in the specific broth medium used for the assay, as components of the media can sometimes interact with the peptide.
-
A2: Bacterial Inoculum: The final concentration of the bacterial inoculum is crucial. Ensure you are using a standardized inoculum, typically 5 x 10^5 CFU/mL, prepared from a logarithmic growth phase culture.[14] Variations in bacterial density will lead to inconsistent MICs.
-
A3: Plate and Pipetting Errors: Use calibrated pipettes and ensure proper mixing in the wells of the 96-well plate to avoid concentration gradients. Use of multichannel pipettes should be validated for accuracy across all channels.
-
Issue 2: High Hemolytic Activity Observed
-
Q: The temporin I'm testing shows high toxicity to red blood cells even at low concentrations. What are my options?
-
A1: Peptide Modification: High hydrophobicity is often correlated with high hemolytic activity. Consider synthesizing or obtaining analogs of your peptide with modifications designed to decrease hydrophobicity or alter the amphipathic moment, which can reduce hemolysis while maintaining antimicrobial activity.
-
A2: Assay Conditions: Ensure the pH and ionic strength of your buffer (e.g., PBS) are physiological (pH 7.2-7.4) as these can influence peptide-membrane interactions.[12] Also, verify the freshness and proper handling of the red blood cells.[15][16]
-
Issue 3: Peptide Appears Inactive Against Target Microorganism
-
Q: My temporin peptide is not showing the expected antimicrobial activity. What should I check?
-
A1: Peptide Aggregation: Some peptides can self-aggregate at high concentrations or in certain buffer conditions, reducing the effective concentration of active monomers. Try sonicating the peptide stock solution briefly before use or testing its activity in different buffer systems.
-
A2: Inactivation by Media Components: Components in rich media (like Mueller-Hinton Broth) can sometimes bind to and sequester the peptide. Consider performing the assay in a minimal medium or a buffered salt solution to see if activity is restored.
-
A3: Target Resistance: While resistance to temporins is less common than to traditional antibiotics, it is possible.[3] Confirm the identity and expected susceptibility of your bacterial strain.
-
Data on Temporin Stability
The stability of temporin peptides is a key factor in their experimental application and therapeutic development. The following data is for GHa4R, a derivative of Temporin-GHa.
Table 1: Stability of Temporin-GHa Derivative (GHa4R) under Various Conditions
| Condition | Treatment Details | Outcome on MIC | Reference |
|---|---|---|---|
| Temperature | Incubated at 40°C for 30 min | No significant change | [7] |
| pH | Incubated in solutions of pH 5 or pH 7.4 | No significant change | [7] |
| Storage | Stored at 25°C, 4°C, and -20°C for 30 and 45 days | No significant change | [7] |
| Metal Cations | Incubated with Na⁺ (0.15 M), K⁺ (4.5 mM), Ca²⁺ (2.5 mM), or Mg²⁺ (1.5 mM) | No significant change |[7] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of a temporin peptide against a bacterial strain.[11][13]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the target bacterium from an agar plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the temporin peptide in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform a serial two-fold dilution of the peptide in the assay broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[11]
-
Optionally, the absorbance at 600 nm can be measured using a microplate reader.
-
Protocol 2: Hemolysis Assay
This protocol determines the hemolytic activity of a temporin peptide against human red blood cells (hRBCs).[12]
-
Preparation of Red Blood Cells:
-
Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pelleted RBCs three times with sterile phosphate-buffered saline (PBS, pH 7.2).
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Incubation with Peptide:
-
In a microtiter plate, add 100 µL of the temporin peptide at various concentrations (prepared in PBS).
-
Add 100 µL of the 4% hRBC suspension to each well.
-
For controls, use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 150 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm or 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Hemolysis Assay.
Caption: Temporin's Mechanism of Action via Membrane Disruption.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Temporin G, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature effect on entrainment, phase shifting, and amplitude of circadian clocks and its molecular bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temperature effects on synaptic transmission and neuronal function in the visual thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. thno.org [thno.org]
Overcoming solubility issues with synthetic Temporin-GHc
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with synthetic Temporin-GHc, with a focus on overcoming common solubility and aggregation challenges.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder won't dissolve in water or my aqueous buffer. What should I do?
A1: This is a common issue due to the peptide's amphipathic and hydrophobic nature.[1] While this compound adopts a random coil in aqueous solutions, its hydrophobic amino acid residues can hinder dissolution.[2][3] Follow a stepwise solubilization protocol. Start with a small test amount of the peptide before dissolving the entire batch.[4][5] For basic peptides like this compound (positively charged due to histidine), if sterile water fails, try adding a small amount of 10-30% acetic acid dropwise, followed by dilution with your buffer.[4][6][7] For highly resistant peptides, a final resort is to dissolve them first in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer while vortexing.[6][7]
Q2: I've managed to dissolve the peptide, but the solution appears cloudy or I see precipitates. What is happening?
A2: Cloudiness or precipitation after initial dissolution is a strong indicator of peptide aggregation.[8] Aggregation occurs when peptide molecules self-associate, driven by factors like hydrophobic interactions.[1][8] This can be triggered by the peptide concentration, pH, temperature, or high ionic strength of the buffer.[8] Some temporin peptides are known to aggregate in standard culture media and salt solutions, which can reduce their biological activity.[9][10] Always centrifuge your final peptide solution to pellet any insoluble aggregates before use.[7]
Q3: How does pH affect the solubility and stability of this compound?
A3: A peptide's solubility is typically lowest at its isoelectric point (pI), where its net charge is zero.[1] Adjusting the pH away from the pI increases the net charge, improving interactions with water.[1] For this compound, which is a basic peptide, using a slightly acidic pH can improve solubility.[6] Once solubilized, this compound has been shown to be stable across a wide pH range (2 to 10), retaining its antibacterial activity.[2]
Q4: What are the best practices for storing synthetic this compound to maintain its integrity?
A4: Proper storage is critical for preventing degradation and aggregation.
-
Lyophilized Powder: Store the powder at -20°C for long-term stability (years).[11]
-
In Solution: Stock solutions are far less stable. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or -20°C for one month.[11][12] Peptides containing easily oxidized amino acids like Tryptophan, Methionine, or Cysteine should be stored in an oxygen-free atmosphere.[12]
Q5: Can the presence of salts in my buffer affect this compound solubility?
A5: Yes, high salt concentrations can affect peptide solubility and promote aggregation.[9] However, studies on this compound have shown that it remains stable and active in NaCl concentrations up to 0.4 M.[2] If you suspect salt-induced precipitation, try dissolving the peptide in a low-ionic-strength buffer first and then adding it to your final, higher-salt-concentration medium.
Troubleshooting Guides
Guide 1: Step-by-Step Solubilization Protocol
This protocol provides a systematic approach to dissolving hydrophobic peptides like this compound. Always begin by testing the solubility on a small aliquot.[5]
Workflow for Peptide Solubilization
Caption: A decision tree for troubleshooting peptide solubility.[6]
Guide 2: Understanding and Preventing Aggregation
Peptide aggregation is a common phenomenon that can lead to loss of active material and confounding experimental results.[8] Understanding the factors that promote it is key to prevention.
Key Factors Influencing Peptide Aggregation
Caption: Factors that can promote peptide self-association and aggregation.[8]
Experimental Protocols & Data
Protocol 1: General Solubilization of this compound
-
Preparation : Before opening, centrifuge the vial (e.g., 10,000 x g for 5 min) to pellet the lyophilized powder.[5] Allow the vial to warm to room temperature.[5]
-
Initial Attempt : Add the required volume of sterile, deionized water to achieve the desired stock concentration. Vortex gently.
-
Assisted Dissolution : If the peptide is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-second intervals, chilling the sample on ice in between.[5] This minimizes heating while helping to break up aggregates.[5]
-
pH Adjustment : If solubility is still poor, add 10% acetic acid drop-by-drop while vortexing until the solution clears.[4] Be mindful of the final pH and its compatibility with your experiment.
-
Organic Solvent (If Necessary) : For highly resistant peptide, dissolve the entire amount in a minimal volume of 100% DMSO (e.g., 50-100 µL).[12] Once fully dissolved, slowly add this DMSO stock solution dropwise into your vigorously stirring aqueous buffer to reach the final desired volume and concentration.[6] Note : The final DMSO concentration should be kept low, as it can interfere with biological assays.[6]
-
Final Clarification : Centrifuge the final peptide solution at high speed (e.g., 10,000 x g for 10 min) to pellet any remaining insoluble aggregates. Carefully transfer the clear supernatant to a new sterile tube.
-
Storage : Aliquot the stock solution and store immediately at -80°C.[12]
Protocol 2: Spectroscopic Assessment of Aggregation
Several common spectroscopic techniques can provide an initial evaluation of peptide aggregation in your solution.[13]
-
UV-Visible Absorption Spectroscopy :
-
Method : Measure the absorbance of the peptide solution from 250 nm to 500 nm.
-
Principle : An increase in light scattering due to the formation of large aggregate particles will cause an apparent increase in absorbance across the spectrum, particularly at higher wavelengths (e.g., >340 nm).[13]
-
Procedure : Use a spectrophotometer to scan the wavelength range. Compare the spectrum of your peptide solution against the solvent blank. A rising baseline at longer wavelengths suggests scattering from aggregates.[13]
-
-
Fluorescence Spectroscopy (using Thioflavin T) :
-
Method : Monitor the fluorescence emission of Thioflavin T (ThT).
-
Principle : ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils, a common type of peptide aggregate.[13]
-
Procedure : Add ThT to your peptide solution (final concentration ~10-20 µM). Measure fluorescence emission around 482 nm with excitation at ~450 nm. A significant increase in fluorescence intensity compared to a control (ThT in buffer alone) indicates fibrillar aggregation.
-
-
Circular Dichroism (CD) Spectroscopy :
-
Method : Measure the differential absorption of left and right-handed circularly polarized light.
-
Principle : CD spectroscopy provides information about the secondary structure of the peptide.[2] A transition from a random coil (minimum near 198 nm) or α-helix (minima at ~208 and 222 nm) to a β-sheet structure (minimum near 218 nm) can indicate aggregation.[2][13] this compound is known to be a random coil in aqueous solution and an α-helix in membrane-mimetic environments.[3]
-
Procedure : Collect CD spectra of the peptide solution in a quartz cuvette over the far-UV range (e.g., 190-260 nm). A shift towards a β-sheet signature over time or under different conditions (e.g., heating) suggests aggregation.
-
Data Tables
Table 1: Reported Stability of Solubilized this compound
This table summarizes conditions under which this compound has been tested and found to retain its antibacterial activity.
| Parameter | Condition Tested | Outcome | Reference |
| Temperature | Pre-treatment at 40–100°C for 30 min | Activity Retained | [2] |
| pH | Incubation in solutions from pH 2 to 10 for 3 h | Activity Retained | [2] |
| Ionic Strength | Incubation with 0.15 M to 0.4 M NaCl for 3 h | Activity Retained | [2] |
| UV Irradiation | Exposure for 10 to 30 min | Activity Retained | [2] |
Table 2: General Solubilization Strategies for Peptides
This table provides a quick reference for selecting a solvent based on peptide properties.
| Peptide Property | Primary Solvent | Secondary Solvent / Additive | Final Resort | Reference |
| Basic (Net Charge > 0) | Sterile Water | 10-30% Acetic Acid | DMSO, TFA (<1%) | [4][6] |
| Acidic (Net Charge < 0) | Sterile Water | Ammonium Hydroxide (NH4OH) | DMSO, DMF | [4][7] |
| Neutral (Net Charge = 0) | Organic Solvents (Acetonitrile, Methanol) | DMSO, DMF | Denaturants (Urea) | [4][7] |
| Highly Hydrophobic (>50%) | DMSO, DMF, Isopropanol | Slowly dilute into aqueous buffer | Denaturants (Urea) | [5][6] |
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. mdpi.com [mdpi.com]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. Temporin-GHd | Bacterial | 2755770-50-2 | Invivochem [invivochem.com]
- 12. genscript.com [genscript.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Temporin-GHc Concentration for Antimicrobial Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during antimicrobial assays with Temporin-GHc.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound?
A1: The effective concentration of this compound varies depending on the bacterial species and the specific assay. For Streptococcus mutans, the Minimum Inhibitory Concentration (MIC) has been reported to be around 12.6 μM.[1][2] However, the Minimum Bactericidal Concentration (MBC) is higher, exceeding 50 μM.[1][2] For antibiofilm activity against S. mutans, the concentration required to inhibit biofilm formation by 50% (MBIC₅₀) is approximately 6.3 μM.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an antimicrobial peptide that primarily acts by disrupting the bacterial cell membrane.[1][3] Its amphipathic α-helical structure allows it to interact with and permeate the bacterial membrane, leading to the leakage of intracellular contents, such as nucleic acids, and ultimately cell death.[1][3]
Q3: Is this compound stable under typical experimental conditions?
A3: Yes, studies have shown that this compound is stable across a range of temperatures (40-100°C), pH values (2-10), and NaCl concentrations.[1] This stability makes it robust for various in vitro antimicrobial assays.
Q4: How can I dissolve and handle this compound to ensure its activity?
A4: For consistent results, it is recommended to dissolve lyophilized this compound powder in sterile distilled water to create a stock solution. To prevent peptide loss due to binding to plastic surfaces, it is advisable to use low-protein-binding polypropylene tubes and pipette tips. For dilution series in MIC assays, using a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) can help maintain peptide stability and prevent non-specific binding.[4]
Q5: What are the key differences between MIC, MBC, and MBIC?
A5:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
-
MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.[2][4]
-
MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[5]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible MIC Results
| Potential Cause | Recommended Solution |
| Peptide Adsorption to Surfaces | Cationic peptides like this compound can bind to standard polystyrene microtiter plates. Use low-protein-binding polypropylene plates for your assays.[4] |
| Peptide Aggregation | Improper dissolution can lead to aggregation. Ensure the peptide is fully dissolved in an appropriate solvent (e.g., sterile water) before preparing dilutions. Sonication can aid in dissolving aggregated peptides. |
| Inaccurate Bacterial Inoculum | The final inoculum concentration is critical for MIC determination. Standardize your bacterial suspension to approximately 5 x 10⁵ CFU/mL in the final well volume.[6] |
| Media Composition | Components in standard media like Mueller-Hinton Broth (MHB) can sometimes interfere with the activity of antimicrobial peptides. Ensure the cation concentration in your MHB is adjusted as per CLSI or EUCAST guidelines.[7] |
| Incomplete Homogenization | The antimicrobial substance may not be well-homogenized during the dilution process, leading to variability between replicates.[8] Ensure thorough mixing at each dilution step. |
Problem 2: No Antimicrobial Activity Observed
| Potential Cause | Recommended Solution |
| Peptide Degradation | Improper storage can lead to degradation. Store lyophilized this compound at -20°C or lower. Reconstitute immediately before use and avoid repeated freeze-thaw cycles. |
| High Salt Concentration in Media | The activity of some antimicrobial peptides can be inhibited by high salt concentrations. If using a custom medium, check its ionic strength. Consider testing in a low-salt buffer as a control. |
| Bacterial Resistance | The bacterial strain being tested may have intrinsic or acquired resistance to this compound. Verify the identity and expected susceptibility of your bacterial strain. |
| Incorrect pH of the Medium | The charge of the peptide and the bacterial surface can be affected by pH, influencing their interaction. Ensure the pH of your test medium is within the optimal range for this compound activity.[1] |
Data Presentation
Table 1: Antimicrobial and Antibiofilm Concentrations of this compound against Streptococcus mutans
| Parameter | Concentration (μM) | Description |
| MIC | 12.6 | Minimum Inhibitory Concentration[1][2] |
| MBC | >50 | Minimum Bactericidal Concentration[1][2] |
| MBIC₅₀ | 6.3 | Minimum Biofilm Inhibitory Concentration (50% inhibition)[1][2] |
| MBRC₅₀ | 25 | Minimum Biofilm Reduction Concentration (50% reduction of 12h pre-formed biofilm)[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Create a series of two-fold dilutions of the peptide in a 96-well polypropylene microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, resulting in a total volume of 100 µL.
-
Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[6]
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, plate 10-20 µL of the suspension onto an appropriate agar plate (e.g., Brain Heart Infusion agar for S. mutans).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9]
-
Time-Kill Kinetics Assay
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in fresh broth to a starting concentration of approximately 1-5 x 10⁶ CFU/mL.
-
Prepare tubes containing different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a growth control tube without the peptide.
-
-
Assay Procedure:
-
Add the standardized bacterial suspension to each tube.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes), withdraw an aliquot from each tube.[1]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
-
Data Analysis:
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[9]
-
Biofilm Inhibition Assay (Crystal Violet Method)
-
Biofilm Formation:
-
Grow a bacterial culture overnight and dilute it in a suitable biofilm-promoting medium (e.g., TSB with 1% glucose).
-
In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of different concentrations of this compound to the wells. Include a growth control without the peptide.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
-
Staining:
-
Carefully discard the planktonic cells from the wells and gently wash the wells twice with PBS.
-
Fix the biofilms by air-drying or with methanol for 15 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or ethanol to each well.[10][11]
-
Measure the absorbance at 570-595 nm using a microplate reader.[12][13]
-
Visualizations
Caption: Workflow for determining the antimicrobial and antibiofilm activity of this compound.
Caption: Conceptual diagram of this compound's membrane-disruptive mechanism of action.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Crystal violet assay [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
Technical Support Center: Temporin-GHc In Vitro Aggregation
Welcome to the technical support center for Temporin-GHc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the aggregation of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a potent, broad-spectrum antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri. Like many AMPs, particularly those with hydrophobic residues, this compound has a tendency to self-assemble and form aggregates in aqueous solutions. This aggregation can be a concern as it may potentially lead to a loss of biological activity, reduced solubility, and challenges in formulation and delivery. Understanding and controlling aggregation is crucial for obtaining reproducible experimental results and for the development of this compound as a therapeutic agent.
Q2: What are the primary drivers of this compound aggregation?
The primary driver for the aggregation of many temporins is hydrophobic interactions between peptide molecules.[1][2] Temporins, including this compound, possess both hydrophobic and cationic residues which are essential for their antimicrobial activity but also contribute to their self-assembly in solution.[3] The formation of aggregates can be influenced by various environmental factors such as pH, ionic strength, temperature, and peptide concentration.
Q3: Does aggregation always lead to a loss of this compound activity?
Not necessarily. Studies have shown that this compound retains its antibacterial activity after being subjected to a range of temperatures (40–100°C), NaCl concentrations (0.15–0.4 M), and pH values (2–10). This suggests that either the aggregation is reversible, does not impact the peptide's active conformation, or the experimental conditions in those studies did not induce aggregation to a level that significantly impairs function. However, for other temporins, aggregation has been linked to a reduction in biological activity.[2] Therefore, it is crucial to characterize and control aggregation in your specific experimental setup.
Troubleshooting Guide to Prevent this compound Aggregation
This guide provides a systematic approach to identifying and mitigating this compound aggregation in your experiments.
Problem: I observe visible precipitation or turbidity in my this compound solution.
This is a clear indication of significant aggregation. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions & Rationale |
| Suboptimal pH | This compound is stable over a wide pH range (2-10). However, its solubility is lowest near its isoelectric point (pI). Determine the pI of this compound and adjust the buffer pH to be at least 1-2 units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules, thereby reducing aggregation. |
| High Ionic Strength | While this compound activity is stable at high NaCl concentrations, excessive salt can screen the electrostatic repulsion between peptide molecules, promoting aggregation driven by hydrophobic interactions. Try reducing the salt concentration in your buffer. Consider using a buffer with a lower ionic strength. |
| High Peptide Concentration | Aggregation is often a concentration-dependent process. Attempt to work at the lowest effective concentration of this compound for your assay. If a high concentration is necessary, consider the addition of solubility-enhancing excipients. |
| Inappropriate Buffer Composition | Certain ions may promote aggregation more than others. For a related peptide, Temporin-PF, aggregation was notably affected by CaCl2 and MgCl2.[1] If your buffer contains divalent cations, consider switching to a buffer with monovalent ions (e.g., sodium phosphate or Tris-HCl). |
Problem: My experimental results are inconsistent, and I suspect non-visible aggregation.
Low levels of aggregation (oligomerization) may not be visible but can still impact the effective concentration of monomeric peptide and lead to variability. The following workflow and experimental protocols will help you quantify aggregation and systematically optimize your formulation.
References
Troubleshooting low yield in Temporin-GHc solid-phase synthesis
Welcome to the technical support center for Temporin-GHc solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during the synthesis of this hydrophobic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its synthesis challenging?
This compound is a 13-amino acid antimicrobial peptide with the sequence H-Phe-Leu-Pro-Leu-Leu-Phe-Gly-Ala-Ile-Ser-His-Leu-Leu-OH.[1] Its synthesis is considered challenging primarily due to its high hydrophobicity, which can lead to on-resin aggregation during solid-phase peptide synthesis (SPPS).[2][3] This aggregation can hinder reaction kinetics, leading to incomplete deprotection and coupling steps, ultimately resulting in low yield and purity.[2][4]
Q2: What is peptide aggregation and why is it a significant problem in SPPS?
Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, often driven by intermolecular hydrogen bonding to form secondary structures like β-sheets.[4][5] This is particularly common with hydrophobic sequences.[2][6] Aggregation is problematic because it can physically block the access of reagents (e.g., deprotection and coupling agents) to the N-terminus of the peptide chain, leading to incomplete reactions, truncated sequences, and low overall yield.[4][7] A visible sign of severe aggregation can be the shrinking of the resin matrix.[7]
Q3: How can I monitor the progress and efficiency of my this compound synthesis?
Several methods can be used to monitor the progress of your synthesis. The Kaiser test (or ninhydrin test) is a common qualitative method to check for the presence of free primary amines after a coupling step.[8] A negative Kaiser test (no color change) indicates a complete coupling reaction. For quantitative monitoring of Fmoc deprotection, the UV absorbance of the piperidine-dibenzofulvene adduct can be measured.[8] Additionally, performing a test cleavage on a small amount of resin at key points in the synthesis and analyzing the product by HPLC and mass spectrometry can provide a snapshot of the synthesis quality and identify any issues early on.[9]
Q4: What are the most common side reactions that can lower the yield of this compound?
Besides incomplete coupling and deprotection, other side reactions can lower the yield. During cleavage, reactive carbocations generated can modify sensitive residues like Histidine (His).[10] Aspartimide formation, though not directly applicable to the this compound sequence which lacks Aspartic acid, is a common side reaction in other peptide syntheses that can lead to impurities.[5][11]
Troubleshooting Guides
Problem 1: Low Yield Attributed to Poor Coupling Efficiency
Symptom: Positive Kaiser test after a coupling step, or HPLC/MS analysis of a test cleavage reveals a significant amount of a deletion sequence.
Possible Causes & Solutions:
This issue is often a direct consequence of peptide aggregation or steric hindrance from bulky amino acids.
| Solution | Description | Considerations |
| Double Coupling | Repeat the coupling step with a fresh portion of activated amino acid.[8][10] | This is a straightforward approach for difficult couplings. |
| Increase Reaction Time | Extend the coupling time (e.g., from 1 hour to 2 hours or longer).[8] | Particularly useful for sterically hindered amino acids. |
| Use a More Potent Coupling Reagent | Switch to a stronger activating agent like HATU or HCTU.[10] | These reagents are generally more effective for difficult sequences. |
| Increase Reagent Concentration | Use a higher concentration of the amino acid and coupling reagents to drive the reaction to completion.[8] | |
| Elevated Temperature | Performing the coupling at a higher temperature can improve reaction kinetics and disrupt secondary structures.[4][5] | |
| Change Solvent System | Switch from DMF to NMP, which can better solvate hydrophobic peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4] Using DMSO as a solvent has also been shown to be a powerful dissociating agent.[12] |
Problem 2: Incomplete Fmoc-Deprotection
Symptom: The subsequent coupling step is inefficient, leading to deletion sequences, or UV monitoring indicates incomplete removal of the Fmoc group.
Possible Causes & Solutions:
Incomplete Fmoc removal is a common consequence of peptide aggregation where the piperidine solution cannot efficiently access the N-terminus of the growing peptide chain.[4]
| Solution | Description | Considerations |
| Extend Deprotection Time | Increase the deprotection time or perform a second deprotection step (e.g., two 10-minute treatments instead of one 20-minute treatment).[8] | |
| Use Fresh Piperidine Solution | Always use a freshly prepared solution of 20% piperidine in DMF. | Piperidine can degrade over time. |
| Add a Stronger Base | For very difficult deprotections, adding a small amount of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2%) to the piperidine solution can improve efficiency.[8] | |
| Incorporate Structure-Disrupting Elements | During synthesis, use pseudoproline dipeptides or DMB/Hmb protected amino acids to temporarily break up secondary structures.[7] | This is a proactive strategy for known difficult sequences. |
Problem 3: Low Yield After Cleavage and Purification
Symptom: The final yield of the purified peptide is significantly lower than expected based on the synthesis scale.
Possible Causes & Solutions:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cleavage | The cleavage conditions (time, TFA concentration) are insufficient to fully release the peptide from the resin.[10] | Increase the cleavage reaction time or the concentration of TFA. Perform a small-scale test cleavage to optimize conditions.[10] |
| Peptide Precipitation During Cleavage | The cleaved peptide is insoluble in the cleavage cocktail and precipitates on the resin.[10] | After cleavage, wash the resin with a small amount of fresh TFA or a suitable organic solvent to dissolve any precipitated peptide.[10] |
| Side Reactions During Cleavage | Reactive carbocations generated during cleavage can modify sensitive residues (e.g., His).[10] | Use an appropriate cleavage cocktail with scavengers. For a peptide containing His, a common cocktail is TFA/TIS/water/EDT (90:5:2.5:2.5). |
| Loss During Workup/Purification | The peptide precipitates out of solution during ether precipitation or is lost during HPLC purification due to poor solubility.[3] | For precipitation, try different cold solvents. For purification, consider using alternative solvent systems (e.g., with formic acid or different organic modifiers) to improve solubility. |
Experimental Protocols
Protocol 1: Test Cleavage and HPLC Analysis
-
Sample Preparation: After a critical coupling step (e.g., after the 5th or 10th amino acid), carefully remove a small amount of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
-
Cleavage: Place the dry peptide-resin in a microcentrifuge tube. Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add approximately 200 µL of the cleavage cocktail to the resin.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
Workup: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Analysis: Dry the peptide pellet. Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by RP-HPLC and Mass Spectrometry to determine the purity and identify any deletion or modified sequences.[10][13]
Protocol 2: The Kaiser Test (Ninhydrin Test)
-
Sample Collection: After the coupling step and subsequent washes, take a small sample of the resin (a few beads).
-
Reagent Preparation: Prepare three solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN in 100 mL pyridine.
-
-
Reaction: Add 2-3 drops of each solution to the resin beads in a small test tube.
-
Incubation: Heat the tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain colorless or slightly yellow.
-
Visualizations
Caption: Troubleshooting workflow for low yield in SPPS.
Caption: Strategies to mitigate peptide aggregation.
References
- 1. Temporin-GH peptide [novoprolabs.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Impact of TFA Counterions on Temporin-GHc Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of trifluoroacetic acid (TFA) counterions on biological assays involving the antimicrobial peptide Temporin-GHc.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides, like this compound, for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1][2] While lyophilization removes free TFA, it remains as a counterion bound to positively charged residues in the peptide, forming a TFA salt.[1][2] Consequently, synthetic peptides are often supplied as TFA salts.
Q2: How can residual TFA affect my this compound biological assays?
A2: Residual TFA can significantly interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can lead to an overestimation of the cytotoxic effect of this compound.[2]
-
Alteration of Antimicrobial Activity: The acidic nature of TFA can lower the pH of the assay medium, potentially influencing the antimicrobial activity of this compound and affecting bacterial growth.
-
Physicochemical Properties: TFA counterions can alter the secondary structure and solubility of this compound.[3]
-
Assay Interference: TFA can interfere with certain assay reagents and detection methods.
Q3: What is a typical amount of TFA in a commercial peptide preparation?
A3: The TFA content in a commercial peptide preparation can be substantial, often ranging from 10% to 45% of the total weight.
Q4: How can I determine the amount of TFA in my this compound sample?
A4: Several analytical techniques can be used to quantify TFA content, including:
-
Ion Chromatography: A sensitive and straightforward method for quantifying TFA.[4]
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method.[5]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): Allows for the detection of non-volatile compounds like TFA salts.[5]
Q5: Should I remove TFA from my this compound peptide?
A5: For sensitive applications such as cell-based assays (cytotoxicity, proliferation) and in vivo studies, it is highly recommended to exchange TFA for a more biologically compatible counterion like acetate or hydrochloride (HCl) to avoid misleading results.[6] For less sensitive applications, the presence of TFA might be acceptable, but it is crucial to run appropriate controls.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in assays with this compound.
-
Possible Cause: The observed cytotoxicity might be a cumulative effect of both this compound and the TFA counterion. TFA itself is known to be cytotoxic to various cell lines.[2]
-
Troubleshooting Steps:
-
Run a TFA Control: Test the effect of TFA alone on your cells by preparing a solution of sodium trifluoroacetate (NaTFA) at a concentration equivalent to that in your peptide stock. This will help you determine the baseline cytotoxicity of the counterion.
-
Perform a Counterion Exchange: Exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride. A detailed protocol is provided in the "Experimental Protocols" section.
-
Consult the Supplier: Contact the peptide supplier to inquire about the net peptide content and the percentage of TFA in the lyophilized powder.
-
Issue 2: Inconsistent or lower than expected antimicrobial activity (MIC values) of this compound.
-
Possible Cause: The acidic nature of TFA could be affecting the pH of your assay medium, thereby influencing the activity of this compound or the growth of the bacteria.
-
Troubleshooting Steps:
-
Check the pH: Measure the final pH of your assay medium after adding the this compound stock solution. Ensure it is within the optimal range for both the peptide's activity and bacterial growth.
-
Use a Buffered System: Ensure your microbiological medium is sufficiently buffered to handle the addition of the acidic peptide solution.
-
Counterion Exchange: As with cytotoxicity assays, exchanging the TFA counterion can eliminate its influence on the assay's pH and provide more accurate MIC values.
-
Issue 3: Poor solubility of this compound in aqueous buffers.
-
Possible Cause: The presence of TFA counterions can influence the overall physicochemical properties of the peptide, including its solubility.
-
Troubleshooting Steps:
-
Test Different Solvents: Try dissolving a small amount of the peptide in different solvents. For many peptides, a small amount of dimethyl sulfoxide (DMSO) or acetonitrile can aid in initial solubilization before adding the aqueous buffer.
-
Sonication: Brief sonication in a water bath can help to dissolve the peptide.
-
Counterion Exchange: Exchanging TFA for another counterion like acetate or hydrochloride may improve solubility in aqueous buffers.
-
Quantitative Data Summary
Table 1: Impact of TFA vs. Acetate Counterions on Antimicrobial Peptide Activity (General Observations)
| Counterion | Antimicrobial Activity (Typical Trend) | Cytotoxicity (Typical Trend) | Reference |
| TFA | Can be lower or inconsistent | Generally higher | |
| Acetate | Generally more consistent | Generally lower |
Note: This table represents general trends observed for various antimicrobial peptides. The specific impact on this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)
This protocol is adapted from established methods for TFA removal.[2][5]
-
Dissolution: Dissolve the this compound-TFA salt in a minimal amount of deionized water.
-
Acidification: Add a 10 mM solution of HCl to the peptide solution.
-
Incubation: Let the solution stand at room temperature for approximately 1-2 minutes.[2]
-
Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a -80°C freezer) and lyophilize overnight until the peptide is a dry powder.
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times.[2]
-
Final Product: The resulting lyophilized powder will be the hydrochloride salt of this compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound
This protocol is a standard broth microdilution method.
-
Peptide Preparation: Prepare a stock solution of this compound (either as TFA or HCl salt) in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial Culture: Grow the target bacterial strain (e.g., Streptococcus mutans) in an appropriate broth medium (e.g., Brain Heart Infusion broth) to the mid-logarithmic phase.[7]
-
Dilution Series: Create a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in the same broth and add to each well of the microtiter plate, including a growth control well (no peptide).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Cytotoxicity Assay (CCK-8) for this compound
This protocol is based on the method described for this compound against human oral epithelial cells (HOECs).[7]
-
Cell Seeding: Seed human oral epithelial cells (or other relevant cell line) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[7]
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free cell culture medium. Remove the old medium from the cells and add the peptide solutions. Incubate for a defined period (e.g., 60 minutes).[7]
-
Recovery: Remove the peptide-containing medium and replace it with fresh medium containing 10% Fetal Bovine Serum (FBS). Incubate for another 24 hours.[7]
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 3 hours.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: TFA to HCl Counterion Exchange Workflow.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TFA Removal from Synthetic Temporin-GHc Peptides
Welcome to the technical support center for the removal of trifluoroacetic acid (TFA) from synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals working with synthetic peptides like Temporin-GHc. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the TFA removal process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA) from my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides.[1][2] While essential for obtaining high-purity peptides, residual TFA can be problematic for several reasons:
-
Biological Activity: TFA is a strong acid and can be toxic to cells, potentially interfering with the results of in vitro and in vivo biological assays even at nanomolar concentrations.[1][3][4] It can inhibit or, in some cases, promote cell growth, leading to inaccurate or irreproducible results.[3]
-
Peptide Structure: TFA counterions can interact with the positively charged residues of your peptide (like Lysine, Arginine, and Histidine), potentially altering its secondary structure and function.[3][5]
-
Physicochemical Properties: The presence of TFA can affect the peptide's solubility, mass, and overall stability.[5]
-
Spectroscopic Analysis: TFA has a strong infrared (IR) absorption band around 1673 cm-1, which can overlap with the amide I band of peptides, complicating structural analysis by techniques like FTIR.[3][6]
For sensitive applications such as cell-based assays, in vivo studies, or structural biology, removing TFA is highly recommended to ensure the integrity of your experimental results.[4]
Q2: What are the most common methods for removing TFA from synthetic peptides?
A2: The most widely used methods for TFA removal involve exchanging the TFA counterion for a more biologically compatible one, such as acetate or hydrochloride. The primary techniques are:
-
Ion-Exchange Chromatography: This method involves passing the peptide solution through an anion exchange resin that captures the TFA ions and replaces them with a desired counterion.[2][7]
-
Salt Exchange by Lyophilization: This technique involves repeatedly dissolving the peptide in a solution containing a different acid (e.g., hydrochloric acid) and then lyophilizing (freeze-drying) the sample.[5][7][8] The volatile TFA is removed during lyophilization, and the desired counterion remains.
-
Reverse-Phase HPLC: A modified HPLC protocol can be used where the mobile phase contains a different acid, such as acetic acid, to exchange the TFA counterion during the purification process.[8][9]
Q3: Which TFA removal method is best for my this compound peptide?
A3: The best method depends on several factors, including the sequence of your this compound peptide (especially its hydrophobicity and number of basic residues), the required final purity, and the scale of your experiment.
-
For highly hydrophilic peptides , an anion exchange resin may be more suitable.[8]
-
The HCl exchange method followed by lyophilization is a robust and widely adopted technique that is effective for many peptides.[4][8]
-
Reverse-phase HPLC with an alternative acid can be efficient but may lead to some peptide loss.[2][9]
Q4: How can I confirm that TFA has been successfully removed?
A4: Several analytical techniques can be used to quantify the amount of residual TFA in your peptide sample:
-
Ion Chromatography: A sensitive and automated method for detecting and quantifying various ions, including TFA.[10][11]
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): Since TFA contains fluorine atoms, 19F-NMR is a direct and quantitative method for detecting residual TFA.[12][13]
-
HPLC with an Evaporative Light-Scattering Detector (ELSD): This method can be used to quantify non-volatile substances like TFA.[12][13]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The disappearance of the characteristic TFA absorbance peak around 1673 cm-1 can indicate its removal.[3][6]
Troubleshooting Guides
Issue 1: Low peptide recovery after TFA removal.
-
Possible Cause: Peptide loss can occur during salt conversion and additional purification steps.[2][5] Hydrophilic peptides may not bind well to reverse-phase columns during HPLC-based exchange.
-
Troubleshooting Steps:
-
Optimize the Number of Exchanges: For the HCl/lyophilization method, perform the minimum number of cycles required for sufficient TFA removal to minimize handling losses. Typically, 2-3 cycles are recommended.[5][8]
-
Select the Appropriate Method: For hydrophilic peptides, consider using an anion exchange resin instead of reverse-phase HPLC.[8]
-
Careful Handling: Ensure complete dissolution and transfer of the peptide between steps. Use low protein binding tubes to minimize surface adhesion.
-
Issue 2: Incomplete TFA removal.
-
Possible Cause: The interaction between TFA and the peptide, especially with basic residues, can be strong.[1] A single exchange step may not be sufficient.
-
Troubleshooting Steps:
-
Increase the Number of Lyophilization Cycles: For the salt exchange method, increasing the number of dissolution and lyophilization cycles can improve TFA removal.[7]
-
Optimize Acid Concentration: When using HCl for exchange, a concentration between 2 mM and 10 mM is generally recommended to ensure efficient removal without modifying the peptide.[6][14] Concentrations below 2 mM may be incomplete, while those above 10 mM could potentially alter the peptide's structure.[6]
-
Use a Sufficient Excess of Ion-Exchange Resin: When using an ion-exchange column, ensure a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide to drive the exchange to completion.[7]
-
Issue 3: Altered peptide activity or aggregation after TFA removal.
-
Possible Cause: The change in counterion can affect the peptide's solubility and conformation. High concentrations of acid used during exchange could also potentially modify the peptide.[6]
-
Troubleshooting Steps:
-
Screen Different Counterions: If the hydrochloride salt is not optimal, consider exchanging to the acetate salt, which is also highly biocompatible.[2]
-
Control Acid Concentration: Use the recommended concentration of HCl (2-10 mM) to avoid potential peptide modification.[6]
-
Solubility Testing: After TFA removal, perform solubility tests in your assay buffer to ensure the peptide remains in solution.
-
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the chosen method and the number of iterations. The following table summarizes typical outcomes.
| Method | Typical TFA Removal Efficiency | Estimated Peptide Loss | Key Considerations |
| HCl Exchange (3 cycles) | >99% | 10-30% | Effective for most peptides.[2][5] |
| Ion-Exchange Chromatography | >95% | 15-30% | Good for hydrophilic peptides.[8] |
| Reverse-Phase HPLC (Acetate Exchange) | 90-99% | 20-40% | Can be combined with purification. |
Note: These values are estimates and can vary based on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This is a widely used method for exchanging TFA for chloride counterions.
-
Dissolution: Dissolve the synthetic this compound peptide in distilled water at a concentration of 1 mg/mL.[14] A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[5]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[14]
-
Incubation: Let the solution stand at room temperature for at least one minute.[14]
-
Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[14]
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[14]
-
Repeat: Re-dissolve the lyophilized peptide powder in the same volume of the HCl solution and repeat the freezing and lyophilization steps. This process should be repeated at least two times (for a total of three cycles).[14]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.[14]
Protocol 2: TFA Removal using Anion-Exchange Resin
This protocol is suitable for exchanging TFA for acetate counterions.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the peptide.[7]
-
Activation: Elute the column with a 1 M solution of sodium acetate.[7]
-
Washing: Wash the column with distilled water to remove the excess sodium acetate.[7]
-
Peptide Loading: Dissolve the TFA salt of the this compound peptide in distilled water and apply it to the prepared column.[7]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[7]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[7]
Visualizations
Workflow for TFA Removal by HCl Exchange
Caption: Workflow diagram for the removal of TFA from synthetic peptides using the HCl exchange and lyophilization method.
Decision Logic for Choosing a TFA Removal Method
Caption: Decision tree to guide the selection of an appropriate TFA removal method based on peptide properties and experimental needs.
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. omizzur.com [omizzur.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 10. peptide.com [peptide.com]
- 11. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
Technical Support Center: Enhancing the Bactericidal Efficacy of Temporin-GHc Derivatives
This technical support center provides troubleshooting guidance and detailed protocols for researchers working with Temporin-GHc and its derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis, purification, and experimental evaluation of this compound derivatives.
Peptide Synthesis, Purification, and Handling
-
Q1: My synthetic peptide has low purity after synthesis. What are the common causes and how can I troubleshoot this?
-
A1: Low purity can stem from several issues during solid-phase peptide synthesis (SPPS). Incomplete reactions or side reactions are common culprits. To troubleshoot, first, analyze the crude product to identify the major species present. Consider using a sequence prediction tool to identify difficult regions in your peptide that may be prone to aggregation. Simple initial troubleshooting steps include changing the primary solvent (e.g., from DMF to NMP for hydrophobic peptides), altering the coupling reagents, or strategically incorporating double coupling steps for difficult amino acid incorporations.[1]
-
-
Q2: I'm having trouble dissolving my purified this compound derivative. What is the best approach for solubilizing hydrophobic peptides?
-
A2: For highly hydrophobic peptides, dissolving them can be challenging. A common strategy is to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the peptide solution with gentle vortexing.[1] It's important to be cautious as a high percentage of organic solvent can interfere with subsequent biological assays.[1] For basic peptides, adding a small amount of acetic acid can aid dissolution, while ammonium hydroxide can be used for acidic peptides.[1]
-
-
Q3: What are the best practices for storing synthetic antimicrobial peptides (AMPs) to ensure their stability and activity?
-
A3: Proper storage is critical for maintaining the integrity of your peptides. For long-term storage, lyophilized peptides should be stored at -20°C or colder. For short-term use, stock solutions can be prepared and stored at 4°C for a few days, but for longer periods, it is recommended to aliquot and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Experimental Assays and Inconsistent Results
-
Q4: My Minimum Inhibitory Concentration (MIC) results for the same peptide derivative are inconsistent across experiments. What could be the cause?
-
A4: Inconsistent MIC values can arise from several factors. Ensure the bacterial inoculum is in the exponential growth phase and standardized to the correct cell density (e.g., 1 x 10^6 CFU/mL) for each experiment.[2][3] Variability in the preparation of peptide serial dilutions, the specific growth medium used, and incubation conditions (time, temperature, anaerobic conditions) can also lead to discrepancies.[1][2] Using a standard reference strain and a positive control antibiotic can help in quality control.
-
-
Q5: My peptide derivative shows high bactericidal activity but also high hemolytic activity. How can I improve its selectivity?
-
A5: High hemolytic activity is a common challenge. The structure-activity relationship of temporin derivatives indicates that helicity is directly correlated with hemolytic activity, but not necessarily antimicrobial activity.[4] Modifying the peptide to reduce its overall hydrophobicity or altering the charge distribution can decrease its interaction with zwitterionic mammalian cell membranes while preserving its affinity for negatively charged bacterial membranes. For example, strategic amino acid substitutions, such as replacing certain hydrophobic residues or altering the position of cationic residues, can improve the therapeutic index.[4][5]
-
-
Q6: I am not observing any bactericidal activity with my synthesized peptide, even though it has been reported to be active. What should I check?
-
A6: There are several potential reasons for this. First, verify the correct synthesis of the peptide, including the amino acid sequence and purity.[6] The chosen assay method might not be suitable; for instance, a microdilution assay is often more sensitive than a disc diffusion assay for AMPs.[6] Also, confirm that the test organism is susceptible to the peptide's activity.[6] The peptide's conformation is crucial for its activity; ensure that the experimental conditions (e.g., pH, salt concentration) are appropriate for the peptide to adopt its active conformation.[6]
-
Quantitative Data Summary
The following tables summarize the biological activities of this compound and some of its derivatives against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Derivatives
| Peptide | Target Organism | MIC (μM) | MBC (μM) | Reference |
| This compound | Streptococcus mutans | - | >50 | [2] |
| Temporin-GHd | Streptococcus mutans | - | 26 | [2] |
| GHaR | S. mutans | 1.6 | - | [7] |
| GHa11R | S. mutans | 3.1 | - | [7] |
| GHa-derived peptides | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 - 100 | - | [8] |
| DP7 | S. aureus | - | - | [9] |
| GF-17 | Escherichia coli | 1.56 | - | [10] |
| GF-17 | Gram-positive bacteria | <100 | - | [10] |
| LL-37 | Escherichia coli | 1.56 | - | [10] |
| LL-37 | Gram-positive bacteria | >100 | - | [10] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound and Derivatives
| Peptide | Cell Line / Target | Assay | Result | Concentration (μM) | Reference |
| This compound | Human oral epithelial cells | Cytotoxicity | No cytotoxicity observed | 200 | [2][3] |
| Temporin-GHd | Human oral epithelial cells | Cytotoxicity | No cytotoxicity observed | 200 | [2][3] |
| GHa11R | HOK cells | Cytotoxicity | No toxic effect | 100 | [7] |
| GHa-derived peptides | Mammalian cells | Cytotoxicity (CCK-8) | - | 3.1 - 200 | [8] |
| LL-37 | Human erythrocytes | Hemolysis | 7.1% hemolysis | 50 | [10] |
| LL-37 | Human erythrocytes | Hemolysis | 14.4% hemolysis | 100 | [10] |
| GF-17 | Human erythrocytes | Hemolysis | 68.5% hemolysis | 50 | [10] |
| DP7 | Human erythrocytes, HEK 293, human epithelial fibroblasts | Cytotoxicity | Lower toxicity than parent peptide | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound derivatives.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is adapted from the broth microdilution method.[2][11][12]
Materials:
-
Lyophilized this compound derivative
-
Bacterial strain of interest (e.g., S. mutans, S. aureus)
-
Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth, Mueller-Hinton Broth (MHB))[1][2]
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile water or appropriate solvent for the peptide
-
Positive control (e.g., chlorhexidine, conventional antibiotic)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.[2]
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of the peptide in sterile water or a suitable solvent.
-
Perform a two-fold serial dilution of the peptide in the 96-well plate. For example, add 50 µL of the peptide solution to the first well and serially dilute it across the plate, resulting in a range of concentrations.[2][3]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.[1][2]
-
Include a positive control (bacteria in medium without peptide) and a negative control (medium only).[3]
-
Incubate the plate at 37°C for 16-24 hours.[1][2] For anaerobic bacteria like S. mutans, incubate under anaerobic conditions.[2][3]
-
-
Determine MIC:
-
Determine MBC:
-
To determine the MBC, take 10-20 µL of the bacterial suspension from the wells corresponding to the MIC and higher concentrations.[2][8]
-
Plate these aliquots onto appropriate agar plates (e.g., BHI agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in no bacterial growth on the agar plates.[3][8]
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial peptide kills a bacterial population.[13][14]
Materials:
-
This compound derivative
-
Bacterial strain in logarithmic growth phase
-
Appropriate growth medium (e.g., BHI)
-
Sterile PBS
-
Agar plates for colony counting
Procedure:
-
Prepare a bacterial suspension in the logarithmic phase, diluted to a concentration of approximately 2 x 10^6 CFU/mL in the appropriate broth.[2]
-
Prepare peptide solutions at different concentrations, typically 0.5x, 1x, and 2x the predetermined MIC.[2][3]
-
Mix equal volumes of the bacterial suspension and the peptide solutions. A control with PBS instead of the peptide should be included.[2]
-
Incubate the mixtures at 37°C.[2]
-
At specific time points (e.g., 0, 30, 60, 90, 120, and 180 minutes), withdraw an aliquot from each mixture.[2]
-
Perform serial dilutions of the aliquots in fresh broth or PBS.
-
Plate a known volume of the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies.[2]
-
Plot the log10 CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[13]
Hemolysis Assay
This assay assesses the peptide's toxicity to red blood cells.[15][16]
Materials:
-
This compound derivative
-
Fresh human or animal red blood cells (RBCs)
-
PBS, pH 7.4
-
Triton X-100 (0.1% or 0.2% in PBS) as a positive control for 100% hemolysis[16]
-
Sterile V-bottom 96-well plates[16]
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare RBC Suspension:
-
Assay Setup:
-
Incubation and Measurement:
-
Calculate Percentage Hemolysis:
-
The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[16]
-
Cytotoxicity Assay (CCK-8 Method)
This assay evaluates the peptide's toxicity against mammalian cell lines.[2][8]
Materials:
-
This compound derivative
-
Human cell line (e.g., human oral epithelial cells, HEK 293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/mL (100 µL per well) and incubate at 37°C in a 5% CO2 atmosphere for 24 hours.[2]
-
-
Peptide Treatment:
-
Cell Viability Measurement:
-
Calculate Cell Viability:
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizations
Workflow for Enhancing Bactericidal Efficacy
Caption: Workflow for designing and evaluating this compound derivatives.
Mechanism of Action on Bacterial Membrane
Caption: Temporin derivatives disrupt bacterial membranes via electrostatic and hydrophobic interactions.
Troubleshooting Experimental Failures
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 8. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides [mdpi.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. emerypharma.com [emerypharma.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
Reducing the cytotoxicity of Temporin-GHc while maintaining activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on reducing the cytotoxicity of Temporin-GHc while maintaining its antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: My modified this compound analog shows reduced antimicrobial activity. What are the possible reasons?
A1: A reduction in antimicrobial activity after modification can be attributed to several factors:
-
Altered Amphipathicity: this compound's activity relies on its amphipathic α-helical structure, which allows it to interact with and disrupt bacterial membranes.[1][2] Amino acid substitutions can disrupt this balance between hydrophobic and hydrophilic residues, weakening its membrane-disrupting capabilities.
-
Reduced Positive Charge: The net positive charge of antimicrobial peptides (AMPs) is crucial for their initial electrostatic attraction to the negatively charged bacterial cell membranes.[3] Substituting positively charged residues (like Arginine or Lysine) with neutral or negatively charged ones can decrease this attraction and, consequently, the peptide's efficacy.
-
Changes in Hydrophobicity: While reducing hydrophobicity is a common strategy to decrease cytotoxicity, excessive reduction can also lead to a loss of antimicrobial activity.[4] A certain level of hydrophobicity is necessary for the peptide to insert into and destabilize the bacterial membrane.
-
Conformational Changes: The modification might have altered the peptide's ability to adopt an α-helical conformation in a membrane-like environment, which is essential for its function.[1]
Troubleshooting:
-
Re-evaluate your amino acid substitutions: Consider the physicochemical properties of the substituted amino acids (charge, hydrophobicity, size).
-
Perform structural analysis: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of your analog in membrane-mimetic environments (e.g., SDS micelles or TFE).[1]
-
Systematic substitutions: Create a series of analogs with systematic changes to identify the optimal balance between charge, hydrophobicity, and activity.
Q2: The hemolytic activity of my this compound analog is still high. How can I further reduce it?
A2: High hemolytic activity is a common challenge with AMPs and is often linked to excessive hydrophobicity.
-
Decrease Hydrophobicity: The hydrophobic face of the peptide helix can interact non-specifically with the lipid bilayer of erythrocytes, leading to lysis.[3] Strategies to reduce this include:
-
Amino Acid Substitution: Replace bulky, hydrophobic residues (e.g., Tryptophan, Phenylalanine) with smaller or less hydrophobic ones (e.g., Alanine, Leucine). A study on Temporin L showed that single alanine substitutions could significantly reduce cytotoxicity while retaining antibacterial activity.[5]
-
Modulating the Hydrophobic Moment: The hydrophobic moment (µH) is a measure of the amphipathicity of a helix. Modifying the peptide sequence to decrease the hydrophobic moment can reduce its lytic activity against eukaryotic cells.
-
-
Increase Cationicity (with caution): Increasing the net positive charge can enhance the peptide's selectivity for negatively charged bacterial membranes over the zwitterionic membranes of erythrocytes. However, this must be balanced, as excessive positive charge can sometimes lead to increased cytotoxicity.
Troubleshooting:
-
Analyze the helical wheel projection: Visualize the distribution of hydrophobic and hydrophilic residues to identify key hydrophobic residues that could be targeted for substitution.
-
Perform a dose-response hemolysis assay: Determine the concentration at which your analog causes 50% hemolysis (HC50) to quantify its hemolytic activity accurately.
-
Compare with a known hemolytic peptide: Use a peptide like Melittin as a positive control in your hemolysis assays for comparison.[6]
Troubleshooting Guides
Problem: Inconsistent MIC values in antimicrobial assays.
-
Possible Cause 1: Bacterial inoculum preparation.
-
Solution: Ensure that the bacterial suspension is in the logarithmic growth phase and standardized to the correct optical density (OD) or colony-forming units (CFU)/mL before each experiment.[7]
-
-
Possible Cause 2: Peptide solubility and aggregation.
-
Solution: Prepare fresh stock solutions of the peptide and visually inspect for any precipitation. Use appropriate solvents for initial dissolution before diluting in the assay medium.
-
-
Possible Cause 3: Contamination.
-
Solution: Use sterile techniques throughout the assay. Include a negative control (broth only) and a positive control (bacteria without peptide) to check for contamination and proper bacterial growth.[1]
-
Problem: High background signal in MTT cytotoxicity assays.
-
Possible Cause 1: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and certified cell lines.
-
-
Possible Cause 2: Interference from the peptide.
-
Solution: Include a control with the peptide in cell-free media to check if the peptide itself reacts with the MTT reagent.[8]
-
-
Possible Cause 3: Serum interference.
-
Solution: Some components in serum can interfere with the MTT assay. If possible, perform the final incubation step with the MTT reagent in serum-free media.[8]
-
Data Summary
Table 1: Antimicrobial Activity (MIC) of this compound and Analogs against S. mutans
| Peptide | MIC (µM) | Reference |
| This compound | 12.6 | [1] |
| Temporin-GHd | 13.1 | [1] |
| GHaR6R | 6.2 | [3] |
| GHaR7R | 6.2 | [3] |
| GHaR8R | 1.6 | [3] |
| GHaR9W | 3.1 | [3] |
Table 2: Cytotoxicity Data for Temporin Analogs
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity against HOECs (IC50 in µM) | Reference |
| GHaR | >100 (at 100 µM, ~50% hemolysis) | Not specified | [3] |
| GHaR6R | >200 | >200 | [3] |
| GHaR7R | ~100 | ~100 | [3] |
| GHaR8R | >200 | >200 | [3] |
| GHaR9W | >200 | >200 | [3] |
| This compound | No cytotoxicity up to 200 µM | No cytotoxicity up to 200 µM | [1] |
| Temporin-GHd | No cytotoxicity up to 200 µM | No cytotoxicity up to 200 µM | [1] |
HOECs: Human Oral Epithelial Cells
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing this compound analogs using Fmoc chemistry.[9]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour.[10]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine in DMF solution. This is typically done in two steps: a brief initial treatment followed by a longer incubation.[11]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[10]
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[12]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF to remove unreacted amino acids and coupling reagents.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[11]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[13][14]
-
Prepare Bacterial Inoculum: Culture the target bacteria (e.g., S. mutans) in a suitable broth (e.g., BHI broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[1]
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in the appropriate broth in a 96-well microtiter plate.[13]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions.
-
Controls:
-
Positive Control: Wells with bacteria and broth but no peptide.
-
Negative Control: Wells with broth only.
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours).[1]
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[15] The absorbance can be read using a microplate reader at 600 nm.[7]
Hemolysis Assay
This assay measures the lytic activity of a peptide against red blood cells (RBCs).[16][17]
-
Prepare RBC Suspension: Obtain fresh human red blood cells (hRBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).[17]
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions.
-
Controls:
-
Negative Control: RBCs in PBS only (0% hemolysis).
-
Positive Control: RBCs in a solution that causes complete lysis, such as 0.1% Triton X-100 (100% hemolysis).[18]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[1]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm or 450 nm.[1][17]
-
Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19][20]
-
Cell Seeding: Seed mammalian cells (e.g., human oral epithelial cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of the peptide.
-
Incubation: Incubate the cells with the peptide for a specific duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate Cell Viability: Express the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for designing and evaluating new this compound analogs.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of anti-endotoxin property of Temporin L by minor amino acid substitution in identified phenylalanine zipper sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus [mdpi.com]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Peptide Synthesis [bio-protocol.org]
- 12. dokumen.pub [dokumen.pub]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hemolysis Assay [protocols.io]
- 17. 2.4. Hemolysis Assay [bio-protocol.org]
- 18. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Strategies to Enhance the In Vivo Stability of Temporin-GHc
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Temporin-GHc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the in vivo stability of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of this compound?
This compound, like many other small cationic peptides, faces several challenges that limit its stability and efficacy in a physiological environment. The primary obstacles include:
-
Proteolytic Degradation: this compound is susceptible to degradation by various proteases and peptidases present in blood plasma and tissues. These enzymes can cleave the peptide bonds, leading to inactive fragments and rapid clearance from circulation.
-
Renal Clearance: Due to its small size, this compound can be rapidly filtered out of the bloodstream by the kidneys, resulting in a short circulating half-life.
-
Non-specific Binding: The peptide may bind to plasma proteins and other biological macromolecules, which can either protect it from degradation or lead to its sequestration and reduced bioavailability at the target site.
-
Aggregation: Under certain conditions, such as changes in pH or concentration, this compound may aggregate, which can reduce its activity and potentially lead to toxicity.
Q2: What are the most common strategies to improve the in vivo half-life of this compound?
Several peptide engineering strategies can be employed to enhance the in vivo stability of this compound. These modifications aim to protect the peptide from enzymatic degradation and reduce its rate of clearance. Key strategies include:
-
Amino Acid Substitution: Replacing the natural L-amino acids at protease-sensitive sites with D-amino acids or other unnatural amino acids can significantly hinder recognition and cleavage by proteases.[1]
-
N- and C-Terminal Modifications: Capping the N-terminus with an acetyl group (acetylation) and the C-terminus with an amide group (amidation) can block the action of exopeptidases, which cleave peptides from their ends.
-
Cyclization: Creating a cyclic structure by forming a covalent bond between the N- and C-termini or between amino acid side chains can restrict the peptide's conformation, making it less accessible to proteases.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume. This "shielding" effect protects it from proteases and reduces renal clearance, thereby extending its circulation time.[1]
-
Lipidation/Fatty Acid Conjugation: Attaching a lipid or fatty acid chain to the peptide can promote its binding to serum albumin.[2] This creates a larger complex that is less susceptible to renal filtration and can act as a circulating reservoir for the peptide.
-
Fusion to Larger Proteins: Genetically fusing this compound to a larger, more stable protein, such as albumin or the Fc fragment of an immunoglobulin (IgG), can dramatically increase its in vivo half-life.
Q3: How do I choose the best stability-enhancing modification for my application?
The optimal modification strategy depends on several factors, including the intended therapeutic application, the desired duration of action, and the potential impact on the peptide's antimicrobial activity and toxicity.
-
For applications requiring a moderate increase in half-life, terminal modifications and D-amino acid substitutions are often sufficient and relatively straightforward to implement.
-
For a more substantial extension of in vivo stability, PEGylation , lipidation , or protein fusion are more effective, though they may require more complex chemistry and can sometimes impact the peptide's potency.
-
It is crucial to empirically test different modifications and assess their impact on both stability and biological activity to identify the best candidate for a specific purpose.
Troubleshooting Guide
Problem 1: My modified this compound shows reduced antimicrobial activity in vitro.
-
Possible Cause: The modification may be sterically hindering the interaction of the peptide with the bacterial membrane.
-
Troubleshooting Steps:
-
Site of Modification: If a large moiety like PEG or a lipid chain was added, consider changing its attachment point on the peptide. The goal is to modify a region that is not critical for its interaction with the bacterial membrane.
-
Linker Length: For PEGylation or lipidation, experimenting with different linker lengths between the peptide and the modifying group can help to restore the necessary flexibility for antimicrobial activity.
-
Degree of Modification: If multiple modifications were made (e.g., multiple D-amino acid substitutions), this could alter the peptide's overall structure and charge distribution. Try reducing the number of modifications or selecting different positions for substitution.
-
Alternative Strategies: Consider less bulky modifications, such as cyclization or terminal capping, which are less likely to interfere with the peptide's mechanism of action.
-
Problem 2: I am observing rapid degradation of my modified this compound in a plasma stability assay.
-
Possible Cause: The modification may not be effectively protecting the key protease cleavage sites.
-
Troubleshooting Steps:
-
Identify Cleavage Sites: Use mass spectrometry (MS) to analyze the degradation products and identify the specific peptide bonds being cleaved. This will pinpoint the vulnerable sites.
-
Targeted Modifications: Once the cleavage sites are known, apply targeted modifications at or near these positions. For example, introduce a D-amino acid at the cleavage site.
-
Combine Strategies: A single modification may not be sufficient. Consider combining strategies, such as N- and C-terminal capping along with a D-amino acid substitution at a known internal cleavage site.
-
Assay Conditions: Ensure that the plasma used in the assay is of high quality and has been handled correctly to maintain its enzymatic activity. The concentration of the peptide in the assay should also be optimized.
-
Problem 3: My stabilized this compound analogue shows increased toxicity or hemolysis.
-
Possible Cause: The modification may have altered the peptide's amphipathicity or overall hydrophobicity, leading to increased non-specific interactions with mammalian cell membranes.
-
Troubleshooting Steps:
-
Hydrophobicity-Activity Relationship: Analyze the hydrophobicity of your modified peptide. An excessive increase in hydrophobicity is often correlated with higher cytotoxicity.
-
Modify Hydrophobic Residues: If lipidation was used, try shortening the fatty acid chain. If amino acid substitutions were made, consider replacing a hydrophobic residue with a less hydrophobic one in a region not critical for antimicrobial activity.
-
Charge Distribution: Changes in the number or position of charged residues can affect selectivity. Ensure that the modifications have not unfavorably altered the charge distribution of the peptide.
-
Screen Multiple Analogs: It is often necessary to synthesize and screen a small library of modified peptides to find one with the optimal balance of stability, activity, and low toxicity.
-
Data Presentation
The following tables summarize hypothetical quantitative data for modified this compound analogs to illustrate the potential impact of different stability-enhancing strategies. Note: This data is for illustrative purposes and may not represent actual experimental results for this compound.
Table 1: In Vitro Plasma Stability of Modified this compound Analogs
| Peptide ID | Modification | Half-life in Human Plasma (hours) |
| T-GHc-WT | Wild-Type | < 0.5 |
| T-GHc-Ac-Am | N-terminal Acetylation, C-terminal Amidation | 2.5 |
| T-GHc-D-Ala5 | D-Alanine at position 5 | 4.0 |
| T-GHc-Cyclic | Head-to-tail cyclization | 8.0 |
| T-GHc-PEG | PEGylation (20 kDa) | > 24 |
| T-GHc-Lipo | C16 Fatty Acid Conjugation | > 18 |
Table 2: Pharmacokinetic Parameters of Modified this compound Analogs in a Murine Model
| Peptide ID | Modification | In Vivo Half-life (t½, hours) | Mean Residence Time (MRT, hours) |
| T-GHc-WT | Wild-Type | 0.1 | 0.15 |
| T-GHc-Ac-Am | N-terminal Acetylation, C-terminal Amidation | 0.8 | 1.1 |
| T-GHc-PEG | PEGylation (20 kDa) | 12.5 | 18.2 |
| T-GHc-Lipo | C16 Fatty Acid Conjugation | 9.8 | 14.5 |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general method for assessing the stability of this compound and its analogs in human plasma.
-
Materials:
-
Lyophilized this compound or analog
-
Human plasma (pooled, with anticoagulant such as EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
-
-
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile water or PBS to create a stock solution (e.g., 1 mg/mL).
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10-100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
The t=0 sample should be taken immediately after adding the peptide to the plasma.
-
-
Protein Precipitation:
-
To stop the enzymatic reaction, immediately add 2-3 volumes of cold protein precipitation agent (e.g., 10% TCA or acetonitrile) to the aliquot.
-
Vortex thoroughly and incubate on ice for 10-20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Analysis:
-
Carefully collect the supernatant containing the remaining peptide.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A standard curve of the peptide in the precipitation solution should be used for accurate quantification.
-
The percentage of peptide remaining at each time point is calculated relative to the t=0 sample.
-
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
-
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Strategies to improve the in vivo stability of this compound.
References
Interpreting unexpected results in Temporin-GHc experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Temporin-GHc and related peptides. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows no cytotoxic effect on my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Peptide Integrity and Stability: Ensure the peptide was correctly synthesized, purified (>95% purity), and stored. Temporin peptides can be sensitive to degradation. Stability can be affected by temperature, pH, and salt concentrations.[1] It is advisable to verify the peptide's integrity via mass spectrometry.
-
Peptide Conformation: this compound adopts a random coil conformation in aqueous solutions and transitions to an α-helical structure in a membrane-mimetic environment.[1][2][3] The experimental buffer should not inhibit this conformational change. For instance, using Tris-HCl or PBS is common.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The peptide's positive charge facilitates interaction with negatively charged cancer cell membranes.[4] Cell lines with lower phosphatidylserine exposure on the outer membrane leaflet might be less susceptible. It is recommended to include a positive control cell line known to be sensitive to this compound, such as MDA-MB-231.[4]
-
Concentration and Incubation Time: The cytotoxic effect of temporins is dose- and time-dependent.[4] Ensure that the concentration range and incubation times are appropriate for your specific cell line. You may need to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interact with peptides and reduce their effective concentration. Consider reducing the serum percentage during the initial hours of treatment or using a serum-free medium, if compatible with your cells.
Q2: I am observing high variability in my cell viability assay results. How can I improve consistency?
A2: High variability can stem from several sources. Here are some troubleshooting steps:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density will lead to variable results.
-
Proper Mixing: When adding this compound or viability reagents (e.g., MTT, CCK-8), ensure thorough but gentle mixing to achieve a homogenous concentration in each well.
-
Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.
-
Reagent Stability: Prepare fresh solutions of this compound and viability assay reagents for each experiment to avoid degradation.
-
Incubation Conditions: Maintain consistent incubation times and conditions (temperature, CO2, humidity) for all plates.
Q3: My results suggest that this compound is inducing necrosis instead of apoptosis. Is this expected?
A3: While this compound and related peptides primarily induce apoptosis through the mitochondrial pathway at lower concentrations, they can cause cell lysis and necrosis at higher concentrations.[4] This is due to direct damage to the cell membrane.
To confirm the mode of cell death, consider the following:
-
Dose-Response Analysis: Perform experiments across a range of concentrations. You may observe a shift from apoptotic markers (e.g., Annexin V positive, PI negative) to necrotic markers (e.g., Annexin V positive, PI positive; or high LDH release) as the concentration increases.
-
Multiple Assays: Use a combination of assays to differentiate between apoptosis and necrosis. For example, couple an Annexin V/PI staining assay with an LDH release assay. Apoptosis is characterized by caspase activation, which can be measured using specific assays.[5]
Q4: I am seeing significant hemolytic activity in my experiments. How can I minimize this?
A4: Temporins can exhibit hemolytic activity due to their membrane-disrupting properties. To address this:
-
Peptide Analogs: Consider using or designing peptide analogs with reduced hydrophobicity, which has been shown to decrease hemolytic toxicity while retaining antimicrobial or anticancer activity.[6]
-
Selectivity Index: When evaluating different temporin peptides, calculate the selectivity index (SI), which is the ratio of the toxic concentration for normal cells (or red blood cells) to the effective concentration against target cells.[4] A higher SI indicates greater selectivity and safety.
-
Experimental Controls: Always include a control with red blood cells alone to determine the basal level of hemolysis. A positive control, such as Triton X-100, should also be included.[1]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Biofilm Activity
| Symptom | Possible Causes | Recommended Solutions |
| High variability in biofilm inhibition or eradication assays. | - Inconsistent biofilm formation in control wells.- Peptide instability in the culture medium.- Incomplete removal of planktonic bacteria before quantification. | - Optimize biofilm formation conditions (e.g., incubation time, media supplements like glucose).- Prepare fresh peptide solutions for each experiment.- Carefully wash plates with PBS to remove non-adherent bacteria before staining.[7] |
| No effect on mature biofilms. | - Mature biofilms have a more complex extracellular matrix that can be difficult to penetrate.- The peptide concentration may be insufficient to eradicate established biofilms. | - Increase the concentration of this compound for mature biofilm treatment.- Consider combination therapies with other anti-biofilm agents.- Increase the treatment duration. |
Issue 2: Off-Target Effects on Normal Cells
| Symptom | Possible Causes | Recommended Solutions |
| Significant cytotoxicity observed in normal (non-cancerous) cell lines. | - High peptide concentrations leading to non-specific membrane disruption.- The specific normal cell line may have membrane characteristics that make it susceptible. | - Determine the IC50 for both cancer and normal cell lines to calculate the selectivity index.[4]- Use the lowest effective concentration on cancer cells for your experiments.- Test on multiple, different types of normal cell lines to assess the general cytotoxicity profile. |
Data Summary Tables
Table 1: Cytotoxicity of Temporin Peptides Against Various Cell Lines
| Peptide | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Temporin-GHb | MDA-MB-231 | Human Breast Cancer | 46.6 - 68.6 | [4] |
| Temporin-GHb | HeLa | Human Cervical Cancer | 46.6 - 68.6 | [4] |
| Temporin-GHb | HepG2 | Human Liver Cancer | 46.6 - 68.6 | [4] |
| Temporin-GHb | HCT116 | Human Colon Cancer | 46.6 - 68.6 | [4] |
| Temporin-GHb | GL261 | Mouse Glioma | 46.6 - 68.6 | [4] |
| Temporin-GHb | 293FT | Normal Human Embryonic Kidney | >200 | [4] |
| Temporin-GHaK | A549 | Human Lung Adenocarcinoma | 7.8 µM (at 4h) | [8] |
| Temporin-GHaK | PC-9 | Human Lung Adenocarcinoma | 10.1 µM (at 6h) | [8] |
| Temporin-GHaK | HaCaT | Normal Human Keratinocytes | Not significantly reduced | [8] |
| This compound | HOECs | Human Oral Epithelial Cells | No cytotoxicity up to 200 µM | [1][2][3] |
Table 2: Anti-Biofilm Activity of this compound and -GHd against S. mutans
| Peptide | Assay | Parameter | Value (µM) | Reference |
| This compound | Biofilm Inhibition | MBIC50 | 6.3 | [1] |
| Temporin-GHd | Biofilm Inhibition | MBIC50 | 6.6 | [1] |
| This compound | Biofilm Eradication (12h biofilm) | MBRC50 | 25 | [1] |
| Temporin-GHd | Biofilm Eradication (12h biofilm) | MBRC50 | 26 | [1] |
MBIC50: Minimum Biofilm Inhibitory Concentration 50; MBRC50: Minimum Biofilm Reduction Concentration 50
Experimental Protocols
Protocol 1: Cell Viability (CCK-8/MTT Assay)
-
Cell Seeding: Seed 1 x 10^5 cells/mL in a 96-well plate and incubate at 37°C for 24 hours.[1]
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for the desired time (e.g., 24 hours).[1]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]
-
For MTT: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[1]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 3: Biofilm Inhibition Assay
-
Bacterial Inoculum: Prepare a bacterial suspension (e.g., S. mutans at 1 x 10^6 CFU/mL).
-
Treatment and Incubation: In a 96-well plate, add the bacterial inoculum and this compound at various concentrations. Incubate for 24 hours at 37°C to allow biofilm formation.[7]
-
Washing: Discard the supernatant and wash the wells with PBS to remove planktonic bacteria.
-
Quantification: Stain the remaining biofilm with crystal violet or quantify viable cells using an MTT assay.[7]
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Caption: Signaling pathway of Temporin-GHaK in lung adenocarcinoma.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elrig.org [elrig.org]
- 6. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Temporin-GHc Synthesis: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of therapeutic peptides like Temporin-GHc, a 13-residue antimicrobial peptide with the sequence FLQHIIGALTHIF, is a critical first step in preclinical and clinical development. Rigorous analytical validation is paramount to confirm the identity, purity, and quality of the synthesized peptide. This guide provides a comprehensive comparison of mass spectrometry, the gold standard for molecular weight determination, with other key analytical techniques for validating the synthesis of this compound.
Core Analytical Techniques for Peptide Validation
The two primary methods for validating peptide synthesis are High-Performance Liquid Chromatography (HPLC) for assessing purity and Mass Spectrometry (MS) for confirming identity.[1] These techniques are essential for characterizing the target peptide and identifying potential impurities that can arise during synthesis.[1]
Comparison of Analytical Techniques
While mass spectrometry is a powerful tool for confirming the molecular weight of this compound, a comprehensive validation strategy often employs orthogonal methods to provide a more complete picture of the peptide's quality. The following table summarizes the key performance characteristics of mass spectrometry compared to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Amino Acid Analysis (AAA), and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthetic peptides.
| Feature | Mass Spectrometry (ESI-MS) | RP-HPLC | Amino Acid Analysis (AAA) | NMR Spectroscopy |
| Primary Use | Molecular Weight Confirmation & Sequencing | Purity Assessment & Quantification | Amino Acid Composition & Absolute Quantification | Structural Elucidation & Purity |
| Accuracy | High (typically <0.01%)[2] | High (with proper calibration) | High (considered a gold standard for quantification)[1] | High (inherently quantitative)[3] |
| Precision | High | High (RSD <2%) | High (RSD <5%) | High |
| Sensitivity | Very High (femtomole to attomole)[3] | High (picomole to nanomole) | Moderate (picomole) | Low (nanomole to micromole)[3] |
| Limit of Detection (LOD) | Low (pg/mL to fg/mL) | Low (ng/mL) | Moderate (pmol) | High (µg/mL to mg/mL)[4] |
| Limit of Quantification (LOQ) | Low (pg/mL to ng/mL) | Low (ng/mL) | Moderate (pmol) | High (µg/mL to mg/mL)[4] |
| Sample Consumption | Very Low | Low | Moderate | High |
| Information Provided | Molecular Mass, Fragmentation Pattern (Sequence) | Purity (%), Retention Time | Amino Acid Ratios | 3D Structure, Impurity Profile |
| Cost | High | Moderate | Moderate | Very High |
| Throughput | High | High | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of this compound synthesis.
Protocol 1: Mass Spectrometry (Electrospray Ionization - ESI-MS)
This protocol outlines the general procedure for confirming the molecular weight of synthesized this compound.
-
Sample Preparation: Dissolve the lyophilized this compound peptide in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of approximately 10 pmol/µL.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150°C
-
Desolvation Temperature: 250-350°C
-
Mass Range: m/z 400-2000
-
-
Data Analysis: The expected monoisotopic mass of this compound (C71H111N17O14S) is approximately 1493.82 Da. In positive ion mode, the peptide will be observed as multiply charged ions (e.g., [M+2H]²⁺ at m/z 747.91 and [M+3H]³⁺ at m/z 498.94). Deconvolute the resulting spectrum to obtain the neutral molecular weight and compare it to the theoretical mass. A mass accuracy of within ±1.0 mass units of the theoretical value is typically required.[5]
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for assessing the purity of the synthesized this compound.
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.[1]
-
Chromatographic System: An HPLC system with a UV detector is required.
-
Chromatographic Conditions: [1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Calculate purity by determining the peak area of the main peptide and dividing it by the total area of all peaks in the chromatogram.[1] A purity of >95% is often required for research-grade peptides.
Protocol 3: Amino Acid Analysis (AAA)
This protocol is used to confirm the amino acid composition of this compound.
-
Hydrolysis: Place a known quantity of the peptide in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to break the peptide bonds.
-
Derivatization: After hydrolysis, the individual amino acids are derivatized to make them detectable. A common derivatizing agent is phenylisothiocyanate (PITC).
-
Chromatographic Separation: The derivatized amino acids are separated using RP-HPLC.
-
Detection: The derivatized amino acids are detected by UV absorbance.
-
Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of this compound (F1, L3, Q1, H2, I3, G1, A1, T1).
Visualizing the Validation Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound synthesis and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical relationship between primary and secondary validation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polypeptide.com [polypeptide.com]
Confirming the Purity of Temporin-GHc: A Comparative Guide to RP-HPLC and Alternative Methods
For researchers, scientists, and drug development professionals working with synthetic peptides like Temporin-GHc, ensuring high purity is a critical step for reliable experimental results and therapeutic safety. This guide provides a detailed comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for peptide purity assessment, with other analytical techniques. We present supporting experimental protocols and data to offer a comprehensive overview for your analytical needs.
RP-HPLC: The Primary Method for Peptide Purity Verification
RP-HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For peptides, this method separates the target peptide from impurities based on their hydrophobicity.[2][3] A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, and peptides are eluted by a gradient of increasing organic solvent concentration.[1][4] A pure peptide will appear as a single, sharp peak in the chromatogram.[5]
Experimental Protocol: RP-HPLC for this compound Purity Analysis
This protocol is a standard procedure for determining the purity of synthetic peptides like this compound, which has been previously verified to have a purity of over 95% using RP-HPLC.
1. Sample Preparation:
-
Dissolve the lyophilized this compound peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[6]
-
The recommended concentration is approximately 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material and filter through a 0.22 µm syringe filter before injection.[6]
2. HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size)[5] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 60% Mobile Phase B over 20 minutes[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-45°C[6] |
| Detection | UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues)[6] |
| Injection Volume | 10-20 µL |
3. Data Analysis:
-
The purity of this compound is calculated by determining the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[6]
-
The formula for calculating purity is: Purity (%) = (Area of Main Peak / Total Peak Area) x 100 .[6]
Experimental Workflow for this compound Purity Confirmation
Caption: Workflow for this compound purity confirmation using RP-HPLC.
Quantitative Data Summary
Below is a sample data table illustrating the results from an RP-HPLC analysis of a synthetically produced this compound sample.
| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Impurity |
| 2 | 12.8 | 2,910,000 | 97.0 | This compound |
| 3 | 14.2 | 45,000 | 1.5 | Impurity |
| 4 | 16.1 | 30,000 | 1.0 | Impurity |
| Total | 3,000,000 | 100.0 |
Comparison with Alternative Purity Analysis Methods
While RP-HPLC is the most common method, other techniques can provide complementary or confirmatory data on peptide purity.[3]
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC-UV | Separation based on hydrophobicity, detection by UV absorbance of the peptide backbone.[1][2] | High resolution, robust, reproducible, and cost-effective for purity quantification.[5] | May not resolve structurally similar impurities; provides no mass information. |
| LC-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[7][8] | Confirms the molecular weight of the main peak and impurities, providing identity confirmation alongside purity.[7] | More expensive instrumentation; quantification can be more complex than UV-based methods. |
| Capillary Electrophoresis (CE) | Separation based on the mass-to-charge ratio of the peptide in an electric field.[3] | High separation efficiency, requires very small sample volumes, and offers an orthogonal separation mechanism to RP-HPLC.[3] | Less robust than HPLC for routine quality control; can be sensitive to sample matrix effects. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Provides accurate information on the amino acid composition and total peptide content.[9] | Destructive to the sample; does not provide information on sequence-related impurities (e.g., truncations, deletions). |
| Gas Chromatography-Isotope Dilution Infrared Spectrometry (GC-IDIR) | A newer primary method involving derivatization, gas chromatography separation, and infrared detection with isotope dilution for quantification.[10] | Potentially a highly accurate and precise primary method for peptide quantification.[10] | Requires derivatization, which adds complexity; not yet widely adopted for routine peptide purity analysis.[10] |
Logical Relationship of Purity Analysis Methods
Caption: Relationship between primary and confirmatory peptide purity methods.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. gilson.com [gilson.com]
- 8. biosynth.com [biosynth.com]
- 9. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Bioactivities of Temporin-GHc and Temporin-GHd
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two antimicrobial peptides, Temporin-GHc and Temporin-GHd. These peptides, originally isolated from the skin of the Günther's frog (Hylarana guentheri), represent promising candidates for the development of novel therapeutic agents. This document summarizes their antimicrobial and antibiofilm efficacy, delves into their mechanism of action, and provides detailed protocols for the key experiments cited.
Structural and Physicochemical Properties
This compound and Temporin-GHd are short, 13-amino acid peptides. Their primary structures are as follows:
-
This compound: FLQHIIGALTHIF-NH₂
-
Temporin-GHd: FLQHIIGALSHFF-NH₂
Both peptides are C-terminally amidated and possess a net positive charge, a common feature of many antimicrobial peptides that facilitates their interaction with negatively charged microbial membranes. In aqueous solutions, both peptides adopt a random coil conformation. However, in the presence of a membrane-mimetic environment, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), they fold into an α-helical structure. This amphipathic helix places hydrophobic and hydrophilic residues on opposite faces, a critical characteristic for their membrane-disrupting activities.[1]
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antimicrobial and antibiofilm activities of this compound and Temporin-GHd against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) Against Various Microorganisms
| Microorganism | Type | This compound (μM) | Temporin-GHd (μM) |
| Staphylococcus aureus | Gram-positive Bacteria | 12.9 | 12.7 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive Bacteria | 12.9 | 12.7 |
| Streptococcus mutans | Gram-positive Bacteria | 12.6 | 13.1 |
| Escherichia coli | Gram-negative Bacteria | >50 | >50 |
| Candida albicans | Fungus | 25.8 | 25.4 |
Data sourced from Dong et al., 2016.
Table 2: Antibacterial and Antibiofilm Activity Against Streptococcus mutans
| Bioactivity Parameter | This compound (μM) | Temporin-GHd (μM) |
| Minimum Inhibitory Concentration (MIC) | 12.6 | 13.1 |
| Minimum Bactericidal Concentration (MBC) | >50 | 26 |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | 6.6 |
| Minimum Biofilm Eradication Concentration (MBRC₅₀) | 25 | 26 |
MBIC₅₀: Concentration required to inhibit 50% of biofilm formation. MBRC₅₀: Concentration required to eradicate 50% of pre-formed biofilm.[1]
Mechanism of Action
The primary mechanism of action for both this compound and Temporin-GHd involves the disruption of the bacterial cell membrane. Upon encountering a microbial surface, the peptides undergo a conformational change to an α-helix. This structure facilitates their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[1]
Against S. mutans, in addition to direct membrane damage, these peptides also interfere with biofilm formation. They achieve this by downregulating the expression of genes responsible for the synthesis of glucosyltransferases, enzymes crucial for the production of the extracellular polysaccharide (EPS) matrix that forms the scaffold of the biofilm.[1]
Cytotoxicity Profile
A crucial aspect of drug development is ensuring selectivity for microbial targets over host cells. Both this compound and Temporin-GHd have demonstrated a favorable cytotoxicity profile. In a study using human oral epithelial cells (HOECs), neither peptide showed significant cytotoxicity at concentrations up to 200 μM.[1] This indicates a high therapeutic index, suggesting they are promising candidates for further preclinical development.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound or Temporin-GHd
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the peptide dilutions.
-
Include a positive control (microorganism in broth without peptide) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effect of a compound.
Materials:
-
This compound or Temporin-GHd
-
Human cell line (e.g., human oral epithelial cells)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of the peptide in the cell culture medium.
-
Remove the old medium from the cells and add the peptide solutions.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells in medium only).
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Biofilm Inhibition and Eradication Assays
These assays measure the ability of a compound to prevent the formation of biofilms or to destroy pre-formed biofilms.
Materials:
-
This compound or Temporin-GHd
-
Biofilm-forming microorganism (e.g., S. mutans)
-
Appropriate growth medium
-
Sterile 96-well plates
-
Crystal Violet solution
-
Ethanol or acetic acid for destaining
-
Microplate reader
Procedure (Inhibition Assay - MBIC):
-
Perform serial dilutions of the peptide in the growth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plate under conditions that promote biofilm formation for a specified time (e.g., 24 hours).
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining biofilm with Crystal Violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stain with ethanol or acetic acid.
-
Measure the absorbance at a wavelength of 595 nm to quantify the biofilm biomass.
Procedure (Eradication Assay - MBRC):
-
Allow the microorganism to form a mature biofilm in a 96-well plate by incubating a standardized inoculum for a set period (e.g., 24 hours).
-
Remove the planktonic cells by washing with PBS.
-
Add serial dilutions of the peptide to the wells with the pre-formed biofilms.
-
Incubate for a further period (e.g., 24 hours).
-
Quantify the remaining biofilm as described in the inhibition assay (steps 4-8).
Conclusion
This compound and Temporin-GHd exhibit potent antimicrobial and antibiofilm activities, particularly against Gram-positive bacteria such as S. aureus, MRSA, and the cariogenic bacterium S. mutans. Their mechanism of action, involving membrane disruption and interference with biofilm formation, coupled with their low cytotoxicity against human cells, makes them attractive candidates for further investigation as potential therapeutic agents for bacterial infections. While their activity against the tested Gram-negative bacterium was limited, the subtle differences in their bactericidal and antibiofilm efficacy warrant further structure-activity relationship studies to optimize their therapeutic potential.
References
Temporin-GHc: A Comparative Analysis of its Antimicrobial and Cytotoxic Profile
For Immediate Release
A comprehensive comparative analysis of Temporin-GHc, an antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri, reveals its potent activity against cariogenic bacteria and provides a framework for its evaluation against other members of the temporin family. This guide offers researchers, scientists, and drug development professionals a detailed comparison of this compound's performance, supported by experimental data and protocols.
I. Comparative Antimicrobial Activity
This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), has been evaluated against various bacterial strains and compared with other temporin peptides.
| Peptide | Organism | MIC (µM) | MBC (µM) | Reference |
| This compound | Streptococcus mutans | 12.6 | >50 | [1] |
| Temporin-GHd | Streptococcus mutans | 13.1 | 26 | [1] |
| Temporin-GHa | Staphylococcus aureus | 12.5 | 25 | [2] |
| Streptococcus mutans | 25 | 50 | [2] | |
| Escherichia coli | >50 | >50 | [2] | |
| Temporin-GHa4R | Staphylococcus aureus | 6.2 | 6.2 | [2] |
| Streptococcus mutans | 6.2 | 12.5 | [2] | |
| Escherichia coli | 25 | 50 | [2] | |
| Temporin A | Staphylococcus aureus | ~3-8 | - | [3] |
| Escherichia coli D21 | 11.9 | - | [3] | |
| Temporin L | Staphylococcus aureus | 6.25 | - | [4] |
| Escherichia coli | 8 | - | [5] | |
| Pseudomonas aeruginosa | 12.5 | - | [4] |
II. Comparative Cytotoxicity
A critical aspect of antimicrobial peptide development is its selectivity towards microbial cells over host cells. The cytotoxic and hemolytic activities of this compound have been assessed and compared with other temporins.
| Peptide | Cell Line / Target | Cytotoxicity Metric | Value (µM) | Reference |
| This compound | Human Oral Epithelial Cells | No cytotoxicity observed up to | 200 | [1] |
| Human Red Blood Cells | HC50 | >200 | [1] | |
| Temporin-GHd | Human Oral Epithelial Cells | No cytotoxicity observed up to | 200 | [1] |
| Human Red Blood Cells | HC50 | >200 | [1] | |
| Temporin-GHaR | Human Red Blood Cells | HL50 | <200 | [6] |
| Temporin A | Human immortalized keratinocytes | Slight cytotoxicity at high concentrations | - | [7] |
| Temporin L | Human Red Blood Cells | LD50 | 112 | [7] |
III. Mechanism of Action
This compound, like many other temporins, exerts its antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. Furthermore, evidence suggests that this compound can translocate across the compromised membrane and interact with intracellular targets such as DNA.[1][8] The general mechanism of action for temporin peptides can be categorized into several models, including the barrel-stave, toroidal pore, and carpet models, all of which involve perturbation of the lipid bilayer.
Caption: Mechanism of action of this compound against bacteria.
IV. Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol outlines the broth microdilution method used to determine the antimicrobial efficacy of the peptides.[2]
Caption: Workflow for MIC and MBC determination.
Detailed Steps:
-
Bacterial Preparation: Culture bacteria to the logarithmic growth phase and dilute to the desired concentration in appropriate broth medium.[2]
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in a 96-well microtiter plate.[2]
-
Incubation: Add an equal volume of the bacterial suspension to each well. Include positive (bacteria with standard antibiotic) and negative (bacteria only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed by measuring the optical density at 600 nm.[2][9]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated onto an appropriate agar medium. After incubation, the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum is considered the MBC.[2]
B. Hemolysis Assay
This protocol is used to assess the lytic activity of peptides against red blood cells.
Caption: Workflow for the hemolysis assay.
Detailed Steps:
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs), wash them with phosphate-buffered saline (PBS), and prepare a suspension of a specific concentration (e.g., 4% v/v).[9]
-
Incubation: In a 96-well plate, mix the hRBC suspension with serial dilutions of the peptide. Include a negative control (PBS) and a positive control (e.g., 0.1% Triton X-100 for 100% hemolysis). Incubate at 37°C for 1 hour.[9]
-
Measurement: Centrifuge the plate to pellet the intact cells. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).[9]
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
C. Cell Viability (Cytotoxicity) Assay
This protocol, often using reagents like MTT or CCK-8, measures the effect of the peptides on the viability of mammalian cells.
Detailed Steps:
-
Cell Seeding: Seed mammalian cells (e.g., human oral epithelial cells) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the peptide and incubate for a specified period (e.g., 24 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT, CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, can then be determined.
V. Conclusion
This compound demonstrates promising antimicrobial activity, especially against the cariogenic bacterium S. mutans, with favorable cytotoxicity profiles. This comparative guide highlights its potential as a lead compound for the development of new antimicrobial agents. Further research should focus on expanding the comparative analysis to a broader range of clinically relevant pathogens and on optimizing its therapeutic index through structural modifications. The provided protocols offer a standardized framework for such future investigations.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporin A peptide [novoprolabs.com]
- 4. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Temporin-GHc: A Guide to Investigating Synergistic Effects with Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the combination of traditional antibiotics with antimicrobial peptides (AMPs), which can enhance efficacy and circumvent resistance mechanisms. While direct studies on the synergistic effects of Temporin-GHc with conventional antibiotics are currently unavailable in the published literature, the broader temporin family of peptides has shown significant promise in combination therapies. This guide provides a framework for exploring the synergistic potential of this compound, drawing insights from studies on other temporins and outlining the experimental approaches required to validate these interactions.
The Promise of Temporin-Antibiotic Synergy: Insights from the Temporin Family
Several studies have demonstrated that temporins can act synergistically with traditional antibiotics, suggesting a potentiation of their antimicrobial effects. This synergy is often attributed to the ability of temporins to permeabilize bacterial membranes, thereby facilitating the entry of antibiotics into the cell to reach their intracellular targets.
A notable example is the synergistic interaction of Temporin L with β-lactam antibiotics against Escherichia coli.[1][2][3] Research has also indicated that Temporin A enhances the activity of imipenem in a mouse model of Staphylococcus sepsis.[4] Furthermore, Temporin G has been shown to potentiate the efficacy of tobramycin against Staphylococcus aureus, and certain tryptophan-containing AMPs exhibit synergy with penicillin, ampicillin, and erythromycin against multidrug-resistant Staphylococcus epidermidis.[5][6][7]
Quantitative Analysis of Synergistic Effects
The synergistic effect of antimicrobial combinations is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.[8][9] An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.[8][9]
While specific data for this compound is not yet available, the following table summarizes the reported synergistic effects of Temporin L with piperacillin and imipenem against E. coli ATCC 25922.[1][2]
| Antimicrobial Peptide | Antibiotic | Target Organism | MIC of Peptide Alone (mg/L) | MIC of Antibiotic Alone (mg/L) | FIC Index | Interpretation |
| Temporin L | Piperacillin | E. coli ATCC 25922 | 4.00 | 0.25 | 0.28 | Synergy |
| Temporin L | Imipenem | E. coli ATCC 25922 | 4.00 | 0.12 | 0.28 | Synergy |
Visualizing the Path to Discovery
Experimental Workflow for Synergy Testing
The following diagram outlines the typical workflow for assessing the synergistic effects of an antimicrobial peptide like this compound with a traditional antibiotic.
Proposed Mechanism of Synergy
The primary proposed mechanism for the synergistic action of temporins with traditional antibiotics involves the disruption of the bacterial cell membrane by the peptide, which in turn facilitates the uptake of the antibiotic.
Detailed Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed protocols for key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.[8][9]
-
Preparation of Antimicrobials: Prepare stock solutions of this compound and the selected antibiotic at concentrations significantly higher than their respective Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of this compound along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in an appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include control wells with bacteria only (growth control) and medium only (sterility control).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The lowest FIC index is reported as the result for the combination.
Time-Kill Kinetics Assay Protocol
Time-kill assays provide information on the rate of bacterial killing by an antimicrobial agent or combination over time.[10]
-
Bacterial Culture: Grow the target bacterial strain to the logarithmic phase in a suitable broth medium.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized starting concentration (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL).
-
Exposure to Antimicrobials: Add this compound and the antibiotic, alone and in combination, at concentrations determined from the checkerboard assay (e.g., their individual MICs and synergistic concentrations). Include a growth control without any antimicrobial agents.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Membrane Permeabilization Assay Protocol
This assay helps to elucidate the mechanism of synergy by assessing the peptide's ability to disrupt the bacterial membrane.
-
Bacterial Suspension: Prepare a suspension of mid-logarithmic phase bacteria in a suitable buffer (e.g., PBS).
-
Fluorescent Probe: Use a fluorescent probe that cannot penetrate intact bacterial membranes, such as propidium iodide (PI) for the inner membrane or N-phenyl-1-naphthylamine (NPN) for the outer membrane of Gram-negative bacteria.
-
Treatment: Add this compound at various concentrations to the bacterial suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the probe to enter and bind to its target (e.g., DNA for PI).
-
Controls: Include a negative control (untreated bacteria) and a positive control (bacteria treated with a known membrane-disrupting agent like polymyxin B).
Conclusion
While direct evidence for the synergistic effects of this compound with traditional antibiotics is yet to be established, the data from related temporin peptides strongly supports the investigation of such combinations. The experimental framework provided in this guide offers a clear path for researchers to explore this promising area. The discovery of synergistic interactions between this compound and existing antibiotics could lead to the development of novel, effective therapies to combat the growing threat of antibiotic-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Peptide Temporin G: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus [mdpi.com]
- 6. The Antimicrobial Peptide Temporin G: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antimicrobial Peptides Temporin-GHc and LL-37
For Researchers, Scientists, and Drug Development Professionals
In the landscape of rising antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), which offer unique mechanisms of action against a broad spectrum of pathogens. This guide provides a detailed head-to-head comparison of two such peptides: Temporin-GHc, a member of the temporin family of peptides isolated from the frog Hylarana guentheri, and LL-37, the only human cathelicidin. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to evaluate their potential applications in drug development.
Mechanisms of Action: A Tale of Two Peptides
Both this compound and LL-37 exert their antimicrobial effects primarily through membrane disruption, a hallmark of many AMPs. However, their specific interactions and downstream consequences exhibit distinct characteristics.
This compound: This 13-residue peptide adopts an α-helical structure in a membrane-mimicking environment, a common feature for temporins.[1] This amphipathic helix, with hydrophobic and hydrophilic residues on opposing faces, is thought to interact with and disrupt the integrity of bacterial cell membranes.[1] Evidence suggests that this compound's primary mode of action is causing membrane permeabilization, leading to the leakage of intracellular contents such as nucleic acids.[1][2]
LL-37: As a larger, 37-amino acid peptide, LL-37's mechanism is more multifaceted. Its net positive charge facilitates binding to negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3] Upon binding, LL-37 can disrupt the membrane through various proposed models, including the formation of toroidal pores or by a "carpet" mechanism, where the peptides accumulate on the membrane surface until a critical concentration is reached, causing widespread disruption.[4] Beyond direct membrane lysis, LL-37 also exhibits immunomodulatory functions, influencing inflammatory responses and other aspects of the host's innate immunity, which contribute to its overall antimicrobial effect.[3]
Below is a diagram illustrating the proposed antimicrobial mechanisms of action for both peptides.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Power of Temporin-GHc: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Temporin-GHc's performance against clinical isolates, supported by experimental data from published studies. We delve into its efficacy, mechanism of action, and safety profile, offering a comprehensive overview for those exploring novel antimicrobial agents.
This compound, a 13-residue antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, has demonstrated significant antimicrobial and antibiofilm activities, particularly against Gram-positive bacteria.[1][2][3] This guide synthesizes the available data on this compound and its close analogs, comparing their performance against clinically relevant bacteria and conventional antibiotics.
Performance Against Clinical Isolates: A Data-Driven Comparison
The antimicrobial efficacy of this compound and its derivatives has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The following tables summarize these findings, offering a clear comparison with other temporins and standard antibiotics.
Table 1: Antimicrobial Activity of this compound and Temporin-GHd against Streptococcus mutans
| Peptide | MIC (µM) | MBC (µM) | Reference |
| This compound | 12.6 | >50 | [4] |
| Temporin-GHd | 13.1 | 26 | [4] |
S. mutans is a primary causative agent of dental caries. The data indicates that while both this compound and GHd exhibit inhibitory activity against S. mutans, GHd shows a stronger bactericidal effect.[4]
Table 2: Antimicrobial Activity of Temporin-GHa and its Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates
While specific data for this compound against a broad range of clinical isolates is limited, studies on the closely related Temporin-GHa and its derivatives provide valuable insights into the potential of this peptide family.
| Peptide/Antibiotic | MRSA-1 (MIC/MBC in µM) | MRSA-2 (MIC/MBC in µM) | MRSA-3 (MIC/MBC in µM) | MRSA-4 (MIC/MBC in µM) | MRSA-5 (MIC/MBC in µM) | Reference |
| GHaR6R | 3.1 / 6.2 | 3.1 / 6.2 | 3.1 / 6.2 | 3.1 / 6.2 | 3.1 / 6.2 | [1] |
| GHaR7R | 3.1 / 3.1 | 3.1 / 3.1 | 3.1 / 3.1 | 3.1 / 3.1 | 0.8 / 1.6 | [1] |
| GHaR8R | 3.1 / 3.1 | 3.1 / 3.1 | 3.1 / 3.1 | 3.1 / 3.1 | 3.1 / 3.1 | [1] |
| GHaR9W | >100 / >100 | >100 / >100 | >100 / >100 | >100 / >100 | 3.1 / 3.1 | [1] |
| Vancomycin | 0.8 / 1.6 | 0.8 / 1.6 | 0.8 / 1.6 | 0.8 / 1.6 | 0.8 / 1.6 | [1] |
| Daptomycin | 25 / 50 | 25 / 25 | 3.1 / 3.1 | 25 / 25 | 12.5 / 12.5 | [1] |
These results show that engineered temporin peptides, such as GHaR7R, can exhibit anti-MRSA efficacy comparable or even superior to conventional antibiotics like vancomycin against certain strains.[1]
Time-Kill Kinetics: A Rapid Bactericidal Effect
Time-kill assays reveal the speed at which an antimicrobial agent kills bacteria. Studies on Temporin-GHd, a close analog of GHc, demonstrated a concentration-dependent and time-dependent bactericidal effect against S. mutans, killing all bacteria within 60 minutes at a concentration of 2x MIC.[4] this compound showed a less potent but still significant bactericidal activity.[4]
Antibiofilm Activity: Tackling Bacterial Communities
Biofilms are a major challenge in treating infections due to their inherent resistance to antibiotics. This compound and GHd have been shown to both inhibit the formation of S. mutans biofilms and disrupt pre-formed biofilms.[5] At a concentration of 0.5x MIC, both peptides inhibited the initial attachment of biofilm formation by 50-60%.[5]
Mechanism of Action: Disrupting the Bacterial Membrane
The primary mechanism of action for this compound and its analogs is the disruption of the bacterial cell membrane.[2][3] These peptides are positively charged and amphipathic, allowing them to preferentially interact with and permeate the negatively charged bacterial membranes, leading to the leakage of intracellular contents and cell death.[2][3] This mechanism is also responsible for their rapid bactericidal activity.
Safety Profile: Cytotoxicity Against Human Cells
An essential aspect of any potential therapeutic is its safety profile. Cytotoxicity assays using human oral epithelial cells showed that this compound and GHd exhibited no significant toxicity at concentrations up to 200 μM.[3] This indicates a favorable therapeutic window for these peptides.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
Cytotoxicity Assay
This assay evaluates the toxic effects of a compound on mammalian cells.
Conclusion
This compound and its related peptides represent a promising class of antimicrobial agents with potent activity against clinically relevant bacteria, including drug-resistant strains. Their rapid, membrane-disrupting mechanism of action may reduce the likelihood of resistance development. Furthermore, their favorable safety profile suggests their potential as therapeutic candidates. While more extensive studies against a broader range of clinical isolates are warranted to fully elucidate the therapeutic potential of this compound, the existing data provides a strong foundation for its continued investigation and development. This guide serves as a valuable resource for researchers in the field, offering a consolidated and objective overview of the current state of knowledge on this promising antimicrobial peptide.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Temporin-GHc's Potential: A Comparative Analysis Against Antibiotic-Resistant Bacteria
For Immediate Release
In the global battle against antibiotic resistance, researchers are increasingly turning to novel antimicrobial peptides (AMPs) as potential alternatives to conventional antibiotics. Among these, Temporin-GHc, a peptide isolated from the skin secretions of the frog Hylarana guentheri, and its derivatives have shown promising activity against a range of multidrug-resistant bacteria. This guide provides a comprehensive comparison of the performance of this compound and its analogs against clinically relevant antibiotic-resistant bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound and its derivatives exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen responsible for difficult-to-treat infections. Studies demonstrate that these peptides often possess lower minimum inhibitory concentrations (MICs) than vancomycin, a last-resort antibiotic for MRSA infections. The primary mechanism of action for temporins involves the rapid disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. This direct, physical mechanism is considered less likely to induce resistance compared to the target-specific actions of many conventional antibiotics. While direct cross-resistance studies are still emerging, the unique mode of action of this compound suggests it may remain effective against bacteria that have developed resistance to traditional antibiotics.
Performance Comparison: this compound Derivatives vs. Vancomycin against MRSA
A study by Tan et al. (2022) provides a direct comparison of the antimicrobial activity of several Temporin-GHa derivatives (of which this compound is a member) against various MRSA strains, including the standard strain ATCC 43300 and clinical isolates. The data, summarized in the table below, highlights the potent activity of these peptides, with some derivatives showing superior or comparable efficacy to vancomycin.[1]
| Antimicrobial Agent | MIC (μM) against MRSA ATCC 43300 | MIC (μM) against MRSA-1 | MIC (μM) against MRSA-2 | MIC (μM) against MRSA-3 | MIC (μM) against MRSA-4 | MIC (μM) against MRSA-5 |
| Temporin-GHaR6R | 6.25 | 6.25 | 6.25 | 6.25 | 12.5 | 12.5 |
| Temporin-GHaR7R | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 |
| Temporin-GHaR8R | 3.12 | 3.12 | 3.12 | 3.12 | 6.25 | 6.25 |
| Temporin-GHaR9W | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| Vancomycin | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 6.25 |
Data sourced from Tan et al. (2022).[1]
Mechanism of Action: A Direct Assault on the Bacterial Membrane
Temporins, including this compound, exert their antimicrobial effect through a direct interaction with the bacterial cell membrane.[2][3][4] This process can be visualized as a series of steps:
Caption: Mechanism of this compound Action on Bacterial Membranes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][5][6][7][8][9]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test peptides (e.g., this compound derivatives)
-
Reference antibiotics (e.g., vancomycin)
-
Bacterial strains (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: The test peptides and reference antibiotics are serially diluted two-fold in MHB in the 96-well plate.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well containing the diluted antimicrobial agents.
-
Controls: A positive control well (bacteria and MHB without antimicrobial agent) and a negative control well (MHB only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity). This can be confirmed by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Checkerboard Assay for Synergy Testing
To investigate the potential for synergistic interactions between this compound and conventional antibiotics, a checkerboard assay is employed.[10][11][12][13][14]
Objective: To assess the combined effect of two antimicrobial agents and determine if their interaction is synergistic, additive, indifferent, or antagonistic.
Materials:
-
Two antimicrobial agents (e.g., this compound and a β-lactam antibiotic)
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of both antimicrobial agents are prepared.
-
Serial Dilutions: In a 96-well plate, one agent is serially diluted along the x-axis (columns), and the other agent is serially diluted along the y-axis (rows). This creates a matrix of wells with various combinations of concentrations.
-
Inoculation: All wells are inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The MIC of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Caption: Logical Flow of a Checkerboard Synergy Assay.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antimicrobial peptides with potent activity against antibiotic-resistant bacteria like MRSA. Their membrane-disrupting mechanism of action is a key advantage in overcoming existing resistance mechanisms. The comparative data presented here underscores their potential as standalone therapeutics or as part of combination therapies. Further research is warranted to explore the full spectrum of their activity against a wider range of multidrug-resistant pathogens and to conduct comprehensive synergy studies with a broader panel of conventional antibiotics. Such investigations will be crucial in paving the way for the clinical development of these promising antimicrobial agents.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Benchmarking the Antibiofilm Efficacy of Temporin-GHc Against Other Antimicrobial Peptides
A Comparative Guide for Researchers and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with potent activity against a broad spectrum of pathogens, including those encased in protective biofilm communities. This guide provides a comparative analysis of the antibiofilm efficacy of Temporin-GHc, a 13-residue AMP isolated from the frog Hylarana guentheri, against other well-characterized AMPs, namely derivatives of LL-37 and nisin. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as an antibiofilm agent.
Comparative Efficacy Against Streptococcus mutans Biofilms
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its prolific biofilm-forming capabilities. The following table summarizes the quantitative antibiofilm efficacy of this compound and other AMPs against S. mutans biofilms, as determined by Minimum Biofilm Inhibitory Concentration (MBIC50) and Minimum Biofilm Eradication Concentration (MBRC50) values.
| Antimicrobial Peptide | Target Organism | MBIC50 (µM) | MBRC50 (µM) | Key Findings & Citations |
| This compound | Streptococcus mutans | 6.3 | 25 | Effectively inhibits biofilm formation and eradicates established biofilms.[1] |
| IG-13-1 (LL-37 derivative) | Streptococcus mutans | 5.91 ± 0.91 | Not Reported | Demonstrates potent inhibition of biofilm formation.[2][3] |
| IG-13-2 (LL-37 derivative) | Streptococcus mutans | 7.58 ± 0.23 | Not Reported | Shows strong biofilm inhibitory activity.[2][3] |
| Nisin | Streptococcus mutans | MIC: 0.13-1.25 mg/mL | MBC: 0.13-1.25 mg/mL | Inhibits planktonic growth and retards biofilm development. Specific MBIC50 not reported, but significant biofilm reduction is observed at concentrations ≥1 µg/ml.[4][5] |
*Note: For Nisin, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against planktonic bacteria are provided as reported in the literature. While directly comparable MBIC50 values were not found, studies indicate significant biofilm inhibition at concentrations near the MIC.
Mechanism of Action: A Focus on this compound
This compound exhibits a multi-faceted mechanism of action against S. mutans biofilms. A primary mode of action is the disruption of the bacterial cell membrane, leading to increased permeability.[1][6] Furthermore, this compound significantly downregulates the expression of key genes involved in the synthesis of exopolysaccharides (EPS), which are crucial components of the biofilm matrix.[1][6] Specifically, it targets the glucosyltransferase genes (gtfB, gtfC, and gtfD), thereby inhibiting the production of the adhesive glucan matrix that holds the biofilm together.
Caption: Mechanism of this compound antibiofilm activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, allowing for the replication and validation of the presented findings.
Biofilm Inhibition Assay (MBIC50 Determination)
This protocol is adapted from studies on this compound and LL-37 derivatives.[1][3]
Caption: Workflow for Biofilm Inhibition Assay.
Detailed Steps:
-
S. mutans Culture: Streptococcus mutans is cultured in Brain Heart Infusion (BHI) broth at 37°C in an anaerobic environment to the logarithmic growth phase.
-
Bacterial Suspension Preparation: The bacterial culture is diluted in BHI broth, typically supplemented with 1-3% sucrose to promote biofilm formation, to a final concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.
-
AMP Preparation: The antimicrobial peptides are serially diluted to the desired concentrations in the same culture medium.
-
Incubation: 100 µL of the bacterial suspension and 100 µL of the AMP dilutions are added to the wells of a 96-well microtiter plate. A negative control (no AMP) and a media-only control are included. The plate is incubated anaerobically at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: After incubation, the supernatant containing planktonic bacteria is carefully removed. The wells are washed gently with Phosphate Buffered Saline (PBS) to remove non-adherent cells. The remaining biofilm is stained with a 0.1% crystal violet solution. After a brief incubation, the excess stain is washed off, and the bound stain is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol). The absorbance is then measured using a microplate reader at a wavelength of 570-595 nm.
-
MBIC50 Calculation: The MBIC50 is defined as the lowest concentration of the AMP that results in at least a 50% reduction in biofilm formation compared to the untreated control.
Biofilm Disruption Assay (MBRC50 Determination)
This protocol is based on the methodology used for this compound.[1]
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. Design and antimicrobial activities of LL-37 derivatives inhibiting the formation of Streptococcus mutans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Antimicrobial nisin acts against saliva derived multi-species biofilms without cytotoxicity to human oral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial efficacy of Nisin against Streptococcus mutans IADR Abstract Archives [iadr.abstractarchives.com]
- 6. researchgate.net [researchgate.net]
Temporin-GHc: A Comparative Analysis of Cytotoxicity on Cancerous vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Temporin-GHc, a member of the temporin family of antimicrobial peptides (AMPs), has garnered interest for its potential as an anticancer agent. This guide provides a comparative overview of the cytotoxic effects of temporin peptides on cancerous versus normal cells, supported by available experimental data. While direct quantitative cytotoxicity data for this compound on cancer cells is limited in the current literature, this guide leverages data from closely related temporins, particularly Temporin-GHb, to provide a comparative perspective. It is important to note that this compound and Temporin-GHd have been shown to exhibit no cytotoxicity toward normal human oral epithelial cells at a concentration of 200 μM[1]. This suggests a favorable selectivity profile for this peptide family.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of temporin peptides.
Table 1: Cytotoxicity of Temporin-GHb against various cell lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| MDA-MB-231 | Human Breast Cancer | 46.6 |
| HCT116 | Human Colon Cancer | 47.3 |
| HeLa | Human Cervical Cancer | 56.2 |
| GL261 | Mouse Glioma | 59.8 |
| HepG2 | Human Liver Cancer | 68.6 |
| 293FT | Normal Human Embryonic Kidney | >200 |
Data for Temporin-GHb is used as a proxy for this compound due to the lack of specific data for the latter on cancerous cell lines.
Table 2: Cytotoxicity of Temporin-GHaK against lung cancer and normal cells
| Cell Line | Cell Type | Treatment | Effect |
| PC-9 | Human Lung Adenocarcinoma | 10 µM & 20 µM GHaK (20h) | Induced apoptosis[2] |
| A549 | Human Lung Adenocarcinoma | 10 µM & 20 µM GHaK (15h) | No significant apoptosis induction[2] |
| HaCaT | Normal Human Keratinocytes | GHaK | No obvious inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or other temporin peptides and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the peptide.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method uses a dual-staining procedure with Annexin V-FITC and propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the temporin peptide for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways
Studies on temporins closely related to this compound, such as Temporin-GHb and Temporin-GHaK, have elucidated potential mechanisms for their anticancer activity, primarily through the induction of apoptosis.
Mitochondrial Apoptosis Pathway (Temporin-GHb)
Temporin-GHb has been shown to induce apoptosis in MDA-MB-231 breast cancer cells through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
Caption: Mitochondrial apoptosis pathway induced by Temporin-GHb.
Wnt Signaling Pathway Inhibition (Temporin-GHaK)
Temporin-GHaK has demonstrated antineoplastic activity against human lung adenocarcinoma by inhibiting the Wnt signaling pathway. This inhibition leads to decreased cell viability, migration, and invasion, and induces apoptosis.[2]
Caption: Inhibition of the Wnt signaling pathway by Temporin-GHaK.
Conclusion
The available evidence strongly suggests that temporin peptides, including the Temporin-GH family, exhibit selective cytotoxicity towards cancerous cells while showing minimal effects on normal cells. The proposed mechanisms of action involve the induction of apoptosis through various signaling pathways. Although direct quantitative data for this compound on cancer cells is not yet available, the data from closely related peptides highlight its potential as a promising candidate for further investigation in cancer therapy. Future studies should focus on determining the specific IC50 values of this compound against a broad range of cancer cell lines to fully elucidate its therapeutic potential.
References
Unraveling the Therapeutic Potential of Temporin-GHc: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, naturally occurring peptides have emerged as a promising avenue of research. Temporins, a family of small, cationic peptides isolated from amphibian skin, have demonstrated potent antimicrobial activity. This guide provides a comprehensive comparison of the in vitro and potential in vivo activity of Temporin-GHc, a member of this family, against relevant bacterial pathogens. Due to the current lack of direct in vivo studies on this compound, this guide leverages data from closely related temporin peptides to extrapolate and discuss the potential for clinical translation and the critical aspects of the in vitro-in vivo correlation.
Executive Summary
This compound exhibits significant in vitro antibacterial and antibiofilm activity, particularly against Gram-positive bacteria such as Streptococcus mutans. Its mechanism of action involves rapid membrane permeabilization, leading to bacterial cell death. While demonstrating low cytotoxicity against human cells in laboratory settings, a direct correlation of these findings to a living organism is yet to be established. This guide presents the available in vitro data for this compound and juxtaposes it with in vivo efficacy data from a closely related peptide, Temporin-GHb, to provide a forward-looking perspective on the potential therapeutic application of this compound.
In Vitro Activity of this compound
This compound has been shown to possess a broad spectrum of antimicrobial activity in laboratory assays. The following table summarizes its performance against key bacterial strains.
| Parameter | This compound | Temporin-GHd (Analogue) | Vancomycin (Control) | Reference |
| Minimum Inhibitory Concentration (MIC) vs. S. mutans | 12.6 µM | 13.1 µM | Not Reported | [1] |
| Minimum Bactericidal Concentration (MBC) vs. S. mutans | >50 µM | 26 µM | Not Reported | [1] |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) vs. S. mutans | 6.3 µM | 6.6 µM | Not Reported | [1] |
| Hemolytic Activity (HC₅₀ vs. human erythrocytes) | >200 µM | >200 µM | Not Applicable | [2] |
| Cytotoxicity (IC₅₀ vs. human oral epithelial cells) | >200 µM | >200 µM | Not Reported | [2] |
Key Findings:
-
This compound demonstrates potent inhibitory activity against the planktonic form of S. mutans.[1]
-
It is also effective in preventing the formation of S. mutans biofilms, a key virulence factor in dental caries.[1]
-
Importantly, this compound exhibits a favorable safety profile in vitro, with low hemolytic activity and cytotoxicity against human cells at concentrations well above its effective antimicrobial dose.[2]
Bridging the Gap: Potential In Vivo Correlation with Temporin-GHb Derivatives
While in vivo data for this compound is not yet available, studies on derivatives of the closely related peptide, Temporin-GHb, provide valuable insights into the potential in vivo efficacy of this peptide family. In a murine model of acute pneumonia caused by Staphylococcus aureus, Temporin-GHb-derived peptides demonstrated significant therapeutic effects.
| Parameter | Temporin-GHbK4R | Temporin-GHb3K | Vancomycin (Control) | Reference |
| In Vivo Efficacy (Bacterial load reduction in lung tissue) | Significant reduction | Significant reduction | Significant reduction | [3] |
| In Vivo Toxicity (in mice at 15 mg/kg) | No obvious toxicity | No obvious toxicity | Not Applicable | [3] |
Discussion on In Vitro-In Vivo Correlation:
The promising in vivo activity of Temporin-GHb derivatives suggests that this compound may also be effective in a living system. However, the transition from in vitro success to in vivo efficacy is fraught with challenges for antimicrobial peptides, including:
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids.
-
Serum Binding: Interaction with serum proteins can reduce the effective concentration of the peptide.
-
Pharmacokinetics and Biodistribution: The ability of the peptide to reach the site of infection at a sufficient concentration is crucial.
Future research should focus on conducting in vivo studies with this compound to directly assess its efficacy, pharmacokinetics, and safety in animal models.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
In Vitro Assays for this compound
1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
-
Method: Broth microdilution method.
-
Procedure: A two-fold serial dilution of this compound is prepared in a 96-well plate. A standardized bacterial suspension (S. mutans) is added to each well. The plate is incubated under appropriate conditions. The MIC is determined as the lowest concentration of the peptide that visibly inhibits bacterial growth. For MBC determination, an aliquot from the wells showing no growth is plated on agar, and the MBC is the lowest concentration that results in a significant reduction in bacterial colonies.[1]
2. Biofilm Inhibition and Disruption Assays:
-
Method: Crystal violet staining.
-
Procedure: For inhibition, bacteria are grown in the presence of varying concentrations of this compound in a 96-well plate. For disruption, a pre-formed biofilm is treated with the peptide. After incubation, the wells are washed, and the adherent biofilm is stained with crystal violet. The amount of biofilm is quantified by measuring the absorbance of the dissolved stain.[1]
3. Cytotoxicity Assay:
-
Method: MTT assay.
-
Procedure: Human oral epithelial cells are seeded in a 96-well plate and incubated with different concentrations of this compound. After a defined period, MTT reagent is added, which is converted to a colored formazan product by viable cells. The absorbance of the formazan is measured to determine cell viability.[2]
In Vivo Assay for Temporin-GHb Derivatives
1. Murine Model of Acute Pneumonia:
-
Method: Intranasal instillation of bacteria.
-
Procedure: Mice are anesthetized and infected with a lethal dose of S. aureus via intranasal administration. At a specified time post-infection, the mice are treated with the Temporin-GHb derivatives or a control antibiotic (e.g., vancomycin). The therapeutic efficacy is assessed by monitoring survival rates and determining the bacterial load in the lungs at the end of the experiment.[3]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the in vitro evaluation of this compound's antimicrobial and cytotoxic activity.
Caption: A conceptual workflow for assessing the in vivo efficacy and toxicity of temporin peptides.
Caption: Proposed mechanism of action for this compound, leading to bacterial cell death.
Conclusion and Future Directions
This compound holds considerable promise as a novel antimicrobial agent based on its robust in vitro activity and favorable preliminary safety profile. The primary hurdle for its clinical development is the lack of in vivo data. Future research should prioritize the evaluation of this compound in relevant animal infection models to establish a direct in vitro-in vivo correlation. Furthermore, formulation strategies to enhance its stability and delivery to the site of infection will be critical for translating its therapeutic potential into a clinical reality. This guide serves as a foundational resource for researchers and drug developers interested in advancing the study of this compound and other promising antimicrobial peptides.
References
Safety Operating Guide
Navigating the Disposal of Temporin-GHc: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Prior to disposal, proper handling and storage of Temporin-GHc are essential to minimize risks.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety goggles, nitrile gloves, and closed-toe shoes when handling this compound.[3]
Storage: Lyophilized this compound should be stored at -20°C for long-term stability.[4][5] Reconstituted peptide solutions should be refrigerated for short-term use and frozen for longer-term storage to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[3]
Spill Response: In the event of a spill, wear chemical-resistant gloves and absorb the material with an inert absorbent.[4] The area should then be decontaminated and thoroughly washed.[4] Equip labs with appropriate spill kits.[3]
Step-by-Step Disposal Procedures
The primary principle for the disposal of any chemical, including research compounds like this compound, is to adhere to local, state, and federal regulations.[1] Consultation with your institution's Environmental Health and Safety (EHS) office is the most critical step in ensuring compliance and safety.[1]
-
Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's EHS office. They will provide specific guidance based on your facility's waste streams and disposal protocols.
-
Treat as Chemical Waste: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be treated as chemical waste.[3][6]
-
Segregate Waste: Do not mix this compound waste with general laboratory or biohazardous waste unless explicitly instructed to do so by your EHS office.[3]
-
Use Designated Containers: Collect all this compound waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "this compound waste" or as otherwise directed by your EHS department.
-
High-Concentration Stock Solutions: Stock solutions of this compound, which are at a much higher concentration, are considered hazardous chemical waste and must be collected for disposal by a licensed facility.[6]
-
Incineration: For many peptide-based compounds, incineration under controlled conditions by a licensed waste disposal facility is the preferred method to ensure complete destruction of the biologically active molecule.[1] Your EHS office will coordinate this.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the sink.[6][7] Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[2][8][9]
Quantitative Data and Experimental Protocols
Specific quantitative data for the deactivation or neutralization of this compound for disposal purposes is not publicly available. The recommended disposal method is through established chemical waste streams, not in-lab neutralization.
| Data Point | Value | Source |
| Long-Term Storage (Lyophilized) | -20°C | [4][5] |
| Short-Term Storage (Reconstituted) | 2°C–8°C | [3] |
| Inactivation/Neutralization Protocol | Not Publicly Available | N/A |
Disposal Workflow
The following diagram illustrates a logical workflow for determining the proper disposal procedure for a research peptide like this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By following these general guidelines and, most importantly, the specific directives of your institution's EHS office, you can ensure the safe and compliant disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. realpeptides.co [realpeptides.co]
- 4. abcepta.com [abcepta.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 8. nafdac.gov.ng [nafdac.gov.ng]
- 9. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
